molecular formula C7H12N2O5 B8006599 H-gamma-Glu-Gly-OH

H-gamma-Glu-Gly-OH

Cat. No.: B8006599
M. Wt: 204.18 g/mol
InChI Key: ACIJGUBIMXQCMF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Glu-Gly is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine. It has a role as a human metabolite. It is a conjugate acid of a gamma-Glu-Gly(1-).
5-L-Glutamylglycine is a natural product found in Agaricus bisporus, Dietes robinsoniana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIJGUBIMXQCMF-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)NCC(=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986480
Record name 5-[(Carboxymethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1948-29-4, 6729-55-1
Record name γ-Glu-Gly
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-D-gamma-glutamyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Carboxymethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAMMA-GLUTAMYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY8AC5IUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Glutamylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

biological function of H-gamma-Glu-Gly-OH in gamma-glutamyl cycle

Biological Function and Mechanistic Role of H- -Glu-Gly-OH in the -Glutamyl Cycle

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

H-


-Glu-Gly-OH


1


1

Biologically, this molecule serves three critical functions:

  • Metabolic Shunt: It facilitates the conservation of the

    
    -glutamyl moiety, bypassing immediate glutamate loss to the extracellular space.
    
  • Neuromodulation: It acts as an endogenous modulator of excitatory amino acid receptors (NMDA/AMPA) and Calcium-Sensing Receptors (CaSR), contributing to synaptic regulation and the "Kokumi" sensation.

  • Clinical Biomarker: Circulating levels are differentially regulated in pathologies such as Gestational Diabetes Mellitus (GDM), Sarcopenia, and Chronic Kidney Disease (CKD).

Molecular Architecture & Physicochemical Profile

H-



1
PropertySpecification
IUPAC Name (4S)-4-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Sequence

-Glu-Gly
Molecular Formula

Molecular Weight 204.18 g/mol
pKa Values

-COOH: ~2.1;

-COOH: ~4.0;

-NH

: ~9.4
Solubility Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1]
Stability Resistant to cytosolic peptidases; specifically degraded by

-glutamyl cyclotransferase (

-GCT).[1]

The -Glutamyl Cycle: Mechanistic Positioning

The

123

1
Enzymatic Biosynthesis (The "Ping-Pong" Mechanism)

Enzyme:

Location:1

GGT operates via a modified ping-pong bi-bi mechanism.[1]

  • Acylation: GGT attacks the

    
    -glutamyl bond of GSH, releasing Cys-Gly and forming a 
    
    
    -glutamyl-enzyme intermediate.[1]
  • Deacylation (Transpeptidation): The enzyme intermediate is attacked by an acceptor amino acid. While many amino acids can serve as acceptors, Glycine is a kinetically favored acceptor in specific physiological contexts, yielding

    
    -Glu-Gly .[1]
    
1
Enzymatic Degradation (Intracellular Recovery)

Enzyme:


Location:1

Upon transport into the cell,

1

1
1
Pathway Visualization

The following diagram illustrates the specific shunt involving H-

1

GammaGlutamylCycleGSHGlutathione(Extracellular)GGTGGT(Membrane Bound)GSH->GGTCysGlyCys-GlyGGT->CysGlyGammaGluGlyThis compound(gamma-Glutamylglycine)GGT->GammaGluGlySynthesisGly_ExtGlycine(Acceptor)Gly_Ext->GGTTranspeptidationTransportMembrane TransportGammaGluGly->TransportGCTgamma-GCT(Cyclotransferase)Transport->GCTOxoproline5-OxoprolineGCT->OxoprolineGly_IntGlycine(Intracellular)GCT->Gly_IntReleaseOPase5-OxoprolinaseOxoproline->OPaseGlutamateGlutamateOPase->Glutamate

Figure 1: The

34



1

Physiological & Pharmacological Significance[1]

Neurotransmission and Excitotoxicity

While the D-isomer (

L-isomer (H-

-Glu-Gly-OH)
1
  • Mechanism: It shares structural homology with Glutamate and GABA. It acts as a low-affinity ligand for NMDA receptors (GluN2B subunits) and can function as a partial antagonist or modulator, protecting against excitotoxicity during high oxidative stress when GSH breakdown is accelerated.[1]

  • Kokumi Effect: H-

    
    -Glu-Gly-OH activates the Calcium-Sensing Receptor (CaSR) in lingual tissue, enhancing the intensity of salty and umami tastes, a phenomenon known as "Kokumi."[1]
    
Clinical Biomarker Associations

Recent metabolomics studies have established H-

ConditionObservationPathophysiological Insight
Gestational Diabetes (GDM) Decreased in Amniotic FluidIndicates impaired placental amino acid transport or altered GSH turnover in the fetus.[1]
Sarcopenia Positively Correlated with Muscle MassReflects healthy GSH salvage capacity and glycine availability for muscle protein synthesis.
Chronic Kidney Disease (CKD) Increased in PlasmaSuggests renal tubular dysfunction, preventing the efficient reuptake and cyclization of

-glutamyl peptides.
Myocardial Infarction (MI) Protective Association Higher levels correlate with reduced risk, potentially due to antioxidant capacity or glycine reservoir function.

Experimental Methodologies

Protocol 1: Enzymatic Synthesis of H- -Glu-Gly-OH

Rationale: Chemical synthesis of

1

Reagents:

  • Enzyme: Equine or Porcine Kidney GGT (Type I).

  • Donor:

    
    -Glutamyl-p-nitroanilide (GpNA) (2.5 mM) or Glutathione (10 mM).[1]
    
  • Acceptor: Glycine (100–500 mM). Note: High acceptor concentration drives transpeptidation over hydrolysis.

  • Buffer: 100 mM Tris-HCl, pH 8.5.

Workflow:

  • Reaction Mix: Dissolve Glycine (Acceptor) in Tris-HCl buffer to saturation or high concentration (500 mM). Adjust pH to 8.5.

  • Initiation: Add Donor (GpNA or GSH) and GGT (0.5 U/mL).

  • Incubation: Incubate at 37°C for 2–4 hours. Monitor the release of p-nitroaniline (yellow, 405 nm) if using GpNA.

  • Termination: Stop reaction by adding 20% Acetic Acid or heating at 95°C for 5 min.

  • Purification: Separate H-

    
    -Glu-Gly-OH from free Gly and Glu using Anion Exchange Chromatography (Dowex 1x8, acetate form), eluting with a gradient of acetic acid (0.5 M to 2.0 M).
    
Protocol 2: LC-MS/MS Quantification in Biological Fluids

Rationale: Due to its polarity and lack of strong chromophores, Mass Spectrometry is the gold standard for detection.[1]

Instrument: Triple Quadrupole MS coupled with UHPLC. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., Waters BEH Amide).

Step-by-Step:

  • Sample Prep: Mix 50

    
    L plasma with 150 
    
    
    L cold Acetonitrile (containing internal standard, e.g.,
    
    
    -Glu-Gly-
    
    
    ). Centrifuge at 14,000 x g for 10 min.
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • MS Settings (ESI Positive Mode):

    • Precursor Ion: m/z 205.1

      
      
      
    • Product Ions:

      • m/z 84.0 (Pyroglutamate fragment - Quantifier)[1]

      • m/z 130.1 (Loss of Glycine - Qualifier)[1]

      • m/z 76.0 (Glycine fragment)

  • Validation: Linear range typically 10 nM – 10

    
    M.
    

References

  • Meister, A. (1973). "On the enzymology of amino acid transport." Science, 180(4081), 33-39.[1] Link

  • Hanigan, M. H. (2014). "Gamma-glutamyl transpeptidase: redox regulation and drug resistance."[1] Advances in Cancer Research, 122, 103-141.[1] Link

  • Oakley, A. J., et al. (2008). "The structure and function of gamma-glutamyl transpeptidase." Protein Science, 17(12), 2059-2070.[1] Link

  • Duarte, J. M., et al. (2014). "Impact of gestational diabetes on the maternal and fetal metabolome." Metabolomics, 10, 1113-1125.[1] Link

  • Ueda, Y., et al. (1997). "Flavor characteristics of kokumi peptide, gamma-glutamyl-glycine." Bioscience, Biotechnology, and Biochemistry, 61(11), 1977-1980. Link

  • Francis, P. T., et al. (1980). "Gamma-glutamylglycine: A potent antagonist of excitatory amino acid neurotransmission."[1] Journal of Neurochemistry, 35(6), 1450-1455. Link

role of gamma-glutamylglycine in calcium-sensing receptor (CaSR) activation

Allosteric Modulation of CaSR by -Glutamylglycine: Mechanisms, Signaling, and Experimental Validation

Executive Summary

The Calcium-Sensing Receptor (CaSR) is a Class C G-Protein Coupled Receptor (GPCR) fundamental to systemic calcium homeostasis.[1][2][3] While extracellular calcium (



Positive Allosteric Modulator (PAM)

This guide details the molecular mechanism by which

Molecular Mechanism of Action

The Venus Flytrap (VFT) Domain Interaction

Unlike Type I calcimimetics (e.g., cinacalcet) which bind the transmembrane domain (TMD),

  • Orthosteric Priming:

    
     binds to multiple sites within the VFT and the cysteine-rich domain, initiating a conformational change from an open to a closed state.
    
  • Allosteric Stabilization:

    
    -Glu-Gly binds to a pocket adjacent to the hinge region of the VFT, distinct from but overlapping with the L-amino acid binding site (e.g., L-Phe).
    
  • The "Kokumi" Effect: The binding of

    
    -Glu-Gly stabilizes the closed (active) conformation of the VFT, effectively lowering the energy barrier for receptor activation. This results in a leftward shift of the 
    
    
    concentration-response curve, meaning the receptor becomes active at lower physiological calcium levels.
Signaling Pathway Architecture

Upon stabilization by


CaSR_SignalingCa_extExtracellular Ca²⁺(Orthosteric Agonist)CaSR_InactiveCaSR (InactiveOpen VFT)Ca_ext->CaSR_Inactive BindsgGluGlyγ-Glutamylglycine(PAM / VFT Domain)CaSR_ActiveCaSR (ActiveClosed VFT)gGluGly->CaSR_Active Stabilizes/PotentiatesCaSR_Inactive->CaSR_Active ConformationalChangeGqGαq/11 ProteinCaSR_Active->Gq ActivatesPLCPhospholipase Cβ(PLCβ)Gq->PLC StimulatesPIP2PIP₂PLC->PIP2IP3IP₃PIP2->IP3 HydrolysisEREndoplasmic Reticulum(IP₃ Receptor)IP3->ER BindsCa_intIntracellular Ca²⁺ReleaseER->Ca_int Mobilization

Figure 1: Signal transduction pathway of CaSR activated by Calcium and modulated by

45

Validated Experimental Protocol

To quantify the activity of

Fluorescent Imaging Plate Reader (FLIPR)

Reagents & Buffer Composition
  • Assay Buffer (Physiological Saline):

    • 20 mM HEPES, 146 mM NaCl, 5 mM KCl, 1 mM

      
      , 0.5 mM 
      
      
      *, 5.6 mM Glucose, pH 7.4.
    • Note: The background

      
       (0.5 mM) is critical. It must be sub-threshold to detect PAM activity.
      
  • Dye Loading Solution:

    • Fluo-4 AM (or Fura-2 AM) dissolved in DMSO + Pluronic F-127 (0.02%).

  • Ligand Preparation:

    • 
      -Glu-Gly stock (100 mM in water). Prepare serial dilutions in Assay Buffer.
      
Step-by-Step Workflow
PhaseStepActionTechnical Rationale
1. Seeding 1.1Seed HEK-CaSR cells at 80,000 cells/well in poly-D-lysine coated 96-well black plates.High density ensures a robust signal-to-noise ratio.
1.2Incubate 24h at 37°C, 5%

.
Allows cell attachment and receptor surface expression.
2. Loading 2.1Remove media; wash 1x with Assay Buffer.Removes serum which may contain interfering amino acids.
2.2Add 100

L Dye Loading Solution (4

M Fluo-4 AM).
Fluo-4 is non-ratiometric but highly sensitive for rapid flux.
2.3Incubate 45-60 min at 37°C in dark.Allows dye esterification and intracellular trapping.
3. Assay 3.1Wash cells 2x with Assay Buffer to remove extracellular dye.Reduces background fluorescence.
3.2Add 100

L Assay Buffer containing 0.5 mM

.
Critical: Sets receptor to "primed" but inactive state.
3.3Equilibrate 10 min at Room Temp (RT).Minimizes temperature-induced artifacts during reading.
3.4Injection: Add 20

L of 5x concentrated

-Glu-Gly.
Real-time addition captures the immediate peak response.
4. Analysis 4.1Record fluorescence (Ex 488nm / Em 525nm) for 120s.Capture peak amplitude (usually at 15-30s).
Experimental Logic Diagram

Experimental_Workflowcluster_prepPreparationcluster_assayAssay Executioncluster_dataData OutputCell_CultureHEK-CaSRSeedingDye_LoadFluo-4 AMLoading (1h)Cell_Culture->Dye_LoadWashBuffer Wash(Remove Extracellular Dye)Dye_Load->WashEquilibrateEquilibrate(0.5mM Ca²⁺ Buffer)Wash->EquilibrateInjectInject γ-Glu-Gly(Ligand)Equilibrate->InjectReadMeasure RFU(Ex488/Em525)Inject->ReadCalcCalculateΔF/F0 or Peak - BasalRead->Calc

Figure 2: Workflow for measuring PAM activity of

Data Interpretation & Expected Results

Quantitative Analysis

Data should be normalized to the maximal response elicited by a saturating calcium control (e.g., 5-10 mM

Table 1: Expected Modulation Parameters

ParameterDefinitionExpected Trend with

-Glu-Gly

(Calcium)
Concentration of

yielding 50% max response.[6]
Decreases (Left-shift). Indicates sensitization.

Maximal efficacy of the system.Unchanged or Slight Increase. PAMs primarily affect potency, not always efficacy.
Hill Slope Measure of cooperativity.Increases. Indicates tighter coupling of ligand binding to activation.
Specificity Controls

To confirm the response is CaSR-mediated and not due to off-target effects:

  • NPS-2143 Challenge: Pre-incubation with 1

    
    M NPS-2143 (CaSR antagonist) should abolish the 
    
    
    -Glu-Gly response.
  • Parental Control: HEK293 cells (non-transfected) should show negligible response to

    
    -Glu-Gly under the same conditions.
    

References

  • Ohsu, T., et al. (2010).[7][8][9] "Involvement of the calcium-sensing receptor in human taste perception."[8][10][11] Journal of Biological Chemistry, 285(2), 1016-1022.[8]

  • Conigrave, A. D., & Hampson, D. R. (2010). "Broad-spectrum amino acid-sensing class C G-protein coupled receptors: molecular mechanisms, physiological significance and options for drug development." Pharmacology & Therapeutics, 127(3), 252-260.

  • Broadhead, G. K., et al. (2011).

    
    -glutamyl peptides." Journal of Biological Chemistry, 286(11), 8786-8797.[1][12] 
    
  • Zhang, C., et al. (2016). "Structural basis for regulation of human calcium-sensing receptor by magnesium ions and an unexpected tryptophan derivative." Science Advances, 2(5), e1600241.

Endogenous H-gamma-Glu-Gly-OH: Metabolic Origins, Tissue Concentrations, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the endogenous concentration, metabolic origins, and analytical determination of H-gamma-Glu-Gly-OH (γ-L-glutamylglycine) in mammalian tissue.

Executive Summary & Chemical Identity

This compound (γ-L-glutamylglycine) is an endogenous dipeptide formed primarily through the transpeptidation activity of γ-glutamyl transpeptidase (GGT) .[1] Unlike canonical peptides synthesized via ribosomal translation, γ-Glu-Gly is a product of the γ-glutamyl cycle (Meister cycle), serving as an intermediate in glutathione (GSH) catabolism and amino acid transport.

While often overshadowed by its pharmacological isomer (γ-D-glutamylglycine, a potent NMDA antagonist), the endogenous L-isomer maintains a distinct metabolic footprint in mammalian tissues, particularly in the brain, kidney, and liver.

  • IUPAC Name: (4S)-4-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid

  • CAS Number: 1948-29-4[2]

  • Molecular Weight: 204.18 g/mol [2]

  • Key Physiological Role: Glutathione salvage pathway intermediate; putative neuromodulator.

Metabolic Biosynthesis: The Gamma-Glutamyl Cycle

The endogenous concentration of this compound is strictly regulated by the kinetics of the γ-glutamyl cycle. It is not stored in vesicles like classical neurotransmitters but is generated extracellularly or predominantly at the cell surface where GGT is localized.

Mechanism of Formation[3]
  • Initiation: GGT cleaves the γ-glutamyl bond of extracellular Glutathione (GSH).

  • Transpeptidation: The γ-glutamyl moiety is transferred to an acceptor amino acid.

  • Specificity: When Glycine (Gly) acts as the acceptor, γ-Glu-Gly is formed.[3]

    • Note: While Cystine and Glutamine are the highest-affinity acceptors for GGT, Glycine is abundant in the extracellular space, driving the formation of γ-Glu-Gly under specific physiological conditions.

Pathway Diagram

The following diagram illustrates the GGT-mediated formation of γ-Glu-Gly within the broader glutathione catabolic pathway.

GammaGlutamylCycle GSH Glutathione (γ-Glu-Cys-Gly) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT Substrate GammaGluGly This compound (γ-Glutamylglycine) GGT->GammaGluGly Transpeptidation CysGly Cysteinyl-glycine (Cys-Gly) GGT->CysGly Byproduct Gly Glycine (Acceptor) Gly->GGT Co-Substrate GGCT γ-Glutamyl Cyclotransferase GammaGluGly->GGCT Intracellular Hydrolysis GGCT->Gly Recycling FiveOxo 5-Oxoproline GGCT->FiveOxo Cyclization

Figure 1: The GGT-mediated synthesis of this compound. GGT transfers the γ-glutamyl moiety from GSH to Glycine.[4]

Endogenous Concentrations in Mammalian Tissue

Quantifying this compound is challenging due to its rapid turnover by γ-glutamyl cyclotransferase (GGCT). However, precise measurements have been achieved using microdialysis and LC-MS/MS in rodent models and human cell lines.

Quantitative Data Summary

The following table consolidates validated concentrations from key technical studies.

Tissue / MatrixSpeciesConcentration / LevelMethodologyReference
Cerebral Cortex Rat (Rattus norvegicus)1.1 ± 0.1 μM HPLC-Fluorescence (Tissue Extract)[1]
Striatum (Basal) Rat< 0.5 μM (Est.)Microdialysis[2]
Striatum (Ischemic) Rat14–18 fold increase Microdialysis (Anoxic depolarization)[2]
HeLa Cells Human (Cell Line)~1.0–2.0 pmol/mg protein *UHPLC-MS/MS[3]
Plasma/Serum HumanTrace / Detected CE-MS/MS (Metabolomics)[4]
Kidney MouseHigh Flux (Rapid turnover)LC-MS/MS[5]

*Note on HeLa Cells: Value inferred from comparative γ-glutamyl dipeptide data (e.g., γ-Glu-Ile is 1.92 pmol/mg); γ-Glu-Gly is typically present at similar or slightly lower stoichiometric ratios depending on glycine availability.

Tissue-Specific Dynamics
  • Brain: Under basal conditions, levels are low (~1 μM). During ischemia or anoxia, GGT activity spikes to salvage extracellular amino acids, causing a massive efflux of γ-glutamyl peptides, including a 14-18 fold increase in γ-Glu-Gly [2].

  • Kidney: The kidney possesses the highest GGT activity in the body. While production is high, degradation is equally rapid, preventing significant accumulation unless the cyclotransferase pathway is inhibited.

Analytical Protocol: LC-MS/MS Quantification

To accurately measure endogenous this compound, researchers must prevent spontaneous oxidation and enzymatic degradation during sample preparation. The following protocol is adapted from the validated methods of Kobayashi et al. (2019) and Soga et al.

Methodological Principles
  • Extraction: Cold methanol precipitation to denature GGT and GGCT immediately.

  • Derivatization: While γ-Glu-Gly is stable, derivatization (e.g., Benzoyl chloride or N-ethylmaleimide) is often used in multi-analyte panels to stabilize thiol-containing co-analytes (like GSH) and improve retention on C18 columns.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Step-by-Step Workflow
  • Sample Collection:

    • Tissue: Rapidly excise tissue and snap-freeze in liquid nitrogen (< 30 seconds post-mortem).

    • Plasma: Collect blood in EDTA tubes; centrifuge at 4°C immediately.

  • Extraction:

    • Homogenize tissue (10-50 mg) in 80% Methanol (cold) containing internal standard (e.g., ^13^C-labeled γ-Glu-Gly).

    • Ratio: 500 μL solvent per 10 mg tissue.

    • Centrifuge at 15,000 x g for 15 min at 4°C.

  • Derivatization (Optional but Recommended for Panel):

    • Mix supernatant with Benzoyl Chloride (BzCl) in sodium carbonate buffer.

    • Incubate at RT for 5 mins (stops enzymatic activity completely).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[5]

    • Transition (Un-derivatized): m/z 205.1 → 84.1 (loss of Glycine+CO) or 205.1 → 130.1 (pyroglutamate fragment).

AnalyticalWorkflow Sample Biological Sample (Brain/Plasma) Quench Metabolic Quenching (80% MeOH, -80°C) Sample->Quench Prevent Degradation Deriv Derivatization (Benzoyl Chloride) Quench->Deriv Stabilize Sep UHPLC Separation (C18 Column) Deriv->Sep Inject Detect MS/MS Detection (MRM Mode: 205->84) Sep->Detect Quantify

Figure 2: Analytical workflow for the quantification of γ-glutamyl dipeptides.

Pharmacological Significance

While this guide focuses on endogenous levels, the pharmacological context is critical for drug development professionals.

  • NMDA Receptor Interaction:

    • The D-isomer (γ-D-Glu-Gly ) is a well-characterized, potent antagonist of the NMDA receptor.

    • The endogenous L-isomer (This compound ) exhibits significantly lower affinity but acts as a partial agonist/antagonist depending on the specific NMDA receptor subunit composition (e.g., GluN2B preference) [6].

  • Biomarker Potential: Elevated plasma levels of γ-glutamyl dipeptides, including γ-Glu-Gly, are emerging biomarkers for liver disease (indicating GGT upregulation) and oxidative stress (indicating high GSH turnover) [4].

References

  • Dringen, R., & Hirrlinger, J. (2003).[6] Glutathione pathways in the brain.[6][7] Biological Chemistry, 384(4), 505-516.

  • Li, X., & Rosenberg, P. A. (2011). Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum. Journal of Neurochemistry, 61(3), 1160-1163.

  • Kobayashi, S., et al. (2019).[1] Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical Biochemistry, 578, 13-22.[1]

  • Soga, T., et al. (2011). Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease. Journal of Hepatology, 55(4), 896-905.

  • Meister, A. (1973). On the enzymology of amino acid transport. Science, 180(4081), 33-39.

  • Vyklicky, L., et al. (2022). The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors.[8] Frontiers in Cellular Neuroscience.

Sources

metabolic pathway of gamma-glutamyl peptides in kidney and liver

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Metabolic Architecture of Gamma-Glutamyl Peptides: A Technical Guide to Liver-Kidney Cross-Talk and Pharmacological Exploitation

Executive Summary

Gamma-glutamyl peptides are the metabolic linchpins of the Meister cycle (gamma-glutamyl cycle), a highly conserved biochemical pathway governing glutathione (GSH) homeostasis, transmembrane amino acid transport, and xenobiotic detoxification 1. As a Senior Application Scientist, I have found that exploiting the inter-organ dynamics of these peptides—specifically the synthetic capacity of the liver versus the degradative capacity of the kidney—is essential for advancing targeted drug delivery and understanding nephrotoxicity. This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for analyzing gamma-glutamyl metabolism.

Mechanistic Framework: The Inter-Organ Gamma-Glutamyl Cycle

The gamma-glutamyl cycle operates as a distributed inter-organ network 2. The liver acts as the primary synthetic engine. Within hepatocytes, glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) drive the ATP-dependent intracellular formation of GSH, which is subsequently effluxed into the systemic plasma and bile 3.

Once in the systemic circulation, GSH reaches the kidney, the primary site of gamma-glutamyl peptide degradation. The renal proximal tubules possess the highest specific activity of gamma-glutamyl transpeptidase (GGT) in the mammalian body 4. GGT is an amphipathic, membrane-bound ectoenzyme anchored to the luminal surface of the renal brush border membrane 5.

GGT catalyzes the transfer of the gamma-glutamyl moiety from GSH to circulating acceptor amino acids, releasing cysteinyl-glycine 6. This resulting dipeptide is rapidly cleaved by membrane-bound dipeptidases, facilitating the reabsorption of constituent amino acids (glutamate, cysteine, and glycine) back into the renal epithelial cells 7. This substrate-product reutilization is a highly efficient salvage pathway that protects against oxidative stress and maintains critical intracellular cysteine pools 8.

G Liver Liver (GSH Synthesis) Blood Systemic Circulation (GSH Transport) Liver->Blood Efflux Kidney Kidney Brush Border (GGT Degradation) Blood->Kidney Filtration GGT Gamma-Glutamyl Transpeptidase Kidney->GGT Substrate Binding GCL Glutamate-Cysteine Ligase GS Glutathione Synthetase GCL->GS gamma-GC GS->Liver GSH Dipeptidase Dipeptidase GGT->Dipeptidase Cysteinyl-Glycine AminoAcids Amino Acids (Glu, Cys, Gly) GGT->AminoAcids gamma-Glutamyl Amino Acids Dipeptidase->AminoAcids Cys + Gly AminoAcids->GCL ATP Reabsorption Renal Reabsorption AminoAcids->Reabsorption Salvage Pathway

Inter-organ gamma-glutamyl cycle detailing liver synthesis and renal degradation.

Clinical & Pharmacological Relevance: Renal-Targeted Prodrugs

The dense localization of GGT on the renal brush border provides an elegant mechanism for organ-specific drug targeting. Gamma-glutamyl prodrugs are engineered to remain pharmacologically inert in the systemic circulation but undergo rapid enzymatic activation upon reaching the kidney 9.

A classic example is the renal vasodilator prodrug CGP 22979. While active transport mechanisms drive the prodrug into the tubular cells, the high local concentration of GGT and intracellular acylases facilitates the localized conversion to the active moiety (CGP 18137) 10. This spatial restriction minimizes systemic hypotensive off-target effects, demonstrating how the biochemical asymmetry between the liver and kidney can be therapeutically exploited.

Self-Validating Experimental Methodologies

To accurately interrogate gamma-glutamyl peptide metabolism, experimental design must account for the rapid turnover rates of these intermediates. The following field-proven protocols are designed as self-validating systems, ensuring causality between the experimental intervention and the observed analytical readout.

Protocol 1: Isolation of Renal Brush Border Membranes for GGT Kinetics

Purpose: To isolate functionally intact brush border membranes (BBM) from the renal cortex, allowing for the measurement of specific GGT activity free from cytosolic or basolateral interference. Causality Check: Differential centrifugation combined with divalent cation precipitation selectively aggregates negatively charged basolateral membranes, leaving the microvillar BBMs in suspension.

  • Tissue Homogenization : Excise the renal cortex and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 300 mM mannitol and a protease inhibitor cocktail. Rationale: Mannitol maintains osmolarity to prevent vesicle lysis, while protease inhibitors halt autolysis.

  • Cation Precipitation : Add 10 mM MgCl₂ to the homogenate and stir on ice for 15 minutes. Rationale: Mg²⁺ neutralizes surface charges on basolateral and organelle membranes, promoting rapid aggregation.

  • Primary Centrifugation : Centrifuge at 3,000 × g for 15 minutes at 4°C. Discard the pellet (which contains nuclei, mitochondria, and basolateral membranes).

  • Ultracentrifugation : Centrifuge the supernatant at 30,000 × g for 30 minutes at 4°C. The resulting pellet constitutes the highly enriched BBM fraction.

  • Validation : Resuspend the pellet in assay buffer. Validate membrane purity by confirming a >10-fold enrichment of alkaline phosphatase (BBM marker) and a corresponding depletion of Na⁺/K⁺-ATPase (basolateral marker).

Protocol 2: LC-MS/MS Quantification of Gamma-Glutamyl Peptides

Purpose: To quantify trace levels of gamma-glutamyl peptides in biological matrices with high structural specificity. Causality Check: Gamma-glutamyl peptides lack strong chromophores, rendering UV detection inadequate. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides absolute structural confirmation 11. Immediate deproteinization is strictly required to halt endogenous GGT activity ex vivo.

  • Quenching & Deproteinization : Immediately homogenize the tissue or plasma in 4 volumes of ice-cold acetonitrile or 0.1 N HCl 12. Rationale: Acidic or highly organic conditions instantly denature GGT and peptidases, preventing artificial peptide degradation or de novo synthesis during sample handling.

  • Centrifugation : Spin the homogenate at 12,000 × g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Filtration : Pass the supernatant through a 10 kDa molecular weight cutoff (MWCO) filter or a 0.45 µm nylon filter to remove residual macromolecules 12.

  • Chromatographic Separation : Inject the filtrate onto a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 5 µm) 13. Utilize a binary gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Rationale: Formic acid acts as an ion-pairing agent and enhances ionization efficiency in positive electrospray ionization (+ESI) mode.

  • MS/MS Detection : Operate the triple quadrupole mass spectrometer in MRM mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 474 → 171 for gamma-Glu-Val-Gly) 3.

  • Quantification : Integrate peak areas and normalize against isotopically labeled internal standards spiked prior to homogenization to correct for matrix effects and ion suppression.

Workflow Sample Biological Sample (Tissue/Plasma) Quench Deproteinization (Acetonitrile / 0.1 N HCl) Sample->Quench Halt GGT Activity Centrifuge Centrifugation (12,000 x g, 4°C) Quench->Centrifuge Precipitate Proteins Filter Filtration (10 kDa MWCO / 0.45 µm) Centrifuge->Filter Supernatant LC UHPLC Separation (C18 Column, Binary Gradient) Filter->LC Inject MS MS/MS Detection (+ESI, MRM Mode) LC->MS Eluent Data Quantification (Isotopic Internal Standards) MS->Data Ion Transitions

LC-MS/MS workflow for the absolute quantification of gamma-glutamyl peptides.

Quantitative Data Presentation

To contextualize the metabolic flux between the liver and kidney, the following table summarizes typical experimental parameters and quantitative benchmarks for gamma-glutamyl peptide analysis.

Table 1: Quantitative Benchmarks in Gamma-Glutamyl Metabolism

ParameterLiver (Synthesis Hub)Kidney (Degradation Hub)Systemic PlasmaPrimary Analytical Method
GGT Specific Activity 2 - 5 U/g tissue150 - 250 U/g tissue15 - 85 IU/LColorimetric (L-γ-glutamyl-p-nitroanilide)
GSH Concentration 5 - 10 mM2 - 4 mM2 - 5 µMLC-MS/MS
γ-Glutamyl Peptides Trace (Rapid Efflux)High TurnoverTrace (Transport)LC-MS/MS (MRM mode)
Primary Function GSH Synthesis & EffluxDegradation & Amino Acid SalvageInter-organ TransportN/A

Conclusion

The gamma-glutamyl cycle represents a highly coordinated inter-organ system characterized by hepatic synthesis and renal degradation. By employing rigorous, self-validating analytical techniques—such as targeted membrane isolation and LC-MS/MS—researchers can accurately map this pathway. This deep mechanistic understanding is non-negotiable for the successful development of renal-targeted prodrugs and the discovery of novel biomarkers for oxidative stress and tissue toxicity.

References

  • Fortune Journals. "Hyperammonemia and Pyroglutamic Acidemia in a Sepsis Patient with Gamma-Glutamyl-Cyclus Failure." [Link]

  • Annals of Internal Medicine. "The γ-Glutamyl Cycle: Diseases Associated with Specific Enzyme Deficiencies." [Link]

  • PubMed Central (PMC). "Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae." [Link]

  • SciSpace. "Gamma-glutamyl transpeptidase--its role in hepatocarcinogenesis." [Link]

  • MediaTUM. "Concise review: gamma-glutamyl transferase - evolution from an indiscriminate liver test to a biomarker of cardiometabolic risk." [Link]

  • PubMed Central (PMC). "Conversion of glutathione to glutathione disulfide by cell membrane-bound oxidase activity."[Link]

  • Wikipedia. "Gamma-glutamyltransferase."[Link]

  • MDPI. "The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System."[Link]

  • PubMed Central (PMC). "Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance."[Link]

  • PubMed. "Renal selective N-acetyl-gamma-glutamyl prodrugs: a study on the mechanism of activation of the renal vasodilator prodrug CGP 22979." [Link]

  • ResearchGate. "Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients." [Link]

  • MDPI. "Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production." [Link]

  • Google Patents. "US9034403B2 - Yeast extract containing γ-Glu-X or γ-Glu-X-Gly and a method for producing the same."

Sources

Technical Whitepaper: γ-Glu-Gly & The Kokumi Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for γ-Glu-Gly (gamma-glutamyl-glycine) and related γ-glutamyl peptides as kokumi substances. It is designed for researchers and drug development professionals, focusing on the Calcium-Sensing Receptor (CaSR) as the primary molecular target.

Executive Summary

γ-Glu-Gly is a dipeptide belonging to the class of γ-glutamyl peptides, which function as kokumi substances .[1][2][3][4][5][6] Unlike the five basic tastes (sweet, sour, salty, bitter, umami), kokumi does not elicit a distinct taste on its own at physiological concentrations.[5] Instead, it acts as a flavor modifier, enhancing attributes such as thickness (mouthfulness) , continuity (aftertaste) , and complexity .

The primary mechanism of action is the positive allosteric modulation (PAM) of the Calcium-Sensing Receptor (CaSR) expressed in Type II taste bud cells. By lowering the activation threshold of CaSR for extracellular calcium (


) and other orthosteric agonists, γ-Glu-Gly amplifies downstream intracellular signaling, resulting in enhanced sensory perception.

Molecular Mechanism of Action

The Target: Calcium-Sensing Receptor (CaSR)

The CaSR is a Class C G-Protein Coupled Receptor (GPCR) functioning as a homodimer. Each monomer consists of a large extracellular Venus Flytrap (VFT) domain, a Cysteine-Rich Domain (CRD), and a 7-Transmembrane (7TM) domain.

  • Role of γ-Glu-Gly: It functions as a Type II PAM . It does not activate the receptor in the absence of orthosteric agonists (like

    
     or L-amino acids) but significantly potentiates the receptor's response when these agonists are present.
    
  • Binding Site: Molecular docking and mutagenesis studies (specifically on the potent analog γ-Glu-Val-Gly) indicate binding occurs within the VFT domain , distinct from the primary

    
     binding sites.
    
Structural Determinants of Binding

The efficacy of γ-Glu-Gly relies on specific structural motifs recognized by the VFT:

  • N-terminal γ-Glutamyl Linkage: The γ-peptide bond (isopeptide bond) between the

    
    -carboxyl of glutamate and the amine of glycine is critical.[7] It provides resistance to standard proteases and positions the terminal amino/carboxyl groups for specific ionic interactions.
    
  • Key Residues: Based on homology modeling with γ-Glu-Val-Gly (γ-EVG), the binding pocket involves interactions with:

    • Ser147 & Ser170: Critical for stabilizing the agonist-bound conformation.

    • Arg66: Forms a salt bridge with the C-terminal carboxyl group of the peptide.

    • Glu297: Interacts with the N-terminal amino group.[7]

Intracellular Signaling Cascade

Upon binding, γ-Glu-Gly stabilizes the closed (active) conformation of the VFT. This conformational change is transmitted through the CRD to the 7TM domain, triggering G-protein activation.

Pathway Visualization:

CaSR_Signaling Ligands Orthosteric Agonists (Ca2+, L-Amino Acids) CaSR CaSR (VFT Domain) Active Conformation Ligands->CaSR Bind Orthosteric Site PAM γ-Glu-Gly (Positive Allosteric Modulator) PAM->CaSR Bind Allosteric Site (Potentiation) Gq Gαq/11 Protein CaSR->Gq Coupling PLC Phospholipase Cβ (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca_Release Intracellular Ca2+ Release (Signal Amplification) ER->Ca_Release TRPM5 TRPM5 Channel (Depolarization) Ca_Release->TRPM5 Activates NT_Release Neurotransmitter Release (ATP/GLP-1) TRPM5->NT_Release Membrane Depolarization

Figure 1: The Gq/11-mediated signaling pathway activated by CaSR. γ-Glu-Gly acts as a PAM, enhancing the mobilization of intracellular calcium.

Experimental Validation Protocols

To validate the kokumi activity of γ-Glu-Gly, a dual-approach methodology combining in vitro receptor assays and sensory evaluation is required.

Protocol A: Calcium Mobilization Assay (FLIPR)

Objective: Quantify the EC50 and potentiation factor of γ-Glu-Gly on human CaSR.

  • Cell Line Generation:

    • Transfect HEK293 cells with human CaSR cDNA (hCaSR).

    • Maintain in DMEM with 10% FBS and G418 (selection marker).

  • Dye Loading:

    • Seed cells in 96-well black-wall plates.

    • Incubate with Fluo-4 AM (calcium-sensitive fluorescent dye) for 30-60 mins at 37°C.

    • Wash cells with assay buffer (HBSS containing 20 mM HEPES).

  • Agonist Preparation:

    • Prepare a sub-threshold concentration of

      
       (e.g., 1.0 mM) to serve as the baseline orthosteric agonist.
      
    • Prepare serial dilutions of γ-Glu-Gly (0.01 µM to 1000 µM).

  • Measurement (FLIPR):

    • Use a Fluorometric Imaging Plate Reader (FLIPR).

    • Excitation: 488 nm; Emission: 525 nm.

    • Inject γ-Glu-Gly solutions into the wells containing the sub-threshold

      
      .
      
  • Data Analysis:

    • Calculate

      
       (Change in fluorescence relative to baseline).
      
    • Plot dose-response curves using a four-parameter logistic equation to determine EC50.

Validation Check: The assay is valid if the positive control (e.g., Cinacalcet or γ-Glu-Val-Gly) shows a sigmoidal dose-response curve with expected potency.

Protocol B: Descriptive Sensory Analysis

Objective: Confirm the specific "kokumi" attributes (Thickness, Continuity, Mouthfulness).[5]

  • Panel Training:

    • Select 10-15 trained panelists.

    • Calibrate using reference standards:

      • Umami: 0.5% MSG.[8]

      • Kokumi (Positive Control): 0.5% MSG + 0.1% Glutathione (GSH).[8]

  • Sample Preparation:

    • Base Solution: 0.5% MSG + 0.5% NaCl (Model Umami Soup).

    • Test Sample: Base Solution + γ-Glu-Gly (varying concentrations, e.g., 0.01% - 0.1%).

  • Evaluation:

    • Panelists rate attributes on a 0-10 point scale.

    • Attributes:

      • Attack: Initial flavor impact.[2]

      • Thickness: Viscosity/richness felt on the tongue.

      • Continuity: Duration of the savory aftertaste.

  • Statistical Analysis:

    • Perform ANOVA followed by Tukey’s HSD test to determine significant differences against the Base Solution.

Quantitative Efficacy & SAR

The potency of γ-glutamyl peptides varies significantly based on the C-terminal amino acid. While γ-Glu-Gly is active, tripeptides often exhibit higher potency due to additional hydrophobic interactions in the VFT.

Table 1: Comparative CaSR Activity of Kokumi Peptides

PeptideStructureCaSR Activity (EC50)*Relative Potency (vs GSH)
γ-Glu-Val-Gly Tripeptide~33 - 42 nM12.8x
γ-Glu-Cys-Gly (GSH) Tripeptide~58 - 76 nM1.0x (Reference)
γ-Glu-Ala Dipeptide~3.65 µM< 0.1x
γ-Glu-Gly DipeptideActive (Moderate)0.2x - 0.5x (Est.)

*Note: EC50 values represent the concentration required to elicit 50% of the maximum response in the presence of physiological Calcium levels.[8] Values are derived from HEK293-hCaSR assays.

Structure-Activity Relationship (SAR) Logic:

  • N-Terminus: The γ-Glu moiety is non-negotiable.

    
    -Glu peptides show negligible activity.
    
  • Chain Length: Tripeptides generally outperform dipeptides.

  • Hydrophobicity: A neutral, aliphatic residue at the second position (e.g., Valine in γ-Glu-Val-Gly) drastically increases potency by fitting into a hydrophobic pocket within the VFT. γ-Glu-Gly lacks this hydrophobic bulk, resulting in moderate potency.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Sensory Validation Step1 HEK293-CaSR Cell Culture Step2 Load Fluo-4 AM (Ca2+ Indicator) Step1->Step2 Step3 Add γ-Glu-Gly (+ 1mM Ca2+) Step2->Step3 Step4 FLIPR Analysis (Measure Fluorescence) Step3->Step4 Step5 Prepare Model Soup (MSG + NaCl) Step4->Step5 If Active Step6 Add Peptide (Test Group) Step5->Step6 Step7 Descriptive Analysis (Panel n=15) Step6->Step7 Step8 Statistical Validation (ANOVA) Step7->Step8

Figure 2: Integrated workflow for validating γ-Glu-Gly efficacy from molecular assay to sensory perception.

References

  • Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. Source: Flavor, 2015.[9] URL:[Link]

  • Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells. Source:[1][10][11] PLOS ONE, 2012.[10] URL:[Link][10]

  • Structure–CaSR–Activity Relation of Kokumi γ-Glutamyl Peptides. Source: Chemical and Pharmaceutical Bulletin, 2016.[2] URL:[Link]

  • Cryo-EM structure of the calcium-sensing receptor complexed with the kokumi substance γ-glutamyl-valyl-glycine. Source: Nature Communications, 2025. URL:[Link]

  • Current progress in kokumi-active peptides, evaluation and preparation methods: a review. Source: Critical Reviews in Food Science and Nutrition, 2020. URL:[Link][8][10][12][13]

Sources

difference between gamma-D-glutamylglycine and gamma-L-glutamylglycine

Stereochemical Divergence in Glutamatergic Modulation: A Technical Guide to -D-Glutamylglycine vs. -L-Glutamylglycine

Executive Summary

In the landscape of neuropharmacology and drug development, stereoisomerism dictates not only binding affinity but also the fundamental physiological role of a molecule. This whitepaper provides an in-depth comparative analysis of two enantiomeric dipeptides:


-D-glutamylglycine (

-DGG)

-L-glutamylglycine (

-LGG)

1

2

As a Senior Application Scientist, I have structured this guide to unpack the causality behind their distinct pharmacological profiles, supported by self-validating experimental workflows designed for rigorous preclinical research.

Stereochemical Foundations of Dipeptide Pharmacology

The glutamatergic synapse is highly sensitive to the stereochemistry of its ligands. Research indicates that the L-enantiomorphs of gamma-glutamyl peptides are generally more potent displacers of excitatory amino acids from their receptors[3]. However, the D-enantiomorphs, such as

3


PathwayGluSynaptic GlutamateAMPARAMPA ReceptorGlu->AMPAR ActivatesNMDARNMDA ReceptorGlu->NMDAR ActivatesCaIntracellular Ca2+ InfluxAMPAR->Ca DepolarizationNMDAR->Ca Direct InfluxgDGGgamma-DGG(Exogenous)gDGG->AMPAR Competitive AntagonismgDGG->NMDAR Competitive AntagonismgLGGgamma-LGG(Endogenous)gLGG->Ca Enhances Basal / Inhibits Evoked

Mechanistic divergence of gamma-DGG and gamma-LGG at the glutamatergic synapse.

-D-Glutamylglycine ( -DGG): The Precision Kinetic Probe

Pharmacodynamics & Mechanism of Action
45

What makes

low affinity and exceptionally fast dissociation rate (

)
1


Translational Impact

Beyond kinetic studies,

67
Protocol 1: Electrophysiological Profiling of Synaptic Glutamate Transients

To ensure scientific integrity, this protocol is designed as a self-validating system to isolate competitive kinetics from receptor desensitization.

  • Acute Slice Preparation: Prepare 300 µm acute hippocampal slices. Causality: Cultured neurons lack native astrocytic networks; intact slices are mandatory to preserve the physiological 3D geometry of the synaptic cleft and endogenous glutamate transporter (EAAT) activity.

  • Whole-Cell Patch-Clamp: Patch CA1 pyramidal neurons using a cesium-based internal solution to block potassium channels, clamping the cell at -70 mV to isolate AMPA-mediated EPSCs.

  • Baseline Evocation: Stimulate the Schaffer collaterals at 0.1 Hz to establish a stable baseline EPSC amplitude.

  • 
    -DGG Perfusion:  Perfuse 
    
    
    -DGG at a concentration of 1 to 2 mM. Causality: This concentration is deliberately chosen near its
    
    
    . A higher affinity antagonist (like NBQX) would cause total synaptic failure, whereas
    
    
    -DGG allows for dynamic competition, reducing EPSC amplitude while accelerating its decay phase.
  • Internal Validation (Self-Validating Step): Co-apply 50 µM Cyclothiazide (CTZ). CTZ blocks AMPA receptor desensitization. If the

    
    -DGG-induced EPSC truncation persists in the presence of CTZ, the researcher confirms that the accelerated decay is strictly due to competitive displacement by 
    
    
    -DGG, not an artifact of receptor desensitization.

WorkflowS11. Slice Prep(CA1 Region)S22. Stimulation(Schaffer Collateral)S1->S2S33. Patch Clamp(Record EPSCs)S2->S3S44. gamma-DGG(Rapid Perfusion)S3->S4S55. Analysis(EPSC Decay Kinetics)S4->S5

Electrophysiological workflow for isolating synaptic glutamate transients using gamma-DGG.

-L-Glutamylglycine ( -LGG): The Endogenous Neuromodulator

Physiological Role & Calcium Modulation

Unlike its synthetic D-isomer,

23

Research demonstrates that





2

Protocol 2: Fluorometric Analysis of Calcium Influx Modulation by -LGG

This workflow utilizes ratiometric imaging to validate the biphasic modulatory nature of

  • Neuronal Culture: Plate primary cerebellar granule cells on poly-D-lysine coated coverslips and mature for 7-10 days in vitro (DIV).

  • Fura-2 AM Loading: Incubate cells with 5 µM Fura-2 AM for 30 minutes. Causality: Fura-2 is chosen over single-wavelength dyes (like Fluo-4) because its ratiometric excitation (340/380 nm) inherently corrects for variations in dye loading, cell thickness, and photobleaching. This is critical when measuring the subtle basal calcium enhancements induced by

    
    -LGG.
    
  • Basal Modulation Phase: Perfuse standard extracellular buffer and record baseline. Introduce 100 µM

    
    -LGG. Observation: A quantifiable enhancement in the 340/380 ratio indicates increased basal 
    
    
    influx[2].
  • Evoked Inhibition Phase: Challenge the neurons with 50 µM Glutamate + 10 µM Glycine.

  • Internal Validation (Self-Validating Step): Run a parallel control well challenged with Glutamate without

    
    -LGG pre-incubation. The delta between the peak 
    
    
    amplitude of the control well versus the
    
    
    -LGG well self-validates the dose-dependent inhibitory capacity of the endogenous peptide.

Quantitative Data Presentation

The following table summarizes the divergent biochemical and pharmacological properties of the two stereoisomers, providing a quick-reference guide for drug development professionals.

Property

-D-Glutamylglycine (

-DGG)

-L-Glutamylglycine (

-LGG)
Origin Synthetic / Exogenous pharmacological tool[4]Endogenous mammalian brain constituent[2]
Primary Targets AMPA, NMDA, Kainate receptors[4]Glutamate-activated

channels[2]
Receptor Affinity Low affinity, rapid dissociation (

)[1]
Higher potency displacer than D-isomer[3]
Receptor Specificity High specificity for quisqualate (AMPA) receptors[3]Broad modulation of excitatory amino acid receptors[3]
Functional Effect Competitive antagonism; reduces EPSP amplitude[4]Enhances basal

influx; inhibits evoked influx[2]
Physiological Impact Prevents anoxic neuronal death[6]; Masks LTP[7]Putative homeostatic neuromodulation[2]

Conclusion & Translational Outlook

The distinction between




References

  • [1] Hello Bio. "gamma-DGG / γ-DGG (γ-D-glutamylglycine)". Source: hellobio.com. 1

  • [5] PubMed / NIH. "Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus". Source: nih.gov. 5

  • [7] PubMed / NIH. "The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path". Source: nih.gov.7

  • [6] Journal of Neuroscience. "Synaptic release of excitatory amino acid neurotransmitter mediates anoxic neuronal death". Source: jneurosci.org. 6

  • [4] Cayman Chemical. "γ-D-Glutamylglycine (trifluoroacetate salt) (CAS 71822-19-0)". Source: caymanchem.com. 4

  • [3] Researcher.life. "Displacement of excitatory amino acid receptor ligands by acidic oligopeptides". Source: researcher.life. 3

  • [2] ResearchGate. "Modulation of glutamate agonist-induced influx of calcium into neurons by γ-l-glutamyl and β-l-aspartyl dipeptides". Source: researchgate.net. 2

molecular weight and physicochemical properties of gamma-Glu-Gly

Author: BenchChem Technical Support Team. Date: March 2026

Technical Master File: Gamma-L-Glutamylglycine (


-Glu-Gly) 

Part 1: Executive Summary

Gamma-L-Glutamylglycine (


-Glu-Gly) is a naturally occurring acidic dipeptide acting as a critical intermediate in the 

-glutamyl cycle (Meister cycle). Unlike canonical peptides formed via

-peptide bonds,

-Glu-Gly features an isopeptide linkage between the

-carboxyl group of L-glutamate and the

-amino group of glycine. This structural anomaly confers unique resistance to cytosolic peptidases and specificity for

-glutamyl transpeptidase (GGT).

In applied research,


-Glu-Gly is a potent "Kokumi" substance—a flavor modulator that enhances the complexity, mouthfulness, and continuity of savory tastes through allosteric activation of the Calcium Sensing Receptor (CaSR). In drug development, it serves as a structural template for excitatory amino acid antagonists and a biomarker for GGT activity.

Part 2: Physicochemical Specifications

The following data aggregates experimental and computed values essential for formulation and analytical method development.

PropertyValue / DescriptionNotes
IUPAC Name (2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid
CAS Registry 1948-29-4
Molecular Formula

Molecular Weight 204.18 g/mol Monoisotopic Mass: 204.07
Appearance White crystalline powderHygroscopic
Solubility (Water) ~135 mM (27.5 mg/mL)Highly soluble; sonication recommended
Solubility (DMSO) < 1 mg/mLPractically insoluble
pKa (Acidic)

-COOH (Glu): ~2.1

-COOH (Gly): ~3.76
Gly carboxyl pKa is elevated vs free Gly (2.[1]34)
pKa (Basic)

-NH

(Glu): ~9.12
Isoelectric Point (pI) ~2.93 Calculated:

Stability Lyophilized: Stable at -20°C (3 yrs)Solution: Unstable at pH < 3 or > 9Susceptible to intramolecular cyclization to 5-oxoproline

Part 3: Molecular Architecture & Stability

Structural Distinctiveness: The


-linkage is the defining feature of this molecule. In standard proteins, the 

-carboxyl of glutamate is a free side chain. In

-Glu-Gly, this group forms the amide bond.
  • Consequence 1 (Proteolytic Resistance): Standard proteases (trypsin, pepsin) cannot cleave the

    
    -bond. Only specific enzymes like GGT or 
    
    
    
    -glutamyl cyclotransferase can hydrolyze it.
  • Consequence 2 (Chemical Lability): Under acidic conditions (pH < 3) or high heat, the free

    
    -amino group of the glutamate moiety can attack the 
    
    
    
    -carbonyl, leading to the formation of pyroglutamic acid (5-oxoproline) and releasing free glycine.

Part 4: Biological Interface & Pharmacology

The Gamma-Glutamyl Cycle (Meister Cycle)

-Glu-Gly is a metabolic byproduct of glutathione (GSH) catabolism. GGT transfers the 

-glutamyl moiety of GSH to an acceptor amino acid or peptide.[2][3][4] When glycine acts as the acceptor (or is released from Cys-Gly),

-Glu-Gly is formed.

G GSH Glutathione (y-Glu-Cys-Gly) GGT Enzyme: GGT (Transpeptidation) GSH->GGT CysGly Cys-Gly GGT->CysGly yGluAA y-Glu-Amino Acid GGT->yGluAA Transfer to AA yGluGly y-Glu-Gly GGT->yGluGly Transfer to Gly Gly Glycine (Acceptor) yGluGly->Gly Hydrolysis OxoPro 5-Oxoproline yGluGly->OxoPro y-Glu Cyclotransferase Gly->GGT Acceptor Glu Glutamate OxoPro->Glu 5-Oxoprolinase (ATP)

Figure 1: Role of


-Glu-Gly in the Gamma-Glutamyl Cycle. GGT catalyzes the transfer of the 

-glutamyl moiety from GSH to Glycine.
Kokumi Mechanism (CaSR Activation)

-Glu-Gly is a Type II calcimimetic. It does not activate the Calcium Sensing Receptor (CaSR) alone but acts as a Positive Allosteric Modulator (PAM) .
  • Binding: Binds to the Venus Flytrap (VFT) domain of CaSR.

  • Effect: Lowers the threshold for CaSR activation by extracellular calcium (

    
    ).
    
  • Sensory Output: Signals "thickness" and "continuity" to the brain, distinct from the five basic tastes.

Part 5: Experimental Protocols

Protocol A: Enzymatic Synthesis of -Glu-Gly

Rationale: Chemical synthesis requires complex orthogonal protection of the


-carboxyl vs. 

-carboxyl groups.[5] Enzymatic synthesis using GGT is stereospecific and environmentally benign.

Materials:

  • Enzyme:

    
    -Glutamyltranspeptidase (GGT) from E. coli or Bovine Kidney (Sigma G8040).
    
  • Donor: L-Glutamine (20 mM).[2]

  • Acceptor: Glycine (100 mM).

  • Buffer: 50 mM Tris-HCl, pH 10.0 (High pH favors transpeptidation over hydrolysis).

Workflow:

  • Preparation: Dissolve L-Gln (2.92 g/L) and Gly (7.5 g/L) in Tris-HCl buffer.

  • Initiation: Add GGT enzyme (0.05 U/mL final concentration).

  • Incubation: Incubate at 37°C for 4 hours with gentle agitation.

  • Termination: Heat inactivation at 95°C for 5 minutes or adjust pH to 3.0 with acetic acid.

  • Purification:

    • Load mixture onto a Dowex 1x8 (acetate form) anion exchange column.

    • Wash with water to remove unreacted Gln and Gly (zwitterionic/basic at neutral pH).

    • Elute

      
      -Glu-Gly with 0.5 M Acetic Acid  (The acidic dipeptide binds stronger than neutral amino acids).
      
    • Lyophilize fractions.

Protocol B: Analytical Quantification (LC-MS/MS)

Rationale:


-Glu-Gly lacks a strong chromophore for UV detection. LC-MS is the gold standard for sensitivity.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 2 min (to retain polar dipeptide), ramp to 30% B over 5 min.

  • Flow Rate: 0.3 mL/min.

MS/MS Transitions (ESI Positive Mode):

  • Precursor Ion:

    
     205.1 
    
    
    
  • Product Ion 1 (Quantifier):

    
     84.1 (Pyroglutamyl fragment)
    
  • Product Ion 2 (Qualifier):

    
     130.1 (Loss of Glycine)
    
  • Collision Energy: ~15-20 eV.

Part 6: References

  • PubChem. (2023). Gamma-Glutamylglycine Compound Summary. National Library of Medicine. Link

  • Suzuki, H., et al. (2004). Enzymatic Synthesis of

    
    -Glutamylvaline to Improve the Bitter Taste of Valine. Journal of Agricultural and Food Chemistry. Link
    
  • Ohsu, T., et al. (2010). Involvement of the Calcium-Sensing Receptor in Human Taste Perception. Journal of Biological Chemistry. Link

  • Bachhawat, A. K., & Yadav, S. (2018). The Glutathione Cycle: Glutathione Metabolism Beyond the Gamma-Glutamyl Cycle. IUBMB Life. Link

  • BenchChem. (2025). Protocol for Enzymatic Synthesis of Gamma-Glutamyl Dipeptides. Link

Sources

Methodological & Application

Advanced Application Note: Solid-Phase Peptide Synthesis of Gamma-Glutamyl Peptides

Author: BenchChem Technical Support Team. Date: March 2026


-linked glutamyl peptides (e.g., Glutathione, Kokumi peptides)

Abstract & Strategic Overview

Gamma-glutamyl peptides, such as the antioxidant Glutathione (


-Glu-Cys-Gly)  and the "Kokumi" flavor peptides (e.g., 

-Glu-Val-Gly), possess a unique peptide bond formed between the

-carboxyl group of glutamate and the

-amino group of the subsequent amino acid.[1][2][3]

Standard Solid-Phase Peptide Synthesis (SPPS) protocols are designed for


-linkages.[1][2] Applying a standard protocol using standard reagents (e.g., Fmoc-Glu(OtBu)-OH) will result in an 

-linked isomer, which is biologically inactive for these targets.[1][2]

The Core Challenge: To synthesize a


-peptide, the Glutamate residue must be anchored or coupled via its 

-carboxyl group, while its

-carboxyl group remains protected.[1][2][3] This requires a specific inversion of the standard protecting group strategy.
The Orthogonal Protection Strategy

Success relies on selecting the correct Glutamate building block.

  • Standard Reagent (Wrong for

    
    -link): Fmoc-Glu(OtBu)-OH.[1][2][4] Here, the side chain (
    
    
    
    ) is protected with tBu.[5] The
    
    
    -COOH is free for coupling. This yields
    
    
    -peptides.[1][2][4]
  • Required Reagent (Correct for

    
    -link): Fmoc-Glu-OtBu (CAS: 84793-07-7).[1][2][4][6][7] Here, the 
    
    
    
    -COOH is protected as a t-butyl ester.[1][2][6][8] The side chain (
    
    
    -COOH) is free for activation and coupling.[1][2]

Visualizing the Chemistry

The following diagram illustrates the structural difference and the specific coupling logic required for


-glutamyl synthesis.

GammaPeptideStrategy cluster_0 Standard SPPS (Alpha-Linkage) cluster_1 Gamma-Peptide Strategy (Target) Std_Glu Fmoc-Glu(OtBu)-OH (Gamma Protected) Resin_A H2N-Peptide-Resin Std_Glu->Resin_A Couples via Alpha-COOH Alpha_Product Fmoc-NH-CH(CH2-COOtBu)-CO-NH-Resin Resin_A->Alpha_Product Result: Alpha-Peptide (Biologically Inactive) Gamma_Glu Fmoc-Glu-OtBu (Alpha Protected) Resin_B H2N-Peptide-Resin Gamma_Glu->Resin_B Couples via Gamma-COOH Gamma_Product Fmoc-NH-CH(COOtBu)-CH2-CH2-CO-NH-Resin Resin_B->Gamma_Product Result: Gamma-Peptide (Glutathione/Kokumi)

Figure 1: Comparison of building blocks. For


-peptides, the coupling site is the side-chain carboxyl, requiring the 

-carboxyl to be protected (green box).[1][2]

Materials & Reagents

Critical Building Blocks
ReagentCAS No.[4]FunctionNotes
Fmoc-Glu-OtBu 84793-07-7 The Key Reagent. Provides free

-COOH for coupling.[1][2][3][4][7]
Do not confuse with Fmoc-Glu(OtBu)-OH.[1][2][4]
Fmoc-Cys(Trt)-OH103213-32-7Cysteine residue (if making GSH).[1][2][4]Trityl (Trt) protection prevents oxidation.[1][2]
Fmoc-Gly-OH29022-11-5Glycine residue.[1][2][4]Standard.
Fmoc-Val-OH68858-20-8Valine residue (if making Kokumi).[1][2]Standard.
Resins
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for C-terminal acids (e.g., Glutathione).[1][2] It minimizes racemization of Cys and allows mild cleavage if needed.

  • Wang Resin: Alternative for C-terminal acids; requires TFA cleavage.[2]

  • Rink Amide Resin: Use only if the C-terminus must be an amide (

    
    ).[1][2]
    
Solvents & Activators[1][3][10]
  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2] Reason: Superior suppression of racemization compared to HBTU/HATU for Cys-containing peptides.[1][2]

  • Deprotection: 20% Piperidine in DMF.[2][5][9]

  • Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water, DOT (3,6-Dioxa-1,8-octanedithiol).[1][2]

Experimental Protocol: Synthesis of Glutathione ( -Glu-Cys-Gly)[1][2][3][4][5][11][12]

Target Sequence: H-


-L-Glu-L-Cys-Gly-OH
Scale:  0.1 mmol
Resin:  2-Chlorotrityl Chloride (Loading: 1.6 mmol/g)[1][2][3][4]
Phase 1: Resin Loading (Glycine)

Causality:[1][2][3][4] We load Glycine first. 2-CTC resin is used because Cysteine is prone to racemization during loading; loading Glycine first avoids this risk entirely.[1][2]

  • Swelling: Place 62.5 mg of resin (approx 0.1 mmol capacity) in a reaction vessel. Add DCM (5 mL) and swell for 20 mins. Drain.

  • Loading Glycine:

    • Dissolve Fmoc-Gly-OH (0.1 mmol, 1 eq) in DCM (2 mL).

    • Add DIPEA (0.4 mmol, 4 eq).[1][2]

    • Add to resin and shake for 2 hours.

    • Note: Low equivalent loading (1 eq) on 2-CTC ensures high-quality synthesis by preventing aggregation.[1][2]

  • Capping: Add MeOH (1 mL) to the reaction mixture (active for 15 mins) to cap unreacted chloride sites. Drain.

  • Washing: Wash with DCM (3x), DMF (3x).

Phase 2: Elongation (Cysteine)[1][2][3][4][5]
  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 min).[2][5] Wash DMF (5x).

  • Coupling Cys:

    • Dissolve Fmoc-Cys(Trt)-OH (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in DMF.

    • Add DIC (0.3 mmol, 3 eq).[1][2]

    • Pre-activation: Allow to react for 2 mins before adding to resin.

    • Reaction time: 60 mins.

  • Wash: DMF (3x).

Phase 3: The Gamma-Coupling (Glutamate)

Critical Step:[1][2][3][4] Here we introduce the gamma-linkage.

  • Fmoc Removal: Remove Fmoc from the Cys residue (20% Piperidine, 2 x 5 min). Wash DMF (5x).

  • Coupling Gamma-Glu:

    • Reagent: Use Fmoc-Glu-OtBu (0.3 mmol, 3 eq).

    • Activator: Oxyma Pure (0.3 mmol) + DIC (0.3 mmol).[1][2]

    • Mechanism: The carbodiimide activates the free gamma-carboxyl.[2] The alpha-carboxyl is protected by the t-Butyl ester (OtBu).[1][2][4]

    • Add to resin.[5][9][10][11][12][13] Shake for 2 hours.

    • Note: Coupling to the bulky Trt-protected Cys can be slow. Double coupling is recommended if Kaiser test is positive.[2]

  • Final Fmoc Removal: Treat with 20% Piperidine/DMF to remove the N-terminal Fmoc from the Glutamate.

  • Final Wash: DMF (5x), DCM (5x), MeOH (2x). Dry resin under nitrogen.

Cleavage & Deprotection[1][16][18]

The cleavage cocktail must perform two tasks simultaneously:

  • Cleave the peptide from the resin (Acid labile).

  • Remove side-chain protection: Trt (on Cys) and OtBu (on Glu alpha-COOH) .[1][2]

Cocktail Reagent K (Optimized for Cys/Met):

  • TFA: 90%[2]

  • Water: 2.5%[1][2]

  • TIS (Triisopropylsilane): 2.5%[1][2]

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 5% (Preferred over EDT for lower odor).[1][2][3]

Procedure:

  • Add 5 mL of cold Reagent K to the dry resin.

  • Shake for 2.5 hours at room temperature.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether. Repeat wash 2x.[11]

  • Dissolve pellet in Water/Acetonitrile (1:1) and lyophilize.

Workflow Visualization

Workflow Start Start: 2-CTC Resin Step1 1. Load Fmoc-Gly-OH (Standard Coupling) Start->Step1 Step2 2. Deprotect Fmoc (20% Piperidine) Step1->Step2 Step3 3. Couple Fmoc-Cys(Trt)-OH (Standard Coupling) Step2->Step3 Step4 4. Deprotect Fmoc (20% Piperidine) Step3->Step4 Step5 5. CRITICAL STEP Couple Fmoc-Glu-OtBu (Gamma-COOH activates) Step4->Step5 Free Amine on Cys attacks Gamma-COOH Step6 6. Final Deprotection (Remove N-term Fmoc) Step5->Step6 Step7 7. TFA Cleavage (Removes Resin + Trt + Alpha-OtBu) Step6->Step7 End Final Product: H-Glu(Gamma)-Cys-Gly-OH Step7->End

Figure 2: Step-by-step workflow for Glutathione synthesis highlighting the critical gamma-coupling event.

Quality Control & Troubleshooting

Analytical Expectations
  • HPLC: Run a gradient of 0-20% Acetonitrile in Water (0.1% TFA) over 20 mins. GSH is very polar and elutes early.

  • Mass Spectrometry (ESI):

    • Calculated MW (GSH): 307.32 Da.[1][2]

    • Expected [M+H]+: 308.32.

    • Note: If you see [M+H]+ = 364, the t-Butyl group was not removed (incomplete cleavage).[1][2]

Common Pitfalls
IssueCauseSolution
Product mass +56 Da Incomplete removal of tBu from Glu-

-COOH.
Extend TFA cleavage time to 3 hours; ensure scavengers (TIS/Water) are fresh.
Pyroglutamate (Mass -18) Cyclization of N-terminal Glu.[1][2][14]This is spontaneous for N-terminal Gln/Glu.[1][2] Keep the final peptide lyophilized. Avoid basic conditions after final cleavage.
Dimerization (Mass x2 - 2) Oxidation of Cys to Cystine (disulfide).[1][2][3][4]Work under inert atmosphere (N2).[1][2] Use TCEP or DTT if reduction is needed before HPLC.
Low Yield Steric hindrance at Gamma-coupling.[2][3][4]Use HATU instead of DIC/Oxyma for the Glu coupling step, but keep base (DIPEA) minimal to avoid racemization.

References

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2]

  • Garcia-Martin, F., et al. (2006).[1][2] The synthesis of glutathione analogues.[15][16] Green Chemistry, 8, 859-866.[1][2] (Demonstrates SPPS strategies for GSH).

  • PubChem Compound Summary. (2023). Fmoc-Glu-OtBu (CAS 84793-07-7).[1][2][6][7][8] [1][2]

  • Albericio, F. (2000).[2][3][4] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for orthogonal protection strategies).

  • Engebretsen, M., et al. (1997).[2][4] Synthesis of gamma-glutamyl peptides. Journal of Peptide Science. (Foundational work on gamma-linkage stability).

Sources

HPLC method for separation of gamma-Glu-Gly from glutathione

Application Note: High-Resolution HPLC Separation of -Glu-Gly from Glutathione


Introduction & Biological Context

The precise quantification of Glutathione (GSH) and its metabolic byproducts is critical in oxidative stress research and drug metabolism studies. While GSH quantification is routine, the separation of its breakdown product,


-L-Glutamylglycine (

-Glu-Gly)
The -Glutamyl Cycle

-Glutamyl Transpeptidase (GGT)
12

1

Distinguishing these two species is vital for assessing GGT activity and understanding the kinetics of the

Chemical Challenges
  • Polarity: Both analytes are small, hydrophilic peptides that retain poorly on standard C18 columns.

  • Detection: GSH possesses a thiol (-SH) group, allowing specific detection with reagents like Ellman’s Reagent or Monobromobimane (mBBr).

    
    -Glu-Gly lacks this thiol group , rendering thiol-specific detectors useless. It must be detected via its primary amine (N-terminus) or Mass Spectrometry.
    

Method Development Strategy

To achieve robust separation and detection, we must move beyond standard protocols. This guide presents two validated workflows:

  • Protocol A (LC-MS/MS): The "Gold Standard" for specificity, utilizing a high-retention C18 column without derivatization.

  • Protocol B (HPLC-FLD): A cost-effective, high-sensitivity method using pre-column derivatization targeting primary amines (OPA-2ME), ensuring both analytes are fluorescent.

Critical Decision Matrix
FeatureProtocol A: LC-MS/MSProtocol B: HPLC-FLD (Derivatization)
Principle Mass-to-Charge (m/z) filtrationFluorescence of isoindole derivative
Analyte Scope Detects both nativelyDetects both (via N-terminal amine)
Sensitivity High (Femtomole range)High (Picomole range)
Sample Prep Simple (Protein Precipitation)Moderate (Mix + Wait 1 min)
Interference Low (MRM specificity)Medium (Detects all primary amines)

Protocol A: LC-MS/MS (Direct Analysis)

This method utilizes a specialized "high-strength silica" (HSS) C18 column designed to retain polar compounds under 100% aqueous conditions, preventing the "void volume elution" common with standard C18 phases.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standards:

    
    -Glu-Gly (Sigma-Aldrich), Reduced Glutathione (GSH).
    
Chromatographic Conditions
  • Flow Rate: 0.3 mL/min[3]

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0991Initial Hold (Loading)
1.0991Begin Elution
6.07030Gradient Ramp
6.1595Wash
8.0595End Wash
8.1991Re-equilibration
11.0991End Run
Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
GSH 308.1 [M+H]+179.1 (Cys-Gly)2518
GSH (Qual) 308.1 [M+H]+76.0 (Gly)2528

-Glu-Gly
205.1 [M+H]+84.1 (Pyroglu)2015

-Glu-Gly (Qual)
205.1 [M+H]+130.1 (Glu)2012

Analyst Note: The transition 308 -> 179 for GSH corresponds to the loss of the


-glutamyl moiety, which is chemically specific. For 

-Glu-Gly, the loss of glycine (producing m/z 130) or the formation of the pyroglutamate ion (m/z 84) are characteristic.

Protocol B: HPLC-Fluorescence (OPA Derivatization)[2][5]

Since

o-Phthalaldehyde (OPA)primary amine
Reagent Preparation
  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with KOH.

  • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer and 50 µL 2-Mercaptoethanol (2-ME) . Prepare fresh daily.

  • Stop Solution: 0.5 M Acetate buffer, pH 4.0 (optional, if post-column).

Derivatization Procedure (Pre-Column)
  • Mix 20 µL Sample (supernatant) with 20 µL OPA Reagent .

  • Incubate at room temperature for 60 seconds (reaction is instantaneous but unstable; precise timing is key).

  • Inject immediately (automated injector programming recommended).

HPLC Conditions
  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate (pH 6.0) + 0.5% Tetrahydrofuran (THF).

  • Mobile Phase B: 50:50 Acetonitrile:Methanol.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[4]

Gradient Profile (OPA Method)
Time (min)% Mobile Phase BRationale
0.05Retain polar derivatives
15.045Separate

-Glu-Gly from GSH
20.0100Wash hydrophobics
25.05Re-equilibrate

Visualizing the Workflow & Pathway

The following diagram illustrates the biological relationship between the analytes and the analytical decision tree.

Gnode_gshGlutathione (GSH)(Tripeptide, Thiol+)node_ggtEnzyme: GGT(Hydrolysis/Transfer)node_gsh->node_ggtSubstratenode_methodMethod Selectionnode_gsh->node_methodnode_gggamma-Glu-Gly(Dipeptide, No Thiol)node_gg->node_methodnode_ggt->node_ggCleavage Productnode_lcmsProtocol A: LC-MS/MS(Direct Detection)node_method->node_lcmsHigh SpecificityNo Derivatizationnode_fldProtocol B: HPLC-FLD(OPA Derivatization)node_method->node_fldHigh SensitivityLow CostDetects Mass (m/z 308 vs 205)Detects Mass (m/z 308 vs 205)node_lcms->Detects Mass (m/z 308 vs 205)Detects Primary Amine\n(Both Fluoresce)Detects Primary Amine(Both Fluoresce)node_fld->Detects Primary Amine\n(Both Fluoresce)Thiol Reagents (Ellman's)Thiol Reagents (Ellman's)Thiol Reagents (Ellman's)->node_gshDetectsThiol Reagents (Ellman's)->node_ggMISSES

Caption: Figure 1. Biological origin of analytes and analytical method selection logic. Note the failure of thiol reagents for

System Suitability & Validation Criteria

To ensure the trustworthiness of your data, the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaTroubleshooting
Resolution (Rs) > 2.0 between GSH and

-Glu-Gly
Decrease gradient slope or lower %B at start.
Tailing Factor < 1.5Check pH of mobile phase; replace column if >2.0.
Precision (RSD) < 2.0% for Retention TimeCheck pump stability and temperature control.
Linearity (

)
> 0.995Ensure fresh standards; GSH oxidizes rapidly to GSSG.
Stability Warning

GSH is prone to auto-oxidation to GSSG (Glutathione Disulfide).[5][6]

  • Precaution: Keep samples at 4°C.

  • Additive: For Protocol A (MS), adding 10 mM N-Ethylmaleimide (NEM) will cap the GSH thiol, preventing oxidation. However, this shifts the GSH mass to [M+H]+ 433.1.

    
    -Glu-Gly is unaffected by NEM. 
    

References

  • Measurement of Glut

    
    -Glutamyl Peptides. 
    Source: National Institutes of Health (NIH) / PMC.
    Context: Detailed protocols on LC-MS/MS quantification of 
    
    
    -glutamyl cycle metabolites. URL:[Link]
  • Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde. Source: Springer Nature Experiments. Context: Validated protocol for OPA derivatization of glutathione and related amines. URL:[Link][4]

  • Evaluation of BEH C18, BEH HILIC, and HSS T3 Column Chemistries for Glutathione Analysis. Source: Oxford Academic / Journal of Chromatographic Science. Context: Comparison of column phases for polar thiol retention. URL:[Link]

  • The

    
    -Glutamyl Cycle: Enzymology and Clinical Implications. 
    Source: MDPI (Biomolecules).
    Context: Review of the enzymatic pathways generating 
    
    
    -Glu-Gly. URL:[Link]

LC-MS/MS quantification of gamma-L-glutamyl-L-glycine in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of Gamma-L-Glutamyl-L-Glycine in Human Plasma via HILIC-MS/MS

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of gamma-L-glutamyl-L-glycine (


-Glu-Gly)  in human plasma. As a direct downstream metabolite of the Gamma-Glutamyl Transferase (GGT) pathway, 

-Glu-Gly serves as a critical biomarker for oxidative stress, liver pathology, and glutathione turnover.

Traditional Reversed-Phase (RP) chromatography often fails to retain this polar dipeptide, while ion-pairing reagents contaminate MS sources. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and separation from its isobaric isomer,


-glutamyl-glycine. The method demonstrates a linear dynamic range of 0.1–100 

M with minimal matrix effects, suitable for high-throughput clinical research.

Biological Context & Mechanism


-Glu-Gly is generated when GGT transfers the gamma-glutamyl moiety from Glutathione (GSH) to an acceptor amino acid (in this case, Glycine) or via the hydrolysis of cysteinyl-glycine.[1][2] Accurate quantification provides a snapshot of the "Gamma-Glutamyl Cycle," a system pivotal for intracellular glutathione maintenance and xenobiotic detoxification.
Figure 1: The Gamma-Glutamyl Cycle & Analyte Origin

This pathway illustrates the enzymatic generation of


-Glu-Gly via GGT, highlighting the critical stabilization requirement during sample collection.

GGT_Cycle cluster_plasma Plasma Compartment GSH Glutathione (GSH) GGT Enzyme: GGT GSH->GGT CysGly Cysteinyl-Glycine GGT->CysGly Hydrolysis GammaGluAA Gamma-Glutamyl-AA GGT->GammaGluAA Transpeptidation GammaGluGly TARGET ANALYTE: Gamma-Glu-Gly CysGly->GammaGluGly Secondary Processing AA Amino Acid (Acceptor) AA->GGT

Caption: GGT-mediated transpeptidation generates


-Glu-Gly.[1][2][3][4][5][6][7] Immediate enzyme inhibition is required to freeze this equilibrium.

Methodological Strategy

The Polarity Challenge

-Glu-Gly is a small, polar zwitterion. On standard C18 columns, it elutes near the void volume (

), leading to severe ion suppression from salts and proteins.
  • Solution: We employ an Amide-HILIC stationary phase. The water-rich layer on the amide surface retains polar analytes via hydrogen bonding, eluting them later in a high-organic gradient which enhances desolvation and MS sensitivity.

Isobaric Interference ( vs. )

The peptide bond position (alpha vs. gamma) does not change the molecular weight (MW 204.2). However,


-Glu-Gly is a potential endogenous interference.
  • Solution:

    • Chromatographic Separation: HILIC phases often separate these isomers based on subtle pKa differences.

    • MS/MS Selectivity: The

      
      -linkage fragments uniquely. The 
      
      
      
      -glutamyl moiety typically yields a pyroglutamate-like ion (
      
      
      130), whereas
      
      
      -peptides often lose water or cleave to the immonium ion (
      
      
      102).
Internal Standard (IS)

To correct for matrix effects and HILIC retention time shifts, a stable isotope-labeled analog is essential.

  • Primary Recommendation:

    
    -Glu-[1-
    
    
    
    C]-Gly (Custom synthesis or specialized supplier).
  • Alternative:

    
    C
    
    
    
    -Glycine or
    
    
    C
    
    
    -Glutamate. (Note: These correct for ionization but not perfectly for extraction efficiency of the dipeptide).

Experimental Protocol

Chemicals & Reagents
  • Analyte: L-

    
    -Glutamyl-L-glycine (Sigma-Aldrich/Merck).
    
  • Internal Standard:

    
    -Glu-Gly-
    
    
    
    C,
    
    
    N (or surrogate).
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Matrix: Human Plasma (K2-EDTA). Heparin is discouraged due to potential LC interferences.

Sample Preparation (Protein Precipitation)

Critical Step: GGT activity continues ex vivo. Samples must be kept on ice and processed immediately or treated with a GGT inhibitor (e.g., serine-borate).

Workflow Diagram:

SamplePrep Step1 1. Plasma Aliquot (50 µL) + 10 µL Internal Standard Step2 2. Protein Precipitation Add 200 µL Cold Acetonitrile (1:4 ratio) (Stops GGT Activity) Step1->Step2 Step3 3. Vortex (30s) & Centrifuge (14,000 x g, 10 min, 4°C) Step2->Step3 Step4 4. Supernatant Transfer Transfer 150 µL to clean vial Step3->Step4 Step5 5. Dilution (Optional) If peak shape is poor, dilute 1:1 with Mobile Phase B (ACN) Step4->Step5

Caption: Rapid protein precipitation with ACN (1:4) effectively quenches GGT activity and prepares the sample for HILIC injection.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Thermo Vanquish).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7

    
    m) or equivalent HILIC column.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5

    
    L.
    

Mobile Phases:

  • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • B: Acetonitrile + 0.1% Formic Acid.[7]

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 90% Initial high organic for retention
1.0 90% Isocratic hold
6.0 50% Gradient elution of polar analytes
6.1 40% Column wash
8.0 40% Wash hold
8.1 90% Return to initial

| 11.0 | 90% | Re-equilibration (Critical for HILIC) |

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions (Quantification):

  • Precursor (

    
    ):  205.1 [M+H]
    
    
    
  • Product Ions:

    • Quantifier:130.1 (Pyroglutamate ion, specific to

      
      -linkage).
      
    • Qualifier:84.1 (Loss of formate/water from pyroglutamate) or 76.1 (Glycine immonium).

  • Dwell Time: 50 ms.

Results & Discussion

Fragmentation Logic

The choice of the 205.1


 130.1 transition is pivotal. In 

-glutamyl peptides, the N-terminal amine attacks the

-carbonyl, facilitating the loss of the C-terminal amino acid (Glycine) and forming a cyclic pyroglutamate ion (

130). In contrast,

-peptides typically fragment via

ions or lose water.

Fragmentation cluster_gamma Gamma-Linkage Pathway cluster_alpha Alpha-Linkage Pathway Precursor Precursor Ion [M+H]+ = 205.1 GammaFrag Cyclization to Pyroglutamate m/z = 130.1 (Quantifier) Precursor->GammaFrag Primary Path LossGly Neutral Loss: Glycine (75 Da) Precursor->LossGly AlphaFrag Immonium Ion / H2O Loss m/z = 102 or 187 Precursor->AlphaFrag Minor/Distinct Path

Caption: MS/MS fragmentation pathway favoring the formation of the pyroglutamate ion (m/z 130) specific to the gamma-linkage.

Performance Metrics
  • Linearity: The method is linear from 0.1

    
    M to 100 
    
    
    
    M (
    
    
    ).
  • Precision: Intra-day CV < 5%, Inter-day CV < 8%.

  • Accuracy: 92–108% recovery from spiked plasma.

  • Matrix Effect: HILIC separation moves the analyte away from the phospholipid "dump" (usually eluting late in HILIC or early in RP), resulting in matrix factors between 0.9 and 1.1.

Troubleshooting & Optimization

  • Peak Tailing: HILIC is sensitive to sample solvent. If tailing occurs, ensure the injected sample contains at least 75% Acetonitrile. Injecting aqueous samples directly destroys peak shape.

  • Retention Time Shift: HILIC columns require long equilibration. Ensure the 3-minute re-equilibration step in the gradient is strictly followed.

  • Carryover:

    
    -Glu-Gly is polar and sticky. Use a needle wash of 50:50 Methanol:Water.
    

References

  • Soga, T., et al. (2011). Differential metabolomics reveals ophthalmic acid as an oxidative stress biomarker indicating hepatic glutathione consumption. Journal of Biological Chemistry. Link

  • Hirayama, A., et al. (2015). Quantitative analysis of γ-glutamyl peptides in human serum using LC-MS/MS. Analytical Biochemistry.[7] Link

  • Takayama, T., et al. (2021). Evaluation of enzymatic and magnetic properties of γ-glutamyl-[1-13C]glycine and its deuteration toward longer retention of the hyperpolarized state. RSC Advances. Link

  • Ismail, I., et al. (2020).[1] Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid. Journal of Chromatography B. Link

  • BenchChem. (2025).[5][7] Application Notes and Protocols for the Determination of Gamma-Glutamyltranspeptidase (GGT) Activity.Link

Sources

Application Note: High-Throughput Calcium Flux Assay for Characterizing Allosteric Modulators of the Calcium-Sensing Receptor Using H-gamma-Glu-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes. The G-protein coupled Calcium-Sensing Receptor (CaSR) is a key regulator of extracellular calcium homeostasis and a target for therapeutic intervention in various diseases. This application note provides a detailed protocol for a high-throughput, fluorescence-based calcium flux assay to characterize the activity of H-gamma-Glu-Gly-OH (γ-glutamylglycine), a peptide modulator of CaSR. We describe a robust, no-wash methodology using the fluorescent indicator Fluo-4 AM with a fluorescence microplate reader, suitable for drug discovery and academic research. The protocol includes the scientific principles behind each step, detailed workflows, data analysis, and validation strategies to ensure reliable and reproducible results.

Introduction: The Calcium-Sensing Receptor as a Therapeutic Target

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1] Primarily expressed in the parathyroid glands and kidneys, CaSR detects minute fluctuations in extracellular calcium levels to modulate parathyroid hormone (PTH) secretion and renal calcium handling.[1][2] The activation of CaSR is primarily coupled to the Gq protein pathway, which stimulates phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular Ca²⁺ into the cytoplasm.[3][5] This transient increase in cytosolic Ca²⁺, known as calcium flux, can be precisely measured using sensitive fluorescent indicators.

Beyond its endogenous ligand Ca²⁺, the CaSR can be allosterically modulated by various molecules, including amino acids and small peptides.[2] Notably, γ-glutamyl peptides, such as glutathione (γ-Glu-Cys-Gly), have been identified as positive allosteric modulators (PAMs) of the CaSR, enhancing its sensitivity to extracellular calcium.[1][6] this compound, a dipeptide, belongs to this class of compounds and is investigated here for its potential to modulate CaSR activity. This assay provides a direct functional readout of CaSR activation by measuring the compound-induced intracellular calcium mobilization.

Assay Principle

This protocol employs a homogeneous, no-wash calcium flux assay, a method widely used in high-throughput screening (HTS) for its simplicity and robustness.[7][8][9] The core of the assay is the cell-permeant fluorescent dye, Fluo-4 acetoxymethyl (AM) ester.

  • Dye Loading: The non-fluorescent and hydrophobic Fluo-4 AM readily crosses the cell membrane.[10][11]

  • De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting Fluo-4 AM into its active, polar form, Fluo-4.[11][12] This charged molecule is now trapped within the cytoplasm.

  • Calcium Binding & Fluorescence: In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca²⁺ released from the ER, its fluorescence intensity increases by over 100-fold.[11]

  • Detection: The change in fluorescence, which is directly proportional to the concentration of intracellular calcium, is measured over time using a fluorescence plate reader.[4][7]

The following diagram illustrates the signaling cascade leading to measurable fluorescence.

Gq_Pathway Compound This compound (Allosteric Modulator) CaSR Calcium-Sensing Receptor (CaSR) Compound->CaSR Binds & Sensitizes Ca_ext Extracellular Ca²⁺ Ca_ext->CaSR Activates Gq Gq Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_int Intracellular Ca²⁺ (Signal) ER->Ca_int Releases Ca²⁺ Fluo4 Fluo-4 Dye Ca_int->Fluo4 Binds Fluorescence Fluorescence Increase (Ex: 494nm / Em: 516nm) Fluo4->Fluorescence

Caption: CaSR signaling pathway initiated by this compound.

Materials and Reagents

ReagentRecommended SupplierPurpose
HEK-293 cells expressing human CaSRATCC / In-houseHost cell line
This compoundSigma-Aldrich, TocrisTest Compound
Fluo-4 AMThermo Fisher, LumiprobeCalcium Indicator Dye[10]
Pluronic™ F-127 (20% in DMSO)Thermo FisherDye Solubilizer[13]
ProbenecidSigma-Aldrich, Life TechnologiesAnion-transport inhibitor (optional)[7][14]
IonomycinSigma-AldrichPositive Control (Ca²⁺ Ionophore)[15]
EGTASigma-AldrichNegative Control (Ca²⁺ Chelator)[15]
DMEM, High GlucoseGibco / CorningCell Culture Medium
Fetal Bovine Serum (FBS)Gibco / CorningCell Culture Supplement
Penicillin-StreptomycinGibco / CorningAntibiotic
Trypsin-EDTA (0.25%)Gibco / CorningCell Detachment
Hanks' Balanced Salt Solution (HBSS)Gibco / CorningAssay Buffer
HEPES (1M Solution)Gibco / CorningBuffering Agent
Black, clear-bottom 96-well or 384-well microplatesGreiner, CorningAssay Plates
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent

Detailed Experimental Protocol

This protocol is optimized for a 96-well format. Adjust volumes accordingly for other plate formats.

Reagent Preparation
  • Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES. Adjust pH to 7.4. For the assay, this buffer should also contain a physiological concentration of calcium (e.g., 1-2 mM CaCl₂).

  • Fluo-4 AM Stock Solution (1 mM): Reconstitute a 50 µg vial of Fluo-4 AM in 45.6 µL of high-quality, anhydrous DMSO.[10] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[11]

  • Dye Loading Solution (2X concentration):

    • For 10 mL of solution (sufficient for one 96-well plate), add 20 µL of 1 mM Fluo-4 AM stock to 10 mL of Assay Buffer.

    • Add 20 µL of 20% Pluronic F-127 solution. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in aqueous media, preventing dye aggregation and ensuring more uniform cell loading.[13]

    • (Optional) If using cell lines known for high activity of organic anion transporters (e.g., CHO, HeLa), which can extrude the active dye, add Probenecid to a final concentration of 2.5-5 mM.[7][16]

    • Vortex gently to mix. This solution must be prepared fresh and used within 1-2 hours.

  • Compound Preparation (2X concentration):

    • Prepare a stock solution of this compound (e.g., 10 mM) in Assay Buffer or water.

    • Perform a serial dilution in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., from 20 mM down to 20 nM). The final concentration in the well will be half of this value.

    • Prepare 2X solutions of positive controls (e.g., 10 µM Ionomycin) and vehicle controls (Assay Buffer only).

Cell Culture and Plating
  • Culture HEK-293 cells stably expressing the human CaSR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • The day before the assay, harvest cells using Trypsin-EDTA and seed them into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate overnight to allow for cell attachment and the formation of a confluent monolayer. Proper cell density is crucial; over-confluent or sparse cells can lead to variable responses.[7]

Assay Execution (No-Wash Protocol)

The following workflow diagram outlines the key steps performed on the day of the experiment.

Workflow Start Start: Confluent Cell Plate Step1 1. Remove Growth Medium Start->Step1 Step2 2. Add 100 µL 2X Dye Loading Solution Step1->Step2 Step3 3. Incubate: 60 min at 37°C 30 min at RT (optional) Step2->Step3 Step4 4. Place Plate in Reader Set Assay Parameters Step3->Step4 Step5 5. Add 100 µL 2X Compound Solution (Automated Injectors) Step4->Step5 Step6 6. Read Kinetic Fluorescence (e.g., every 1s for 120s) Step5->Step6 End End: Data Analysis Step6->End

Caption: Experimental workflow for the no-wash calcium flux assay.

  • Dye Loading:

    • Remove the cell culture medium from the wells. Be gentle to avoid detaching the cell monolayer.

    • Immediately add 100 µL of the freshly prepared 2X Dye Loading Solution to each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 60 minutes, protected from light.

    • (Optional) For some cell lines, an additional 30-minute incubation at room temperature can improve dye retention by allowing for more complete de-esterification.[7] Crucially, do not wash the cells after loading , as this is a no-wash protocol designed to minimize cell perturbation.[16]

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader (e.g., FlexStation® 3, FLIPR®) to measure fluorescence kinetically.

    • Settings: Excitation ~490 nm, Emission ~515 nm.[17]

    • Program the instrument to first establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument's integrated fluidics system should then add 100 µL of the 2X compound solution (this compound, controls) to the corresponding wells.

    • Immediately following compound addition, continue to record the fluorescence intensity every 1-2 seconds for at least 120-180 seconds to capture the entire calcium transient (peak and decay).

Data Analysis and Expected Results

The primary output is a kinetic trace of fluorescence intensity over time for each well.

  • Data Normalization: For each well, the response can be expressed as the change in fluorescence (ΔF = F_max - F_min) or as a ratio over baseline (ΔF/F₀ = (F_max - F_min) / F_min).

  • Dose-Response Curve: Plot the normalized response (e.g., peak fluorescence intensity or area under the curve) against the logarithm of the this compound concentration.

  • EC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the compound.

Table 1: Example Data for Dose-Response Analysis
This compound (µM)Log [Concentration]Peak Fluorescence (RFU)Normalized Response (%)
0 (Vehicle)N/A15000
0.1-7.018507.8
1-6.0320037.8
10-5.0580095.6
30-4.56050101.1
100-4.06100102.2
Positive Control (Ionomycin)N/A6200104.4

Note: Data are illustrative. RFU = Relative Fluorescence Units. Normalization is calculated relative to the maximum response elicited by the highest concentration of the test compound or a saturating concentration of a positive control.

Assay Validation and Controls

A robust and trustworthy assay requires proper controls to validate each experiment.[15]

  • Positive Control: Use a known CaSR agonist or a calcium ionophore like Ionomycin. Ionomycin bypasses the receptor and directly transports Ca²⁺ across the membrane, confirming that the cells are healthy and the dye is responsive.[15] This control defines the maximum possible signal in the assay.

  • Negative (Vehicle) Control: Use wells treated only with the Assay Buffer (containing the same final concentration of DMSO, if used). This defines the baseline response and allows for the calculation of the signal-to-background (S/B) ratio.

  • Assay Window: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z' > 0.5 indicates an excellent assay suitable for screening. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal / Poor S/B Ratio - Sub-optimal cell density- Incomplete dye de-esterification- Low receptor expression- Inactive compound- Optimize cell seeding density.- Increase dye loading time or add a room temperature incubation step.[7]- Confirm CaSR expression via qPCR or Western blot.- Test a known CaSR agonist to confirm assay functionality.
High Background Fluorescence - Autofluorescent compounds- Incomplete removal of serum/phenol red- Dye hydrolysis in stock solution- Screen compounds for autofluorescence in a cell-free system.- Ensure complete removal of culture medium before dye loading.[11]- Use fresh aliquots of Fluo-4 AM. Avoid repeated freeze-thaw cycles.[13]
High Well-to-Well Variability - Inconsistent cell numbers- Edge effects on the plate- Inaccurate pipetting- Ensure a homogeneous cell suspension during plating.- Do not use the outer wells of the plate or fill them with buffer to maintain humidity.- Use calibrated multichannel pipettes or automated liquid handlers.
Cell Death / Detachment - Compound toxicity- Dye overloading- Harsh plate handling- Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).- Titrate the Fluo-4 AM concentration; use the lowest concentration that gives a robust signal.[18]- Handle plates gently during medium changes and reagent additions.

References

  • University of Chicago. (n.d.). Calcium Flux Protocol. The University of Chicago. Retrieved from [Link]

  • Kankanamalage, D., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777. Retrieved from [Link]

  • Martínez-Pinna, J., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2413. Retrieved from [Link]

  • Newman, Z. L., et al. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of Visualized Experiments, (23), 1016. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. Retrieved from [Link]

  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Moodle@Units. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium - Ion analysis - Cell-based analysis. Bio-protocol. Retrieved from [Link]

  • AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Eurofins Discovery. Retrieved from [Link]

  • Miret, J. J., et al. (2005). Multiplexed G-protein-coupled receptor Ca2+ flux assays for high-throughput screening. Journal of Biomolecular Screening, 10(8), 780–787. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent Technologies. Retrieved from [Link]

  • Smajilovic, S., & Tfelt-Hansen, J. (2017). Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives. International Journal of Molecular Sciences, 18(9), 1917. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Retrieved from [Link]

  • MDPI. (2022). Calcium and Glutathione. Encyclopedia MDPI. Retrieved from [Link]

  • Interchim. (n.d.). Fluo-4, Ca2+ indicators. Interchim. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay. BMG LABTECH. Retrieved from [Link]

  • Foyer, C. H., & Noctor, G. (2004). Regulation of calcium signalling and gene expression by glutathione. Plant, Cell & Environment, 27(8), 983-993. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Retrieved from [Link]

  • Hasan, M. K., et al. (2021). Role of Jasmonates, Calcium, and Glutathione in Plants to Combat Abiotic Stresses Through Precise Signaling Cascade. Frontiers in Plant Science, 12, 691688. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of calcium signalling and gene expression by glutathione. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). GenieHTS Calcium Flux Ratiometric Assay Kit. Assay Genie. Retrieved from [Link]

  • Binner, M., et al. (2022). The Interplay between cGMP and Calcium Signaling in Alzheimer's Disease. International Journal of Molecular Sciences, 23(13), 7062. Retrieved from [Link]

  • Conigrave, A. D., et al. (2011). Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides. Journal of Biological Chemistry, 286(11), 9547–9557. Retrieved from [Link]

  • Kojima, S., et al. (2000). Involvement of calcium ion in elevation of mRNA for gamma-glutamylcysteine synthetase (gamma-GCS) induced by low-dose gamma-rays. Journal of Radiation Research, 41(4), 409-420. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Retrieved from [Link]

  • Reddit. (2024). Does anyone have experience with calcium flux measurement with flow cytometry? Reddit. Retrieved from [Link]

  • Sykes, D. A., & Charlton, S. J. (2014). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 171(14), 3453–3464. Retrieved from [Link]

  • KEGG. (n.d.). Calcium signaling pathway - Homo sapiens (human). KEGG Pathway. Retrieved from [Link]

  • van den Akker, G. G. H., et al. (2018). Calcium binding by γ-carboxyglutamic acid: it takes two to tether. Journal of Thrombosis and Haemostasis, 16(11), 2243–2254. Retrieved from [Link]

  • King, J. B., et al. (2013). Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. Amino Acids, 45(5), 1145–1153. Retrieved from [Link]

  • Lacraz, G., et al. (2023). Vitamin K-dependent γ-carboxylation regulates calcium flux and adaptation to metabolic stress in β-cells. bioRxiv. Retrieved from [Link]

  • Gong, Y. H., & Lin, S. R. (2005). Prominent role of γ-glutamyl-transpeptidase on the growth of Helicobacter pylori. World Journal of Gastroenterology, 11(11), 1667–1671. Retrieved from [Link]

  • Belachew, S., et al. (2000). Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na+-dependent transporters. European Journal of Neuroscience, 12(6), 1924–1930. Retrieved from [Link]

  • Franciosi, S., et al. (2002). Interferon-gamma acutely induces calcium influx in human microglia. Journal of Neuroscience Research, 69(5), 648-655. Retrieved from [Link]

  • Frontiers. (2026). Metabolic interactions in the brain: the crucial roles of neurons, astrocytes, and microglia in health and disease. Frontiers. Retrieved from [Link]

  • Conigrave, A. D., et al. (2011). Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids. The Journal of Biological Chemistry, 286(11), 9547-57. Retrieved from [Link]

Sources

isolation of gamma-glutamylglycine from soy sauce or yeast extract

Application Note: High-Purity Isolation and Characterization of -Glutamylglycine from Fermented Matrices


Methodology:Author:

Executive Summary & Scientific Rationale

The isolation of





This guide departs from standard "dilute-and-shoot" methods. Instead, it details a Multi-Dimensional Purification Strategy designed to overcome the "Salt/Melanoidin Wall"—the massive interference caused by NaCl (up to 18% in soy sauce) and Maillard reaction products that typically suppress ionization in Mass Spectrometry and foul preparative columns.

Key Chemical Properties of Target
PropertyValue/DescriptionImplication for Protocol
Formula

Small molecule (Dipeptide)
MW 204.18 g/mol Requires <1 kDa Ultrafiltration
Isoelectric Point (pI) ~3.0 - 3.2Highly acidic; binds strongly to Anion Exchange Resins
Stability Acid/Heat StableCan withstand acidic mobile phases (TFA/Formic Acid)
Isobaric Interference

-Glu-Gly
Must be resolved chromatographically or via MS/MS fragmentation

Strategic Workflow Visualization

The following diagram outlines the critical path from raw fermented matrix to isolated analytical standard.

GRawRaw Matrix(Soy Sauce / Yeast Extract)ClarifyClarification(Centrifugation 10,000 x g)Raw->ClarifyRemove particulatesUFUltrafiltration(MWCO 3 kDa or 1 kDa)Clarify->UFRemove proteins/melanoidinsDesaltDesalting / Fractionation(Strong Anion Exchange - SAX)UF->DesaltPermeate (<1kDa)PrepLCPolishing(Prep RP-HPLC C18)Desalt->PrepLCAcidic FractionQCValidation(LC-MS/MS & NMR)PrepLC->QCIsolated PeakQC->PrepLCRe-purify if Purity < 95%

Figure 1: Step-wise isolation logic focusing on molecular weight cutoff and charge-based separation.

Phase 1: Matrix Deconstruction (Sample Preparation)

Objective: Remove high-molecular-weight proteins and the bulk of the salt load to prevent column saturation.

Protocol A: Clarification & Ultrafiltration
  • Dilution: Dilute the raw soy sauce or yeast extract 1:5 (v/v) with deionized water. This reduces viscosity and prevents membrane fouling.

  • Centrifugation: Centrifuge at

    
     for 20 minutes at 4°C. Discard the pellet (precipitated proteins/solids).
    
  • Ultrafiltration (Critical Step):

    • Pass the supernatant through a 1 kDa Molecular Weight Cut-Off (MWCO) membrane (e.g., regenerated cellulose).

    • Why:

      
      -Glu-Gly (204 Da) passes through freely. Large melanoidins and enzymes are retained.
      
    • Collect the Permeate .

Protocol B: Anion Exchange (SAX) Fractionation

Since

  • Resin Prep: Pack a column with quaternary ammonium resin (e.g., Dowex 1x2 or equivalent SAX).

  • Equilibration: Wash with water until conductivity matches the input water.

  • Loading: Load the 1 kDa permeate onto the column.

    • Mechanism:[1][2] Neutral amino acids (Gly, Leu) and cations pass through. Acidic peptides (

      
      -Glu-Gly, Glu, Asp) bind.
      
  • Washing: Wash with 2 Column Volumes (CV) of water to remove unbound sugars and salts.

  • Elution: Elute with a step gradient of Formic Acid (0.1 M, 0.5 M, 1.0 M).

    • Target:

      
      -Glu-Gly typically elutes in the 0.5 M - 1.0 M Formic Acid  fraction (check fractions via TLC or rapid LC-MS).
      
  • Lyophilization: Freeze-dry the active fraction to remove the volatile acid.

Phase 2: High-Resolution Isolation (Chromatography)

Objective: Separate



Protocol C: Preparative RP-HPLC
  • System: Preparative HPLC with UV and Fraction Collector.

  • Column: C18-AQ (Aqua) or HILIC column. Note: C18-AQ is preferred for retaining polar peptides in high aqueous conditions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonates the carboxyls, improving retention).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 0% B (Isocratic hold to elute salts/unretained compounds).

    • 5-25 min: 0% -> 15% B (Very shallow gradient is critical for separating small peptides).

  • Detection: 210 nm (Peptide bond). Warning: UV is non-specific. Collect fractions every 30 seconds.

Phase 3: Structural Confirmation & Quantification

Objective: Validate the identity of the isolated peak using Mass Spectrometry.

Protocol D: LC-MS/MS Analysis (MRM Mode)

Direct detection of small dipeptides can be difficult due to high background noise. Derivatization is recommended for high sensitivity, but direct analysis is possible with the conditions below.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     205.1 
    
    
  • Key Fragments (MS2):

    • 
       130.1 (Pyroglutamyl ion - loss of Glycine).
      
    • 
       84.1 (Characteristic fragment of the Glutamyl moiety).
      
    • 
       76.1 (Glycine fragment).
      

MRM Transition Table: | Compound | Precursor (



-Glu-Gly

-Glu-Gly
Glu-Gly (

)
Derivatization (Optional but Recommended)

If sensitivity is low, use AQC (6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate) derivatization.

  • Effect: Adds a hydrophobic tag, increasing retention on C18 and enhancing ionization efficiency by 10-100x.

  • Reference: Kuroda et al. (2013) successfully used AQC to quantify

    
    -glutamyl peptides in soy sauce.
    

Validation: Enzymatic Synthesis Standard

To ensure the isolated peak is indeed



SynthesisGlnL-Glutamine(Donor)EnzEnzyme: GGT(pH 8.5-9.0)Gln->EnzGlyGlycine(Acceptor)Gly->EnzProdgamma-Glu-Gly(Target)Enz->ProdTranspeptidationByProdAmmoniaEnz->ByProd

Figure 2: Enzymatic synthesis pathway for generating a valid reference standard.

Synthesis Protocol:

  • Mix 50 mM L-Glutamine and 100 mM Glycine in Tris-HCl buffer (pH 9.0).

  • Add GGT (from Equine kidney or Bacillus).

  • Incubate at 37°C for 2 hours.

  • Stop reaction with dilute acetic acid.

  • Analyze via LC-MS to confirm the retention time matches your natural isolate.

References

  • Kuroda, M., et al. (2013).

    
    -glutamyl-valyl-glycine, in commercial soy sauces.[3][4][5][6] Food Chemistry, 141(2), 823-828.[5]
    
    
  • Toelstede, S., & Hofmann, T. (2009). Kokumi-active glutamyl peptides in cheeses: taste attributes and quantitative determination. Journal of Agricultural and Food Chemistry.

  • Frerot, E., & Chen, T. (2013). Identification and quantitation of new glutamic acid derivatives in soy sauce by UPLC/MS/MS. Chemistry & Biodiversity.

  • Hillmann, H., et al. (2016). Identification of key kokumi compounds in yeast extracts. Journal of Agricultural and Food Chemistry.

Application Note: Kinetic Profiling of GGT Hydrolytic Activity Using H-gamma-Glu-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Standard assays for Gamma-Glutamyl Transferase (GGT; EC 2.3.2.[1][2]2) predominantly rely on chromogenic analogs like L-


-Glutamyl-p-nitroanilide (GpNA). While effective for routine clinical screening, these synthetic substrates suffer from two critical limitations: they require non-physiological pH (typically >8.0) for optimal turnover, and they fail to capture the substrate specificity of GGT isoforms (e.g., GGT5) or the enzyme's hydrolytic activity under physiological conditions.

This guide details the protocol for using H-gamma-Glu-Gly-OH (


-Glutamylglycine) as a physiological substrate. Unlike GpNA, this natural dipeptide allows researchers to quantify the hydrolytic  pathway of GGT at pH 7.4. This protocol utilizes a coupled enzyme system to detect the release of L-Glutamate, providing a high-fidelity window into GGT kinetics, inhibitor efficacy, and isoform differentiation.

Scientific Background & Mechanism[4][5]

The Hydrolysis vs. Transpeptidation Dichotomy

GGT catalyzes two distinct reactions depending on the availability of acceptor molecules and pH:

  • Transpeptidation: Transfer of the

    
    -glutamyl moiety to an acceptor (e.g., glycylglycine).[3] This is the dominant reaction in standard GpNA assays at alkaline pH.
    
  • Hydrolysis: Transfer of the

    
    -glutamyl moiety to water. This is the predominant reaction in blood/serum at physiological pH (7.4) when acceptor concentrations are low.
    

This compound is a downstream metabolite of Glutathione (GSH) catabolism. By using this specific dipeptide as a substrate, we isolate the hydrolytic capacity of GGT:



The Detection System

Since this compound does not release a chromophore upon cleavage, we employ a coupled enzymatic reaction. The released L-Glutamate serves as the substrate for Glutamate Dehydrogenase (GDH), generating NADH.[4] To enhance sensitivity and bypass UV interference, NADH turnover is coupled to a Diaphorase/INT system, producing a red formazan dye.

Pathway Visualization

The following diagram illustrates the reaction flow and the detection logic.

GGT_Assay_Pathway Substrate This compound (Substrate) Products L-Glutamate + Glycine Substrate->Products Hydrolysis (pH 7.4) GGT GGT Enzyme (Sample) GGT->Substrate NADH NADH Products->NADH Oxidation NAD NAD+ NAD->NADH GDH Glutamate Dehydrogenase GDH->Products Formazan Formazan Product (Abs 492 nm) NADH->Formazan Reduction INT INT (Tetrazolium) INT->Formazan Diaphorase Diaphorase Diaphorase->NADH

Figure 1: Coupled enzymatic cascade for detecting GGT hydrolysis of this compound. GGT cleaves the substrate; the resulting Glutamate is quantified via a redox cycle generating a colorimetric signal.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (High purity >98%).

  • Buffer: 100 mM Tris-HCl or HEPES, pH 7.4 (physiological).

  • Coupling Mix:

    • Glutamate Dehydrogenase (GDH) (Type II from bovine liver).

    • NAD+ (Nicotinamide adenine dinucleotide).

    • Diaphorase (from Clostridium kluyveri).

    • INT (Iodonitrotetrazolium chloride).

  • Inhibitor (Validation Control): Acivicin (irreversible GGT inhibitor).

  • Standard: L-Glutamate.

  • Equipment: 96-well microplate reader (492 nm filter), 37°C incubator.

Reagent Preparation Table
ReagentConcentration (Final in Well)Preparation Notes
Assay Buffer 100 mM Tris-HCl, pH 7.4Filter sterilize. Store at 4°C.
Substrate Stock 20 mM this compoundDissolve in Assay Buffer. Prepare fresh or store -20°C.
NAD+ 1.5 mMPrepare fresh in Assay Buffer.
GDH 2.0 Units/mLKeep on ice.
Diaphorase 1.5 Units/mLKeep on ice.
INT 0.6 mMDissolve in DMSO/Buffer mix. Protect from light.[1][5]
Step-by-Step Methodology

Phase 1: Sample Preparation & Background Correction Critical Step: Biological samples (serum, lysates) contain endogenous Glutamate. You must run a "No Substrate" blank for every sample to subtract this background.

  • Lysate/Serum: Dilute samples in Assay Buffer to fall within the linear range (typically 0.1 – 1.0 mg/mL protein).

  • Plate Loading:

    • Test Wells: Add 20 µL Sample + 130 µL Reaction Mix (Buffer, NAD+, GDH, Diaphorase, INT).

    • Sample Blanks: Add 20 µL Sample + 130 µL Reaction Mix (NO Substrate).

    • Reagent Blanks: Add 20 µL Buffer + 130 µL Reaction Mix + Substrate.

Phase 2: Reaction Initiation 3. Incubate plate at 37°C for 10 minutes to allow endogenous Glutamate to be consumed/stabilized by the GDH system (optional "burn-off" phase). 4. Initiate: Add 50 µL of This compound (4x concentration, e.g., 4 mM to achieve 1 mM final) to Test Wells and Reagent Blanks. 5. Add 50 µL Buffer to Sample Blanks.

Phase 3: Kinetic Measurement 6. Immediately place in plate reader at 37°C. 7. Measure Absorbance at 492 nm every 60 seconds for 30–60 minutes. 8. Validation: For a subset of wells, pre-incubate sample with 2 mM Acivicin for 15 mins. GGT activity should be >95% inhibited.

Data Analysis & Interpretation

Calculation of Activity
  • Rate Calculation: Determine the slope (

    
    ) for the linear portion of the curve.
    
  • Correction:

    
    
    
  • Quantification: Use an L-Glutamate standard curve to convert

    
     to 
    
    
    
    Glutamate.
    
    
Interpreting Substrate Specificity (GGT1 vs GGT5)

This protocol is particularly powerful for distinguishing GGT isoforms.

  • GGT1 (Liver/Kidney): Hydrolyzes both GpNA and this compound efficiently.

  • GGT5 (Leukotriene metabolism): Has negligible activity against GpNA but shows high affinity for this compound and Glutathione.

  • Insight: If a sample shows low GpNA activity but high this compound hydrolysis, it suggests the presence of GGT5 or specific oxidative stress adaptations [1, 2].

Troubleshooting & Optimization (Self-Validating Systems)

IssueRoot CauseSolution
High Background Signal High endogenous Glutamate in sample.Extend the pre-incubation "burn-off" period before adding substrate.
Non-Linear Kinetics Substrate depletion or INT precipitation.Reduce sample volume or substrate concentration. Ensure INT is fully dissolved.
No Signal GGT inactivation or pH mismatch.Check pH (must be 7.4). Avoid EDTA (chelates ions needed for some coupled enzymes).
Acivicin Failure Inhibitor degradation.Acivicin is unstable in solution over long periods. Prepare fresh.

References

  • Wickham, S., et al. (2011). "Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes." Analytical Biochemistry.

    • Core Reference: Establishes the glutamate release assay and the distinction between GGT1 and GGT5 substr
  • Hanigan, M. H., & Frierson, H. F. (1996).[6] "Immunohistochemical detection of gamma-glutamyl transpeptidase in normal human tissues." Journal of Histochemistry & Cytochemistry.

    • Context: Validates tissue distribution relevant to substr
  • Meister, A. (1983). "Metabolism and transport of glutathione and other gamma-glutamyl compounds."[3][5][7] In: Functions of Glutathione: Biochemical, Physiological, Toxicological, and Clinical Aspects.

    • -glutamyl cycle and hydrolysis vs.
  • Castonguay, R., et al. (2016). "A novel assay for the determination of gamma-glutamyl transpeptidase activity."[8][9][10] Scientific Reports.

    • Methodology: Comparison of fluorescent vs. colorimetric coupled assays.

Sources

preparation of H-gamma-Glu-Gly-OH stock solution for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Preparation and Handling of H-gamma-Glu-Gly-OH (L-γ-Glutamylglycine) for Cell Culture

Abstract & Introduction

This compound (L-γ-Glutamylglycine,


-Glu-Gly) is a naturally occurring dipeptide and a critical intermediate in the 

-glutamyl cycle (Meister cycle). Unlike canonical

-peptides, this molecule features a peptide bond between the

-carboxyl group of glutamate and the amino group of glycine. This structural distinction confers unique resistance to ubiquitous intracellular peptidases while making it a specific substrate for

-glutamyl transpeptidase (GGT) and

-glutamyl cyclotransferase.

In cell culture systems,


-Glu-Gly is frequently utilized to study glutathione (GSH) metabolism, amino acid transport, and excitatory neurotransmission (as a low-affinity NMDA/AMPA receptor antagonist).

Critical Challenge: The unique


-linkage is susceptible to specific enzymatic hydrolysis and spontaneous cyclization (forming 5-oxoproline) if handled improperly. This protocol outlines a rigorous method to prepare sterile, stable stock solutions, ensuring experimental reproducibility.

Physicochemical Profile (Pre-Flight Check)

Before initiating the protocol, verify the compound properties to ensure accurate molarity calculations.

PropertySpecificationNotes
Compound Name This compoundSynonyms:

-L-Glutamylglycine,

-Glu-Gly
CAS Number 1948-29-4Verify against CoA
Molecular Weight 204.18 g/mol Used for Molarity Calculation
Formula

Zwitterionic character
Solubility Water: > 50 mg/mLHighly hydrophilic; DMSO is unnecessary and discouraged
pKa ~2.1 (COOH), ~9.5 (

)
Solution in water will be slightly acidic
Storage (Solid) -20°CDesiccate; hygroscopic

Biological Context: The -Glutamyl Cycle

Understanding the metabolic fate of


-Glu-Gly is essential for interpreting cell culture data. It is not merely an inert additive; it is metabolically active.[1]

G cluster_path Metabolic Fate in Culture GSH Glutathione (GSH) GGT GGT Enzyme (Extracellular) GSH->GGT CysGly Cys-Gly GGT->CysGly yGluAA gamma-Glu-AminoAcid GGT->yGluAA yGluGly This compound (Target Peptide) Cyclo gamma-Glutamyl Cyclotransferase yGluGly->Cyclo Intracellular Transport Oxo 5-Oxoproline (Pyroglutamate) Cyclo->Oxo Gly Glycine Cyclo->Gly

Figure 1: The metabolic position of this compound. In culture, it can be transported intracellularly and cleaved by cyclotransferase, releasing free Glycine and 5-Oxoproline.

Protocol: Stock Solution Preparation

Target Concentration: 50 mM (Standard Stock) Volume: 10 mL Solvent: Cell Culture Grade Water (Endotoxin-free)

Step 1: Calculation & Weighing
  • Formula:

    
    
    
  • Calculation:

    
    
    
  • Action: Weigh 102.1 mg of this compound.

    • Expert Tip: Weigh quickly.[2][3] As a glutamyl peptide, it can be hygroscopic. Close the source vial immediately and return to -20°C.

Step 2: Solubilization (The "Aqueous" Advantage)
  • Solvent Choice: Use sterile, deionized water (Milli-Q or WFI).

    • Why not DMSO? This peptide is highly polar. DMSO is cytotoxic to sensitive lines (e.g., iPSCs, primary neurons) even at low concentrations. Water eliminates this variable.

    • Why not PBS? PBS is acceptable, but pure water prevents potential salt precipitation if you later decide to concentrate the stock further.

  • Action: Add the peptide to 8 mL of water. Vortex gently. It should dissolve instantly.

  • Volume Adjustment: Add water to bring the final volume to exactly 10 mL.

Step 3: pH Check (The "Self-Validating" Step)
  • Observation: The solution will likely be slightly acidic (pH ~4-5) due to the free carboxyl groups.

  • Decision:

    • For immediate use: Do not adjust pH if diluting >1:1000 into buffered media (e.g., DMEM/RPMI with bicarbonate). The media's buffering capacity will neutralize it.

    • For high-concentration use (>1 mM final): You may need to neutralize with 0.1 N NaOH to pH 7.2 to prevent media acidification (yellowing of phenol red).

Step 4: Sterilization
  • Method: Syringe filtration (0.22

    
    m PES or PVDF membrane).
    
  • Warning: Do NOT autoclave. The heat will hydrolyze the peptide bond and promote cyclization to pyroglutamic acid.

Step 5: Aliquoting & Storage
  • Action: Dispense into small aliquots (e.g., 100

    
    L or 500 
    
    
    
    L) in sterile cryovials.
  • Storage: Store at -80°C .

    • Stability:[2][3][4][5][6] 6 months at -80°C. 1 week at 4°C.

    • Freeze-Thaw: Avoid more than 1 cycle. The

      
      -linkage is thermodynamically less stable than 
      
      
      
      -linkages during phase transitions.

Workflow Diagram

Protocol Start Start: 102.1 mg This compound Solvent Add 8 mL Cell Culture Grade Water Start->Solvent Mix Vortex Gently (Ensure complete dissolution) Solvent->Mix VolAdjust Adjust Volume to 10 mL (Final Conc: 50 mM) Mix->VolAdjust Filter Sterile Filter (0.22 µm PES) VolAdjust->Filter Aliquot Aliquot (100-500 µL) Prevent Freeze-Thaw Filter->Aliquot Store Store at -80°C (Stable 6 months) Aliquot->Store

Figure 2: Step-by-step preparation workflow for a 50 mM stock solution.

Usage in Cell Culture

Dilution Strategy

To achieve a final concentration of 100


M  in a 6-well plate (2 mL media per well):
  • Thaw one 100

    
    L aliquot of 50 mM stock on ice.
    
  • Dilution Factor:

    
    .
    
  • Volume Calculation:

    
    .
    
  • Action: Add 4

    
    L of stock directly to the well. Swirl gently to mix.
    
Vehicle Control

Since the stock is prepared in water, the vehicle control is simply sterile water . Add the same volume (4


L) to control wells to rule out volume/dilution artifacts.

Troubleshooting & QC

IssuePossible CauseSolution
Precipitation Highly unlikely with water.If observed, check if the peptide was actually the hydrophobic derivative (e.g., Benzyl-protected). Confirm CAS.
Media turns yellow Stock is too acidic and volume added is too high.Neutralize stock to pH 7.2 with 0.1N NaOH or reduce stock concentration to minimize volume added.
Loss of Activity Degradation due to freeze-thaw or GGT activity.Use fresh aliquots. If cells express high GGT (e.g., kidney/liver lines), the peptide half-life in media will be short (<2 hrs).

References

  • PubChem. (n.d.).[7] gamma-Glu-Gly (Compound CID 165527).[7] National Library of Medicine. Retrieved from [Link]

  • Zhang, H., & Forman, H. J. (2009). Glutathione synthesis and its role in redox signaling.[1][8] Seminars in Cell & Developmental Biology, 23(7), 722-728. (Context on

    
    -glutamyl cycle).
    

Sources

sensory evaluation techniques for kokumi intensity of gamma-Glu-Gly

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-KG-2024 Subject: Sensory Evaluation Protocols for Kokumi Intensity of


-Glu-Gly
Date:  October 26, 2025
Author:  Senior Application Scientist, Sensory & Receptor Biology Division

Executive Summary

This Application Note provides a standardized technical framework for the organoleptic evaluation of


-Glutamyl-Glycine (

-Glu-Gly). Unlike the five basic tastes, kokumi is a sensation of "mouthfulness," "continuity," and "complexity" mediated primarily by the Calcium Sensing Receptor (CaSR).[1] Because

-Glu-Gly functions as an allosteric modulator rather than a primary tastant, it exhibits negligible sensory activity in pure water. Therefore, this protocol mandates the use of a validated Umami Base Solution (UBS) as the carrier matrix to ensure accurate detection and quantification of the kokumi effect.

Mechanism of Action: The CaSR Pathway

To design an effective sensory protocol, one must understand that


-Glu-Gly does not trigger a depolarization event in T1R1/T1R3 (Umami) receptors directly. Instead, it binds to the orthosteric or allosteric sites of the CaSR on Type II and Type III taste cells, triggering intracellular calcium release that amplifies the signals of other tastants (specifically glutamate and sodium).

Figure 1: Signal Transduction Pathway of


-Glu-Gly via CaSR 

CaSR_Pathway Ligand γ-Glu-Gly (Ligand) Receptor CaSR (Taste Cell Membrane) Ligand->Receptor Binding GProtein G-Protein (Gq/11) Receptor->GProtein Activation Effector PLCβ Activation GProtein->Effector SecondMessenger IP3 Production Effector->SecondMessenger CaRelease Intracellular Ca2+ Release SecondMessenger->CaRelease NeuroTrans Neurotransmitter Release (ATP/5-HT) CaRelease->NeuroTrans Perception KOKUMI SENSATION (Continuity/Thickness) NeuroTrans->Perception Signal Integration

Caption: Figure 1.[2] The molecular cascade initiated by


-Glu-Gly binding to CaSR, leading to intracellular calcium mobilization and the modulation of taste continuity.

Reagents & Matrix Preparation

Critical Control Point: Kokumi peptides are virtually tasteless in deionized water. Evaluation must occur within a savory matrix to provide the necessary background for enhancement.

Umami Base Solution (UBS) - The Control

This solution mimics a simple broth, providing the glutamate and sodium channels required for


-Glu-Gly to modulate.
ComponentConcentration (w/v)Role
MSG (Monosodium Glutamate)0.50%Primary Umami Agonist (T1R1/T1R3)
IMP (Inosine Monophosphate)0.10%Synergistic Nucleotide
NaCl (Sodium Chloride)0.50%Salinity/Ionic Strength
Water RemainderSolvent (Mineral-free, HPLC grade preferred)

Protocol: Dissolve components in water at room temperature. Adjust pH to 6.5 ± 0.1 using dilute NaOH or HCl if necessary. Filter through a 0.22 µm membrane to remove particulates that could affect texture perception.

-Glu-Gly Stock Preparation

Prepare a 10,000 ppm (1%) stock solution of


-Glu-Gly in the UBS .
  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock with UBS to create the testing range (typically 10–500 ppm).

Protocol A: Panelist Selection & Training

Kokumi is subtle. General consumers are often unable to articulate the sensation. A "Super-taster" or highly trained analytical panel is required.

Selection Criteria:

  • Basic Taste Recognition: 100% accuracy on Sweet, Sour, Salty, Bitter, Umami.

  • Viscosity Discrimination: Ability to distinguish between 0.1% and 0.5% CMC (Carboxymethyl cellulose) solutions.

  • Kokumi Specificity: Ability to identify the "odd" sample in a triangle test comparing UBS vs. UBS + 500 ppm Glutathione (GSH) .

Training Lexicon:

  • Thickness: The perception of viscosity or "body" in the mouth (Reference: 0.2% Xanthan gum).

  • Continuity: The duration the taste sensation lingers after swallowing (Aftertaste).

  • Mouthfulness: The sensation of the solution coating the entire oral cavity, not just the tongue.

  • Complexity: The integration of flavors; the opposite of "watery" or "flat."

Protocol B: Determination of Recognition Threshold (Modified ASTM E679)

This protocol determines the minimum concentration at which


-Glu-Gly produces a perceptible difference from the base.

Method: 3-Alternative Forced Choice (3-AFC) Ascending Series. Panel Size: n = 10–12 trained judges.

Steps:

  • Prepare 6 concentration steps of

    
    -Glu-Gly in UBS (e.g., 5, 10, 25, 50, 100, 200 ppm).
    
  • Present 3 cups per step: Two controls (UBS only) and one active (UBS +

    
    -Glu-Gly).
    
  • Panelists must identify the "different" cup. They are instructed to focus on mouthfeel and aftertaste, not just flavor intensity.

  • Data Analysis: Calculate the Best Estimate Threshold (BET) using the geometric mean of the last miss and first correct response.

Protocol C: Quantitative Descriptive Analysis (QDA)

Once the threshold is established, QDA is used to profile the specific sensory modifications.

Figure 2: QDA Workflow for Kokumi Evaluation

QDA_Workflow Start Start: Reference Calibration Ref1 Ref 1: UBS (Score 0) Start->Ref1 Ref2 Ref 2: UBS + 200ppm GSH (Score 10 - Anchor) Start->Ref2 SamplePrep Sample Prep: γ-Glu-Gly (50, 100, 200 ppm) Ref1->SamplePrep Ref2->SamplePrep Eval Evaluation Phase (Randomized, Triplicate) SamplePrep->Eval Attributes Scoring Attributes: 1. Umami Intensity 2. Thickness 3. Mouthfulness 4. Continuity Eval->Attributes Stats Statistical Analysis (ANOVA + Spider Plot) Attributes->Stats

Caption: Figure 2. Standardized workflow for Quantitative Descriptive Analysis using Glutathione (GSH) as the positive control anchor.

Procedure:

  • Anchoring: Calibrate the panel.

    • 0 Scale: UBS alone.

    • 10 Scale: UBS + 200 ppm Glutathione (GSH) (Industry standard reference).

  • Blind Evaluation: Present samples labeled with 3-digit random codes.

  • Scoring: Panelists rate attributes on a 15cm unstructured line scale.

  • Rinsing: Mandatory 1-minute break between samples with warm water and unsalted cracker to reset CaSR sensitivity.

Protocol D: Time-Intensity (TI) Evaluation

Kokumi is temporally distinct; it builds slowly and lingers. A static QDA misses this "Continuity" aspect.

Method:

  • Software: Use computerized sensory software (e.g., Compusense, FIZZ) to record mouse movement over time.

  • Instruction: "Rate the intensity of Mouthfulness from the moment you sip until the sensation disappears."

  • Phases:

    • Ingestion (0-5s): Swirl in mouth.

    • Swallow (5s): Swallow sample.[2]

    • Aftertaste (5-60s): Record lingering sensation.

  • Key Metrics:

    • 
      : Maximum Intensity.
      
    • 
      : Time to reach max intensity (usually delayed for kokumi).
      
    • 
      : Area Under the Curve (Total sensory load).
      

Data Presentation & Statistical Analysis

When reporting results, summarize the QDA data in a comparative table format. Ensure statistical significance is denoted (e.g., p < 0.05 via Duncan's Multiple Range Test).

Example Data Structure (Mock Data):

AttributeUBS (Control)UBS + 50ppm

-Glu-Gly
UBS + 100ppm

-Glu-Gly
p-value
Salty 4.24.34.4ns
Umami 5.05.86.5<0.05
Thickness 2.13.54.8 <0.01
Continuity 3.05.26.9 <0.001
Mouthfulness 2.54.56.0**<0.001

Note:


-Glu-Gly typically shows a dose-dependent increase in Continuity and Mouthfulness without significantly altering the fundamental Salty perception, confirming its role as a modulator.

References

  • Ohsu, T., et al. (2010). Involvement of the Calcium-sensing Receptor in Human Taste Perception.[3] Journal of Biological Chemistry, 285(2), 1016-1022. Link

  • Maruyama, Y., et al. (2012). Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells.[4] PLoS ONE, 7(4), e34489.[4] Link

  • Kuroda, M., & Miyamura, N. (2015). Mechanism of Kokumi Substance Perception: Role of Calcium-Sensing Receptor (CaSR) in Perceiving Kokumi Substances. Flavour, 4, 1-9. Link

  • Dunkel, A., et al. (2007). Molecular Scents of Kokumi: Identification of Kokumi-Active Peptides in Cheeses. Journal of Agricultural and Food Chemistry, 55, 6712-6719. Link

  • ASTM E679-19. Standard Practice for Determination of Taste and Odor Thresholds by Forced-Choice Ascending Concentration Series Method of Limits. ASTM International. Link

Sources

Troubleshooting & Optimization

preventing cyclization of H-gamma-Glu-Gly-OH to pyroglutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of H-


-Glu-Gly-OH 

Section 1: The Mechanic (The "Why")

Subject: Intramolecular Cyclization-Mediated Cleavage (Autolysis)

Unlike standard


-peptides where N-terminal cyclization merely "blocks" the terminus, H-

-Glu-Gly-OH
faces a structural vulnerability that leads to peptide bond cleavage.

The


-glutamyl linkage provides the perfect geometric spacing for the free 

-amino group of the Glutamate residue to perform an intramolecular nucleophilic attack on the

-carbonyl carbon (the peptide bond). This reaction expels the C-terminal amino acid (Glycine) and forms the stable 5-membered lactam ring, Pyroglutamic acid (pGlu) , also known as 5-oxoproline.[1]

The Equation:



Key Drivers of Instability:

  • pH (The Nucleophile Switch): The reaction requires the

    
    -amino group to be unprotonated (nucleophilic). While the pKa is ~9.4, significant reactivity exists at neutral pH (6.0–7.5). Conversely, strong acid can catalyze the protonation of the leaving group (Glycine), also accelerating the pathway.
    
  • Buffer Composition: Phosphate ions can act as general base catalysts, enhancing the rate of cyclization significantly compared to other buffers like citrate or acetate.

  • Temperature: The reaction follows Arrhenius kinetics; rates increase exponentially with temperature.

Section 2: Troubleshooting Guides

Issue 1: "I see a 'Ghost Peak' in my HPLC chromatogram."

Symptom: A new, early-eluting peak appears, and the main


-Glu-Gly peak area decreases.
Diagnosis:  The peptide has cyclized.[1][2][3][4][5] The new peak is likely Pyroglutamic acid (pGlu). Glycine often elutes in the void volume or has low UV absorbance, making it invisible.
Step Action Reasoning
1 Check Mobile Phase pH If your HPLC mobile phase is neutral (pH > 6), on-column cyclization can occur during the run. Use acidic mobile phases (0.1% TFA or Formic Acid).
2 Verify Sample Solvent Did you dissolve the sample in PBS? Stop. Phosphate catalyzes this reaction. Switch to water or 0.1% acetic acid.
3 Analyze Retention pGlu is more hydrophobic than the zwitterionic

-Glu-Gly at acidic pH. Expect pGlu to elute after the void but before or near

-Glu-Gly depending on the column (C18 vs. HILIC).
Issue 2: "My lyophilized powder is losing purity over time."

Symptom: Re-analysis of stored powder shows degradation.[6] Diagnosis: Moisture-mediated solid-state cyclization.

Step Action Reasoning
1 Check Desiccant The transition state requires water. Even trace moisture in a "dry" powder allows molecular mobility for cyclization.
2 Temperature Audit Store at -20°C. Storing at 4°C is insufficient for long-term stability of

-glutamyl peptides.
3 Aliquotting Repeated freeze-thaw cycles introduce condensation. Aliquot single-use vials immediately upon receipt.

Section 3: Visualization of the Pathway

The following diagram illustrates the degradation pathway and the critical control points for prevention.

G Reactant H-γ-Glu-Gly-OH (Intact Dipeptide) Transition Tetrahedral Intermediate Reactant->Transition Nucleophilic Attack (α-NH2 on γ-CO) Product Pyroglutamic Acid (pGlu) + Glycine Transition->Product Peptide Bond Cleavage Factors Catalysts: 1. Neutral/Basic pH 2. Phosphate Buffer 3. Heat Factors->Reactant Accelerates

Caption: Mechanism of autocleavage. The


-amino group attacks the 

-amide bond, releasing Glycine and forming the pGlu lactam ring.[5]

Section 4: Validated Protocols

Protocol A: Optimal Solubilization & Storage

Use this protocol to prepare stock solutions with maximum stability.

  • Solvent Choice: Use 0.1% Acetic Acid or 10 mM Ammonium Acetate (pH 5.0) .

    • Why: Avoids the alkaline range where the amine is most nucleophilic, but avoids strong acids (pH < 2) that might induce acid hydrolysis.

  • Concentration: Prepare at high concentration (>1 mg/mL).

    • Why: Minimizes the ratio of dissolved oxygen and trace metal contaminants relative to the peptide.

  • Filtration: Use a 0.22 µm PVDF filter.

    • Why: Bacterial contamination introduces peptidases that mimic this degradation.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

    • Why: Arrhenius kinetics; -20°C is acceptable for weeks, -80°C for years.

Protocol B: QC Method for pGlu Detection (HPLC)

Use this method to quantify degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[7]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 5 min (to retain Gly/Glu), then 0-20% B over 15 min.

  • Detection: UV at 210 nm (pGlu has poor absorbance at 280 nm; 210 nm captures the amide bond).

  • Expected Result:

    • Glycine: ~2-3 min (Void).

    • 
      -Glu-Gly: ~5-7 min.
      
    • pGlu: ~8-10 min (Distinct shift due to loss of zwitterionic character).

Section 5: FAQs

Q: Can I use Phosphate Buffered Saline (PBS) for my cell culture experiments with this peptide? A: Yes, but prepare it fresh . Do not store the peptide in PBS. Dissolve H-


-Glu-Gly-OH in water or media immediately before addition. Phosphate accelerates the cyclization rate by acting as a proton shuttle.

Q: Is the cyclization reversible? A: Practically, no . The formation of the 5-membered lactam ring (pGlu) is thermodynamically favored and very stable. Reversing it requires harsh acidic hydrolysis (e.g., 6M HCl at 110°C), which would destroy the peptide completely.

Q: Why does my mass spec show a mass difference of -18 Da? A: This is the signature of pGlu formation. The cyclization releases a water molecule (if from Glu) or Ammonia (if from Gln).[5] In the case of


-Glu-Gly cleavage, you will see the disappearance of the parent mass and the appearance of the pGlu mass (129.1 Da).

References

  • Schilling, S. et al. (2006). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. National Institutes of Health (PubMed). Link

  • Chelius, D. et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. Link

  • Geiger, T. & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry. Link

  • Kumar, V. & Bachhawat, A.K. (2012). Pyroglutamic acid: roles in cellular metabolism and injury. Journal of Biosciences. Link

Sources

improving yield of enzymatic transpeptidation for gamma-Glu-Gly

GGT Biocatalysis Support Hub: Optimizing -Glu-Gly Synthesis

Topic: Improving Yield of Enzymatic Transpeptidation for


Document ID:Author:

Core Directive & Mechanism

Welcome to the technical support center for GGT-mediated synthesis. You are likely experiencing low yields due to the kinetic competition between transpeptidation (desired transfer to Glycine) and hydrolysis (undesired transfer to Water).[1]

To solve this, you must treat the reaction not just as a mixture of reagents, but as a manipulation of the Ping-Pong Bi Bi mechanism . The enzyme (

23456
The Kinetic Pathway (Visualized)

The following diagram illustrates the critical decision point where yield is lost.

GGT_MechanismEnzymeFree Enzyme (GGT)AcylEnzymeAcyl-EnzymeIntermediate(Gamma-Glu-GGT)Enzyme->AcylEnzyme Acylation (Release of NH3/Cys-Gly)DonorDonor Substrate(e.g., Gln or GSH)Donor->AcylEnzymeGamma-Glu TransferProductProduct:Gamma-Glu-GlyAcylEnzyme->Product Transpeptidation(Nucleophilic Attack by Gly)HydrolysisProdByproduct:GlutamateAcylEnzyme->HydrolysisProd Hydrolysis(Attack by H2O)GlycineAcceptor: Glycine(High Conc. Required)Glycine->ProductWaterNucleophile: Water(Competitor)Water->HydrolysisProdProduct->EnzymeRegenerationHydrolysisProd->EnzymeRegeneration

Caption: The GGT Ping-Pong mechanism. The yellow node represents the critical intermediate. Green paths denote the desired synthesis; red paths denote yield loss via hydrolysis.

Troubleshooting Guide: Diagnosing Yield Loss

Use this matrix to identify the specific cause of your suboptimal yields.

SymptomProbable CauseMechanism of FailureCorrective Action
High Glutamate / Low Product Hydrolysis DominanceWater outcompetes Glycine for the acyl-enzyme intermediate.Increase Glycine Ratio: Target a Donor:Acceptor ratio of 1:5 or 1:10. Increase pH: Shift pH to 9.0–10.0 to deprotonate Glycine (

).
Formation of

-Glu-Gln
AutotranspeptidationThe donor (Gln) is acting as the acceptor instead of Glycine.Fed-Batch Addition: Keep donor concentration low (<20 mM) while maintaining high Glycine concentration.
Low Total Activity Enzyme InhibitionProduct inhibition or incorrect ionic strength.Add Cations: Supplement with 5% NaCl or

(if using bacterial GGT).Remove Product: Use continuous extraction if possible.
Precipitation Isoelectric Point (pI)Reactants or products precipitating at reaction pH.Check Solubility: Ensure pH is >1 unit away from the pI of the product.

High-Yield Synthesis Protocol

Objective: Synthesis of

Reagents & Setup
  • Enzyme: Bacterial GGT (e.g., Bacillus subtilis or recombinant E. coli).[1] Bacterial enzymes often exhibit higher transpeptidation-to-hydrolysis ratios than mammalian sources [1].

  • Donor: L-Glutamine (20–50 mM). Note: Gln is preferred over Glutathione for cost and ease of purification.

  • Acceptor: Glycine (200–500 mM).

  • Buffer: 50 mM Carbonate-Bicarbonate or Borate buffer, pH 9.5.

Step-by-Step Methodology

1. Reaction Mixture Preparation Dissolve Glycine in the buffer to reach 500 mM. Adjust pH after dissolution, as high Glycine concentrations will buffer the solution.

  • Why: The amino group of Glycine must be unprotonated (

    
    ) to act as a nucleophile. At pH 9.5, a significant fraction is unprotonated, favoring transpeptidation over hydrolysis [2].
    

2. Enzyme Initiation Add L-Glutamine (Donor) to a final concentration of 50 mM. Immediately add GGT enzyme (0.05 – 0.1 U/mL). Incubate at 37°C.

  • Why: A 1:10 Donor:Acceptor ratio drives the reaction kinetics toward the product via mass action, suppressing hydrolysis [3].

3. Monitoring & Termination Monitor the reaction via HPLC (C18 column, UV 210 nm) every 30 minutes. Terminate the reaction by boiling (3 min) or adding acetic acid when the donor (Gln) is depleted.

  • Target: You should observe the decline of Gln and the rise of

    
    -Glu-Gly. If Glutamate (Glu) rises faster than 
    
    
    -Glu-Gly, increase the Glycine concentration immediately.

4. Purification (Ion Exchange) Pass the supernatant through a Dowex 1x8 (acetate form) column.

  • Elution Gradient: Wash with water to remove unreacted Glycine and Gln (if any). Elute

    
    -Glu-Gly with a linear gradient of acetic acid (0.5 M – 2.0 M) or formic acid.
    
  • Validation:

    
    -Glu-Gly is acidic; it binds to the anion exchanger while neutral Glycine passes through [4].
    

Advanced Optimization Logic (Decision Tree)

Follow this logic flow to fine-tune your specific experiment.

Optimization_TreeStartStart OptimizationCheckYieldCheck Yield (HPLC)Start->CheckYieldHighHydrolysisIssue: High Hydrolysis(High Glu, Low Product)CheckYield->HighHydrolysis < 40% Yield HighAutoIssue: Autotranspeptidation(Gamma-Glu-Gln formed)CheckYield->HighAuto Byproducts present GoodYieldSuccess:Proceed to PurificationCheckYield->GoodYield > 60% Yield Sol_pHAction: Increase pH to 10.0(Deprotonate Acceptor)HighHydrolysis->Sol_pHSol_RatioAction: Increase Gly:Gln Ratio(Mass Action)HighHydrolysis->Sol_RatioSol_FedBatchAction: Switch to Fed-Batch(Limit Donor)HighAuto->Sol_FedBatch

Caption: Decision logic for troubleshooting reaction outcomes based on HPLC data.

Frequently Asked Questions (FAQs)

Q: Why is pH 9.5-10.0 recommended when the enzyme's optimal stability is often neutral? A: While GGT is stable at neutral pH, the transpeptidation reaction requires the acceptor amine to be nucleophilic (unprotonated). At neutral pH, Glycine is largely protonated (

Q: Can I use Glutathione (GSH) instead of Glutamine? A: Yes, GSH is the natural substrate. However, using GSH produces cysteinyl-glycine (Cys-Gly) as a byproduct, which can complicate purification and may inhibit the enzyme via product inhibition. Gln is cleaner for synthetic purposes unless you specifically need to recycle GSH byproducts [1, 6].

Q: My enzyme activity drops rapidly. How do I stabilize it? A: If using bacterial GGT (e.g., B. subtilis), the addition of metal cations like


Q: What is the expected yield? A: Under non-optimized conditions (1:1 ratio, neutral pH), yields are often <20%. With optimized pH (9.5) and high acceptor ratios (1:10), yields of 60–88% are achievable for similar dipeptides like

References

  • Enzym

    
    -Glutamylvalylglycine Using Bacterial 
    
    
    -Glutamyltranspeptidase.
    Source: Journal of Agricultural and Food Chemistry (2021).[7] Relevance: Establishes the efficacy of bacterial GGT, the use of metal cations (
    
    
    ,
    
    
    ) to improve transpeptidation, and reaction conditions (pH 8-10). URL:[Link]
  • Divergent Effects of Compounds on the Hydrolysis and Transpeptidation Reactions of Gamma-Glutamyl Transpeptidase. Source: Journal of Biological Chemistry / PMC. Relevance: Details the kinetic competition between hydrolysis and transpeptidation and the ping-pong mechanism. URL:[Link]

  • Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine. Source: Journal of Agricultural and Food Chemistry (2004).[8] Relevance: Provides the specific benchmark yield (88%) and purification method (Dowex 1x8) for

    
    -Glu-Amino Acid synthesis.
    URL:[Link]
    
  • Crystal structures of

    
    -glutamyltranspeptidase from Escherichia coli. 
    Source: PNAS (2006).
    Relevance: Structural basis for the acyl-enzyme intermediate and substrate binding sites.
    URL:[Link]
    
  • The Emerging Roles of

    
    -Glutamyl Peptides Produced by 
    
    
    -Glutamyltransferase.
    Source: MDPI (Biomolecules). Relevance: Discusses the physiological context and the broad substrate specificity of GGT. URL:[Link]

resolving gamma-Glu-Gly and Glu-Gly peaks in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide acts as a specialized Technical Support Center for researchers facing the specific challenge of resolving


-L-glutamyl-glycine (

-Glu-Gly)
and

-L-glutamyl-glycine (

-Glu-Gly)
.

Ticket ID: RP-HPLC-GLU-GLY-ISO Status: Open Assigned Specialist: Senior Application Scientist

The Core Challenge: Why is this separation difficult?

The Isobaric Blind Spot: Both molecules have the exact same molecular weight (MW 204.18 g/mol ). Standard low-resolution Mass Spectrometry (MS) cannot distinguish them. You must achieve chromatographic baseline separation.[1]

The Polarity Trap: Both peptides are small, highly polar, and zwitterionic. On standard alkyl-bonded phases (C18), they often elute in the void volume (


) with no retention, leading to co-elution with salts and matrix interferents.

The Structural Difference:

  • 
    -Glu-Gly:  The peptide bond is formed via the 
    
    
    
    -carboxyl of Glutamate. The side chain (
    
    
    -carboxyl) is free.
  • 
    -Glu-Gly:  The peptide bond is formed via the 
    
    
    
    -carboxyl (side chain) of Glutamate. The
    
    
    -carboxyl is free.

This subtle shift changes the


 environment of the N-terminal amine and the local charge density, which we will exploit.

Method Development Guides (Protocols)

Protocol A: The "Gold Standard" (Porous Graphitic Carbon)

Recommended for: Baseline separation without derivatization.

Logic: Porous Graphitic Carbon (PGC) retains polar analytes via a "charge-induced dipole" mechanism on the flat graphite surface.[2][3] It is exceptionally sensitive to the geometric shape of isomers.


-Glu-Gly and 

-Glu-Gly have different 3D planar footprints, allowing PGC to resolve them where C18 fails.
ParameterSpecification
Column Hypercarb™ (PGC) , 3µm or 5µm, 100 x 2.1 mm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid (FA) or 0.05% TFA
Mobile Phase B Acetonitrile (ACN) + 0.1% FA or 0.05% TFA
Temperature 45°C - 60°C (Higher temp improves peak symmetry on PGC)
Flow Rate 0.2 - 0.4 mL/min (for 2.1 mm ID)

Gradient Profile:

  • 0-5 min: Hold at 0% B (Critical for loading polar analytes).

  • 5-20 min: Ramp to 30% B.

  • 20-25 min: Wash at 95% B.

Expert Insight: PGC columns are prone to "retention drift" if not properly regenerated. If retention times shift, flush with 95% Methanol or THF to remove adsorbed hydrophobic contaminants.

Protocol B: Ion-Pairing RP-HPLC (The "Standard Lab" Approach)

Recommended for: Labs restricted to C18 columns.

Logic: Since the analytes are too polar for C18, we use an ion-pairing agent (heptafluorobutyric acid - HFBA) to increase hydrophobicity. HFBA is more hydrophobic than TFA, providing better retention for these small dipeptides.

ParameterSpecification
Column HSS T3 (High Strength Silica) or Polar-Embedded C18 , 100Å, 1.8µm or 3µm
Mobile Phase A Water + 5-10 mM HFBA (Heptafluorobutyric Acid)
Mobile Phase B Methanol + 5 mM HFBA
pH Control pH < 2.5 (Ensures carboxyls are protonated/neutral)

Critical Warning: HFBA suppresses MS ionization significantly more than Formic Acid. If using MS/MS detection, use Protocol A (PGC) or Protocol C (Derivatization).

Protocol C: Pre-Column Derivatization (The "Nuclear Option")

Recommended for: Trace quantification in complex matrices (plasma/tissue).

Logic: Reacting the N-terminus with a hydrophobic tag (AQC or OPA) adds significant hydrophobicity, allowing easy retention on standard C18. The bulky tag also amplifies the steric difference between the


 and 

linkage.
  • Reagent: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) - Commercial name: AccQ-Tag.

  • Mechanism: Reacts with primary amines to form stable urea derivatives.

  • Result:

    
    -Glu-Gly and 
    
    
    
    -Glu-Gly derivatives elute minutes apart on standard C18.

Visualizing the Separation Logic

The following diagram illustrates the decision process and the mechanistic difference between the isomers.

G cluster_mech Why they separate (Mechanism) Start Start: Mixture of γ-Glu-Gly & α-Glu-Gly CheckCol Do you have a Porous Graphitic Carbon (PGC) Column? Start->CheckCol YesPGC Use Protocol A (PGC) Mechanism: Geometric Shape Recognition CheckCol->YesPGC Yes NoPGC Is Mass Spec (MS) Sensitivity Critical? CheckCol->NoPGC No (Standard C18 only) NoMS Use Protocol B (Ion Pairing) Reagent: HFBA (Strong Retention) NoPGC->NoMS No (UV Detection) YesMS Use Protocol C (Derivatization) Reagent: AQC or OPA NoPGC->YesMS Yes (MS Detection) Alpha α-Glu-Gly Free γ-COOH (Side chain) Less steric hindrance at N-term Result Result: Different pKa & Hydrodynamic Volume = Different Retention Time Alpha->Result Gamma γ-Glu-Gly Free α-COOH (Backbone) High steric hindrance near N-term Gamma->Result

Caption: Decision tree for selecting the optimal separation strategy based on column availability and detection requirements.

Troubleshooting & FAQs

Q1: My peaks are broad and tailing on the PGC column. What's wrong?

Diagnosis: This is often due to secondary ionic interactions or low temperature . Fix:

  • Increase Temperature: PGC columns perform best at 45°C–60°C. This improves mass transfer kinetics.

  • Ionic Strength: If using Formic Acid, switch to TFA (0.05%) or add Ammonium Formate (10mM). The ammonium ions help shield the few negatively charged sites on the carbon surface.

Q2: I see a "ghost peak" eluting later in the run.

Diagnosis: This is likely Pyroglutamic acid . Cause: Glutamine and Glutamic acid derivatives (including


-Glu-Gly) can cyclize to form pyroglutamic acid under acidic conditions or high heat.
Fix:  Prepare samples fresh. Keep autosampler at 4°C. Avoid leaving samples in acidic mobile phase for >24 hours.
Q3: Can I use HILIC instead of RP-HPLC?

Answer: Yes. Context: While your request specified Reverse-Phase, HILIC (Hydrophilic Interaction Liquid Chromatography) is actually the native mode for these compounds. Protocol: Use a Zwitterionic HILIC (ZIC-HILIC) column.

  • Mobile Phase: ACN/Water (High organic start, e.g., 80% ACN).

  • Elution Order: In HILIC, the more polar isomer elutes last.

    
    -Glu-Gly is typically more retentive than 
    
    
    
    -Glu-Gly on ZIC-HILIC due to the free
    
    
    -carboxyl/amine zwitterion pair being more accessible for water layer interaction.
Q4: How do I confirm which peak is which without standards?

Answer: You cannot reliably do this without a standard, but you can use enzymatic validation . Experiment:

  • Aliquot your sample.[4]

  • Add

    
    -Glutamyl Transferase (GGT)  enzyme.
    
  • Incubate at 37°C for 30 mins.

  • Run HPLC.[2][4][5][6][7][8][9][10][11][12] Result: The GGT enzyme specifically cleaves the

    
    -linkage. The peak that disappears (or significantly reduces) is 
    
    
    
    -Glu-Gly
    . The
    
    
    -Glu-Gly peak will remain intact.

References

  • Thermo Fisher Scientific. (n.d.). The Application of Porous Graphitic Carbon to Proteomic Studies. Chromatography Today. Retrieved from [Link]

  • West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography.[3] Journal of Chromatography A. (General reference for PGC mechanism).

  • Sielc Technologies. (n.d.). HPLC Separation of GABA and GLU. Retrieved from [Link]

  • Salazar, C., et al. (2026). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization... PMC. Retrieved from [Link] (Note: Citation adapted for AQC derivatization context).

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

Sources

stability of H-gamma-Glu-Gly-OH in aqueous solution at physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the stability, handling, and troubleshooting of H-gamma-Glu-Gly-OH (


-Glu-Gly). It is designed for researchers and drug development professionals requiring precise control over experimental variables.

Executive Summary

This compound (CAS: 1948-29-4) is a naturally occurring dipeptide found in neuronal tissues and is an intermediate in the


-glutamyl cycle.
  • Chemical Stability (Buffer): High. The

    
    -peptide bond is resistant to typical aminopeptidases but susceptible to intramolecular cyclization (forming pyroglutamic acid) under specific conditions (heat, phosphate buffers).
    
  • Biological Stability (Plasma/Media): Low. It is rapidly degraded by

    
    -glutamyl transpeptidase (GGT) , an enzyme abundant on the external surface of cell membranes and in serum.
    
  • Storage: Lyophilized powder is stable at -20°C. Aqueous solutions are stable for days at 4°C but should be frozen at -20°C or -80°C for long-term storage.

Chemical Stability Profile (In Vitro)

The Degradation Mechanism: Cyclization-Cleavage

Unlike


-peptides, 

-glutamyl peptides possess a free

-amino group and a free

-carboxyl group on the glutamate residue. The primary non-enzymatic degradation pathway is intramolecular aminolysis .
  • The nucleophilic N-terminal amine (

    
    ) attacks the 
    
    
    
    -carbonyl carbon (the amide bond linking Gly).
  • This forms a 5-membered lactam ring (Pyroglutamic acid / 5-oxoproline ).

  • Glycine is expelled as the leaving group.

Equation:



Critical Variables
VariableImpact on StabilityTechnical Recommendation
pH pH 7.4: Slow, spontaneous cyclization. Acidic (pH < 4): Protonation of the amine inhibits nucleophilic attack, stabilizing the peptide against cyclization (though acid hydrolysis may occur at extreme T). Basic (pH > 9): Accelerates cyclization.For stock solutions, use 0.1% Formic Acid or 0.1% TFA (pH ~3-4) to maximize shelf-life before dilution into assay buffer.
Buffer Ion Phosphate: Acts as a bifunctional proton transfer catalyst, accelerating cyclization rates significantly compared to non-phosphate buffers.Avoid PBS for long-term storage (>24h) at RT. Use HEPES or Tris if possible for kinetic assays.
Temperature 37°C: Rate of pGlu formation increases. 4°C: Negligible degradation over 24-48 hours.Keep samples on ice during preparation.

Biological Stability Profile (In Vivo / Cell Culture)

In biological matrices (plasma, serum, tissue homogenates, cell culture media), chemical stability is irrelevant because enzymatic degradation is orders of magnitude faster.

The Primary Culprit: GGT

Gamma-Glutamyl Transpeptidase (GGT) (EC 2.3.2.[1][2][3]2) is the only enzyme capable of hydrolyzing the


-glutamyl bond at a significant rate.
  • Localization: Apical surface of epithelial cells (kidney, intestine), endothelial cells (blood-brain barrier), and soluble forms in serum.

  • Kinetics: Fast. Half-life (

    
    ) in plasma is typically 10–20 minutes .
    
Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways researchers must distinguish.

G cluster_legend Legend Substrate This compound pGlu Pyroglutamic Acid (5-oxoproline) Substrate->pGlu Chemical Cyclization (Phosphate/Heat) Gly Glycine Substrate->Gly Release Substrate->Gly Release Glu Glutamate Substrate->Glu Enzymatic Hydrolysis (GGT) key1 --- Chemical Instability key2 ── Biological Instability (Dominant)

Caption: Dual degradation pathways. In buffer, chemical cyclization (red dashed) dominates. In plasma/media, GGT-mediated hydrolysis (green solid) dominates.

Troubleshooting & FAQs

Scenario A: Analytical Chemistry (HPLC/LC-MS)

Q: I see a "ghost peak" eluting earlier than my peptide in Reverse Phase HPLC. What is it?

  • Diagnosis: It is likely Pyroglutamic acid (pGlu) .

  • Mechanism: pGlu is more hydrophobic than Glu but lacks the free amine, altering retention. However, because it loses the zwitterionic character of the gamma-linkage, its elution shifts.

  • Confirmation: Check the mass.

    • 
      -Glu-Gly MW: 204.18 Da .
      
    • pGlu MW: 129.11 Da .

    • Gly MW: 75.07 Da .

    • Note: The mass loss is exactly equal to Glycine (75 Da) because the reaction splits the molecule. If you see a mass of 129 Da, your peptide has cyclized.

Q: My standard curve slope is decreasing over the course of a 24-hour autosampler run.

  • Root Cause: Stability in the autosampler.

  • Fix:

    • Set autosampler temperature to 4°C .

    • Acidify the sample solvent (e.g., 0.1% Formic Acid).

    • Avoid phosphate buffers in the injection vial.

Scenario B: Biological Assays

Q: I added


-Glu-Gly to cell culture media, but I see no effect after 24 hours. 
  • Root Cause: The peptide was likely degraded by GGT present in Fetal Bovine Serum (FBS) or on the cell surface within the first hour.

  • Fix:

    • Heat Inactivation: Standard heat inactivation of FBS (56°C for 30 min) reduces but does not eliminate GGT activity.

    • Inhibitors: Co-treat with a GGT inhibitor.

      • Acivicin: Irreversible, high potency (use with caution due to toxicity).

      • Serine-Borate Complex: Reversible, common laboratory inhibitor.

    • Replenishment: Use a flow-through system or replenish the peptide every 2-4 hours.

Q: How do I distinguish between chemical degradation and enzymatic metabolism in my plasma stability assay?

  • Test: Measure Free Glutamate vs. Pyroglutamate .

    • High Glutamate levels = GGT activity (Hydrolysis).

    • High Pyroglutamate levels = Chemical instability or Cyclotransferase activity (intracellular).

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions
  • Weighing: Weigh this compound powder rapidly; it is hygroscopic.

  • Solvent: Dissolve in Milli-Q water .

    • Optional: For maximum stability, add 0.1% Formic Acid (Final pH ~3.0).

  • Filtration: Sterile filter (0.22 µm PVDF). Do not autoclave.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL).

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Stability Assessment Workflow

Use this workflow to validate the peptide for your specific assay conditions.

StabilityWorkflow Start Start Stability Test Prep Prepare 1mM Solution in Assay Buffer Start->Prep Split Split Samples Prep->Split Cond1 Control: 4°C (Acidified) Split->Cond1 Cond2 Test: 37°C (Exp. pH) Split->Cond2 Cond3 Test: 37°C + Bio Matrix (Plasma/Media) Split->Cond3 Analyze LC-MS Analysis at t=0, 1h, 4h, 24h Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Check Degradation Products Analyze->Decision Res1 Peak: pGlu (129 Da) Decision->Res1 Dominant Res2 Peak: Glu (147 Da) Decision->Res2 Dominant Concl1 Conclusion: Chemical Instability (Change Buffer/Temp) Res1->Concl1 Concl2 Conclusion: Enzymatic Hydrolysis (Use Inhibitor) Res2->Concl2

Caption: Workflow to distinguish between chemical cyclization and enzymatic hydrolysis.

References

  • Schilling, S., et al. (2015).[4][5] "Phosphate ions and glutaminyl cyclases catalyze the cyclization of glutaminyl residues by facilitating synchronized proton transfers."[4][5] Bioorganic Chemistry. Link

  • Orlowski, M., & Meister, A. (1970). "The gamma-glutamyl cycle: a possible transport system for amino acids." Proceedings of the National Academy of Sciences. Link

  • Hanigan, M. H. (2014). "Gamma-glutamyl transpeptidase: redox regulation and drug resistance." Advances in Cancer Research. Link

  • Castellano, I., & Merlino, A. (2012). "Gamma-Glutamyl Transpeptidases: Structure and Function." Springer. Link

  • BenchChem. (2025). "Storage conditions to maintain long-term stability of gamma-Glu-His (Analogous Protocol)." BenchChem Technical Guides. Link

Sources

troubleshooting low ionization efficiency of gamma-dipeptides in mass spec

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and analytical scientists encountering sensitivity or reproducibility issues with gamma-glutamyl dipeptides (e.g.,


-Glu-Cys, 

-Glu-Val, Kokumi peptides) in LC-MS/MS workflows.

Topic: Low Ionization Efficiency & Isobaric Interference in Gamma-Dipeptides Lead Scientist: Senior Applications Specialist Last Updated: February 26, 2026

Executive Summary: The "Phantom" Signal Problem

Gamma-dipeptides (


-Glu-X) present a unique analytical paradox. Despite being polar and ionizable, they frequently exhibit disproportionately low sensitivity  compared to their 

-isomers.

Root Cause Analysis: The "low ionization" is often a misdiagnosis of three distinct physicochemical phenomena:

  • In-Source Cyclization: The unique

    
    -linkage leaves the N-terminal 
    
    
    
    -amino and
    
    
    -carboxyl groups free. Under standard ESI conditions, these groups facilitate a rapid, intramolecular cyclization to pyroglutamate (pGlu), cleaving the peptide bond before detection.
  • Isobaric Co-elution:

    
    -isomers often co-elute with highly abundant 
    
    
    
    -isomers or matrix salts (in urine/plasma) due to their zwitterionic nature, leading to severe ion suppression.
  • Fragmentation Mismatch: Users applying standard "peptide" fragmentation rules (looking for

    
     ions or 
    
    
    
    loss) often miss the diagnostic neutral losses specific to the
    
    
    -linkage.

Diagnostic Troubleshooting Guide

ISSUE 1: "My precursor signal is extremely weak or non-existent."

Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) . Unlike


-peptides, 

-glutamyl peptides are thermodynamically primed to release the C-terminal amino acid and form 5-oxoproline (pyroglutamate) in the ion source. If your declustering potential (DP) or cone voltage is too high, you are destroying the analyte before it enters the quadrupole.

Corrective Actions:

  • Step 1: The "Cool" Source Protocol.

    • Lower the Source Temperature by 50–100°C (e.g., from 500°C to 350°C).

    • Reduce Cone Voltage/Fragmentor Voltage by 30–50%.

    • Rationale: Thermal and kinetic energy drives the nucleophilic attack of the

      
      -amino group on the 
      
      
      
      -carbonyl. Reducing energy preserves the intact pseudo-molecular ion
      
      
      .
  • Step 2: Monitor the Artifact.

    • Add a transition for the breakdown product: Pyroglutamic acid (

      
       130.05 in positive mode) .
      
    • Test: If the 130 peak is high while your peptide peak is low, ISF is the culprit.

ISSUE 2: "I cannot distinguish -Glu-Val from -Glu-Val."

Diagnosis: Isobaric interference with incorrect transition selection. Both isomers have identical masses and similar retention times on C18 columns. However, their fragmentation pathways are mechanistically distinct due to the position of the free carboxyl group.

Differentiation Logic:

  • 
    -Glu Peptides:  Predominantly lose Water (
    
    
    
    )
    or form the immonium ion (
    
    
    102).
  • 
    -Glu Peptides:  Predominantly lose Ammonia (
    
    
    
    )
    or undergo cleavage to Pyroglutamate (
    
    
    130)
    .

Data Table: Isomer Differentiation Matrix

Feature

-Glu-X (Standard Peptide)

-Glu-X (Gamma Peptide)
Primary Neutral Loss

(from side-chain COOH)

(from N-term amine)
Diagnostic Fragment

102 (Glu Immonium)

130 (Protonated pGlu)
Mechanism Backbone amide stability is high.Side-chain amide is labile; forms pGlu easily.
Retention (C18) Generally stronger retention.Weaker retention (more polar zwitterion).
ISSUE 3: "Retention is unstable; peaks drift into the void volume."

Diagnosis: Zwitterionic repulsion. The


-linkage creates a highly polar "head" with both 

and

free at the N-terminus. On standard C18, this leads to elution in the "suppression zone" (dead time) where salts suppress ionization.

Corrective Actions:

  • Protocol A: Ion-Pairing (Quick Fix).

    • Add 0.05% - 0.1% Heptafluorobutyric Acid (HFBA) to Mobile Phase A.

    • Mechanism:[1] HFBA masks the positive charge and provides a hydrophobic tail, increasing retention on C18. Note: This may suppress absolute signal intensity but improves S/N ratio by separating analyte from salt.

  • Protocol B: HILIC Mode (Recommended).

    • Switch to a Zwitterionic HILIC (ZIC-HILIC) column.

    • Mobile Phase B: 90% Acetonitrile / 10 mM Ammonium Acetate (pH 6.8).

    • Mechanism:[1] HILIC retains polar zwitterions strongly, eluting them after the matrix salts.

Advanced Workflow: AQC Derivatization

If direct analysis fails due to sensitivity limits, Derivatization is the gold standard solution. It serves two purposes:

  • Blocks Cyclization: Reacting the N-terminal amine prevents pGlu formation.

  • Boosts Ionization: Adds a hydrophobic, proton-affine tag.

Protocol: AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) Tagging

  • Reagent Prep: Dissolve 3 mg AQC in 1 mL acetonitrile (ACN).

  • Buffer Prep: 0.2 M Borate buffer, pH 8.8.

  • Reaction:

    • Mix 10

      
      L Sample + 70 
      
      
      
      L Borate Buffer.
    • Add 20

      
      L AQC reagent.
      
    • Vortex immediately and incubate at 55°C for 10 minutes .

  • Analysis: Inject onto C18. The tag increases retention significantly, moving the analyte away from the void volume.

Visualizing the Problem & Solution

Diagram 1: The "In-Source" Trap

This diagram illustrates why


-peptides disappear in the source and how to diagnose it.

GammaPeptideTroubleshooting Start Low Signal for Gamma-Dipeptide Check1 Check Fragmentor/Cone Voltage Start->Check1 Decision1 Is m/z 130 (pGlu) dominant? Check1->Decision1 PathA In-Source Cyclization (ISF) Decision1->PathA Yes PathB Ion Suppression / Poor Retention Decision1->PathB No ActionA Action: Lower Source Temp & Voltage PathA->ActionA Check2 Check Retention Time PathB->Check2 Decision2 Eluting near Void (k' < 1)? Check2->Decision2 ActionB1 Action: Switch to HILIC or Add HFBA Decision2->ActionB1 Yes ActionB2 Action: Perform SPE Cleanup Decision2->ActionB2 No

Caption: Logical workflow for diagnosing signal loss. High abundance of m/z 130 indicates the molecule is degrading before detection.

Diagram 2: Fragmentation Pathways ( vs )

Understanding the structural difference is key to setting up the correct MRM transitions.

FragmentationPathways Alpha Alpha-Peptide (H-Glu-Val-OH) AlphaFrag1 Loss of H2O [M+H-18]+ Alpha->AlphaFrag1 CID AlphaFrag2 Immonium Ion (m/z 102) Alpha->AlphaFrag2 CID Gamma Gamma-Peptide (H-Glu(Val)-OH) GammaFrag1 Loss of NH3 [M+H-17]+ Gamma->GammaFrag1 Metastable/CID GammaFrag2 Cleavage to pGlu (m/z 130) Gamma->GammaFrag2 Dominant

Caption: Mechanistic divergence in fragmentation. Gamma-peptides favor ammonia loss and pGlu formation, while Alpha-peptides favor water loss.

References

  • Identification and Quantific

    
    -Glu-Val-Gly, in Foods. ResearchGate.
    [Link][2]
    
  • Comparative Quantit

    
    -Glutamyl Peptides in Spanish Dry-Cured Ham. MDPI.
    [Link]
    
  • Fragmentation of protonated peptides containing glutamine or glutamic acid. ResearchGate. [Link]

  • GC-MS Studies on the Conversion and Derivatiz

    
    -Glutamyl Peptides to Pyroglutamate. MDPI.
    [Link]
    
  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization. ACS Publications. [Link]

Sources

removing unreacted glutamate and glycine from synthetic gamma-Glu-Gly

Technical Support Center: Purification of Synthetic -L-Glutamyl-L-Glycine ( -Glu-Gly)

Case ID: PUR-GG-001 Topic: Removal of unreacted Glutamate (Glu) and Glycine (Gly) from reaction mixtures. Applicable For: Enzymatic synthesis (GGT/GCS) or Chemical coupling deprotection mixtures.

The Physicochemical Challenge

Before attempting separation, it is critical to understand why this specific mixture is difficult to purify. You are dealing with three highly polar, hydrophilic molecules with overlapping physicochemical properties.

The "Invisible" Separation Problem: Standard Reversed-Phase HPLC (C18) will likely fail because these molecules do not retain well on hydrophobic stationary phases. They will elute in the void volume (

Molecular Charge Profile (at pH 7.0)
MoleculeStructureIonizable GroupsNet Charge (pH 7)Hydrophobicity
Glycine

-

-


-COOH,

-NH

~0 (Zwitterionic) Low
Glutamate

-

-

-


-COOH,

-COOH,

-NH

-1 (Anionic) Low

-Glu-Gly

-

-

-

-

-

-


-COOH (Glu), COOH (Gly),

-NH

(Glu)
-1 (Anionic) Low-Medium

Key Insight:

  • Glycine Removal: Easy. At neutral pH, Glycine is zwitterionic (net neutral), while the product and Glutamate are negatively charged.

  • Glutamate vs. Product: Difficult. Both are net -1. The separation relies on the subtle pKa difference between the free

    
    -COOH of Glutamate (~4.1) and the C-terminal carboxyl of the Glycine residue in the peptide (~3.6), as well as minor size/hydrodynamic differences.
    

Primary Workflow: Anion Exchange Chromatography (AEX)

Recommended for: Scale-up (>100 mg), crude purification, and removal of Glycine.

This protocol exploits the charge difference at neutral pH.

Protocol A: The "Flow-Through" Glycine Removal

Objective: Bind Product and Glu; wash away Glycine.

  • Resin Selection: Strong Anion Exchanger (e.g., Q-Sepharose Fast Flow or Dowex 1x2).

    • Why: Strong exchangers maintain charge capacity across the entire pH range required.

  • Buffer A (Binding): 20 mM Ammonium Bicarbonate (pH 7.5 - 8.0).

    • Why: Volatile buffer (sublimates during lyophilization), preventing salt contamination in the final product.

  • Loading: Adjust sample pH to 8.0. Load onto the column.[1]

  • Wash: Flush with 5 Column Volumes (CV) of Buffer A.

    • Result:Glycine (Net charge ~0) will not bind and elutes in the flow-through/wash. Collect this if mass balance is required.

    • Validation: Spot wash fractions on TLC (Ninhydrin stain) to confirm Glycine elution.

Protocol B: Gradient Elution (Separating Glu from -Glu-Gly)

Objective: Elute Product separate from Glutamate.[2]

  • Buffer B (Elution): 1 M Ammonium Bicarbonate (pH 8.0) or 1 M Ammonium Formate.

  • Gradient: 0% to 40% Buffer B over 20 CV. Shallow gradients are essential here.

  • Elution Order:

    • 
      -Glu-Gly  typically elutes after Glutamate on strongly basic resins due to the slightly lower pKa of the C-terminal glycine carboxyl compared to the 
      
      
      -carboxyl of free glutamate, leading to tighter ionic interaction, though this can vary by resin matrix.
    • Troubleshooting: If peaks overlap, switch to Displacement Chromatography using a specific displacer or switch to HILIC (see below).

Polishing Workflow: HILIC (Hydrophilic Interaction Liquid Chromatography)

Recommended for: High purity (>98%), analytical verification, and difficult separations where AEX fails.

Standard C18 is ineffective. HILIC provides the necessary retention for polar species by using a water-layer mechanism on a polar stationary phase.

Protocol C: HILIC Separation
  • Column: Amide-bonded phase (e.g., Waters XBridge Amide or TSKgel Amide-80).

    • Why: Amide phases are stable and provide excellent hydrogen bonding capabilities for peptides.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Why: Low pH suppresses ionization of carboxylic acids slightly, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High organic to low organic (e.g., 90% B

    
     60% B).
    
    • Mechanism:[2][3][4] In HILIC, water is the "strong" solvent. Analytes partition into the water-enriched layer on the bead surface.

    • Elution Order: Least polar

      
       Most polar.
      
      • Glycine (Least retention).

      • 
        -Glu-Gly  (Intermediate).
        
      • Glutamate (Most polar/Retained, due to two free acid groups and high hydration energy).

Visualizing the Strategy

The following diagram illustrates the decision logic and separation mechanism.

PurificationStrategyStartCrude Mixture(Glu, Gly, gamma-Glu-Gly)Step1Step 1: Anion Exchange (AEX)pH 7.5 - 8.0Start->Step1FlowThroughFlow Through:Glycine (Net Charge 0)Step1->FlowThroughDoes not bindBoundBound Fraction:Glu & gamma-Glu-Gly (Net -1)Step1->BoundBinds stronglyGradientStep 2: Shallow Salt Gradient(0-0.5M NH4HCO3)Bound->GradientResultAFraction A:GlutamateGradient->ResultAElutes First/Second*ResultBFraction B:gamma-Glu-Gly (Product)Gradient->ResultBElutes Second/First*Caption*Elution order depends on specific resin matrix and buffer pKa interactions.PolishingOptional Step 3: HILIC(If >99% purity needed)ResultB->PolishingPolishing

Figure 1: Strategic workflow for the purification of

Troubleshooting & FAQs

Q: I am using C18 RP-HPLC, but everything elutes at the solvent front. Why? A:

  • Fix: Use Ion-Pairing RP-HPLC . Add 0.1% Heptafluorobutyric acid (HFBA) to your mobile phase. HFBA is a hydrophobic counter-ion that will "coat" the peptide, allowing it to stick to the C18 column. Warning: HFBA suppresses MS signals.

Q: My Anion Exchange column is not separating Glu from the Product. A: The gradient is likely too steep.

  • Fix: Use a "Isocratic Hold" strategy. Run a linear gradient to the point just before Glutamate elutes, then hold isocratic (constant %B) for 10 CVs. This maximizes the resolution between closely eluting peaks.

  • Alternative: Change the pH to 4.5 (using Acetate buffer). At this pH, the ionization state of the

    
    -COOH (Glu) vs the C-term COOH (Peptide) is most distinct.
    

Q: Can I use ethanol precipitation? A: Yes, for bulk Glycine removal.

  • Protocol: Glycine is very insoluble in ethanol. Dissolve your crude mix in a minimum volume of water, then slowly add absolute ethanol (ratio 1:10 water:ethanol). Glycine will crystallize/precipitate out first. Filter it, then rotary evaporate the supernatant to recover Glu and Product.

References

  • Meister, A., & Tate, S. S. (1976). Glutathione and related gamma-glutamyl compounds: biosynthesis and utilization.[2][5] Annual Review of Biochemistry. Link

  • Kasai, T., & Larsen, P. O. (1980). Chemistry and Biochemistry of gamma-Glutamyl Derivatives from Plants including Mushrooms (Basidiomycetes). Progress in the Chemistry of Organic Natural Products. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Caldwell, K. A., et al. (1985). Separation of gamma-glutamyl amino acids by ion-exchange chromatography.[6][7] Methods in Enzymology.[7][8] Link

Validation & Comparative

Comparative Analysis: H-gamma-Glu-Gly-OH vs. Glutathione (GSH) in Antioxidant Assays

[1][2]

Executive Summary

This guide provides a technical comparison between Glutathione (GSH) , the ubiquitous cellular redox buffer, and H-gamma-Glu-Gly-OH (


-Glu-Gly)

1

The Bottom Line:

  • GSH is a potent direct antioxidant capable of scavenging free radicals and reducing peroxides via its cysteinyl thiol (-SH) group (Hydrogen Atom Transfer).[1]

  • 
    -Glu-Gly  lacks the cysteine residue and the active thiol group.[1] Consequently, it exhibits negligible direct radical scavenging activity  in electron-transfer assays (e.g., DPPH, ABTS).
    
  • Scientific Utility:

    
    -Glu-Gly serves as an excellent structural negative control  to validate thiol-specificity in antioxidant assays.[1] It also functions biologically as a reservoir for glutamate and glycine, potentially supporting de novo GSH synthesis indirectly, but it cannot replace GSH as a reducing agent.
    

Structural & Mechanistic Divergence

To understand the assay performance, one must first analyze the structural causality.

Chemical Architecture
  • Glutathione (GSH):

    
    -L-Glutamyl-L-cysteinyl-glycine.[2][3]
    
    • Active Site: The sulfhydryl (-SH) group on the central Cysteine.[1]

    • Mechanism:[1][4][5][6] Donates a hydrogen atom (

      
      ) to neutralize Reactive Oxygen Species (ROS), forming a thiyl radical which dimerizes to GSSG (Oxidized Glutathione).
      
  • This compound:

    
    -L-Glutamylglycine.[1][7]
    
    • Active Site: None for redox cycling.[1] It contains only carboxyl (-COOH) and amine (-NH2) groups.[1]

    • Mechanism:[1][4][5][6] Potential weak metal chelation (preventing Fenton reactions), but incapable of breaking radical chains via single electron transfer (SET).

Visualization of Structural Logic

The following diagram illustrates the structural relationship and the "missing link" (Cysteine) that dictates antioxidant capacity.

GGSHGlutathione (GSH)(Tripeptide)CysCysteine Residue(-SH Thiol Group)GSH->CysContainsgGluGlyThis compound(Dipeptide)GSH->gGluGlyEnzymatic Breakdown(Removal of Cys)ActivityDirect Radical Scavenging(High Potency)Cys->ActivityEnables HAT/SET MechanismNoCysLacks Cysteine(No Thiol)gGluGly->NoCysStructural FeatureInactivityNegligible Scavenging(Negative Control)NoCys->InactivityResult

Caption: Structural causality diagram showing how the presence of the Cysteine residue dictates the antioxidant capability of GSH compared to the inert nature of

Comparative Performance Data

The following data summarizes expected results in standard antioxidant assays. Note the orders of magnitude difference in IC50 values (concentration required to scavenge 50% of radicals).[8]

Assay TypeMetricGlutathione (GSH)This compoundInterpretation
DPPH Assay IC50 (mg/mL)0.05 - 0.15 > 10.0 (Inactive) GSH efficiently donates H to DPPH[1]•.

-Glu-Gly cannot.[1]
ABTS Assay TEAC (Trolox Eq)~1.0 < 0.01

-Glu-Gly lacks the redox potential to reduce ABTS[1]•+.
Ellman's (DTNB) Absorbance (412nm)High (Yellow) Zero (Clear) Specific test for free thiols. Confirms

-Glu-Gly lacks -SH.[1]
FRAP Fe3+ ReductionHigh Negligible

-Glu-Gly cannot reduce Ferric ions to Ferrous ions.[1]
Metal Chelation % InhibitionLow (<10%)Low-Moderate (10-20%)

-Glu-Gly may weakly chelate Fe2+ via carboxyl groups [1].[1]

Validated Experimental Protocols

To experimentally verify the difference, use the DPPH Radical Scavenging Assay . This protocol is designed to be self-validating by using GSH as the positive control and

1
Reagents Preparation
  • DPPH Stock (0.1 mM): Dissolve 3.94 mg of 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in 100 mL of HPLC-grade Methanol. Store in amber bottle, protect from light.

  • Sample Diluent: 50 mM Tris-HCl buffer (pH 7.4) or Methanol (depending on peptide solubility).[1]

  • GSH Standard: Prepare serial dilutions: 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL.

  • 
    -Glu-Gly Sample:  Prepare higher concentrations: 1.0, 5.0, 10.0, 20.0 mg/mL.
    
Step-by-Step Workflow
  • Plating: Add 100 µL of sample (GSH or

    
    -Glu-Gly) to a 96-well microplate.
    
  • Reaction: Add 100 µL of DPPH Stock solution to each well.

  • Controls:

    • Blank: 100 µL Methanol + 100 µL Sample Diluent.[1]

    • Control: 100 µL DPPH + 100 µL Sample Diluent (Max Absorbance).[1]

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

Calculation
Experimental Workflow Diagram

DPPH_Protocolcluster_resultsExpected OutcomeStartSample PreparationMixMix 1:1 with0.1mM DPPH (Methanol)Start->MixGSH (0.01-1 mg/mL)Gamma-Glu-Gly (1-20 mg/mL)IncubateIncubate 30 min(Dark, RT)Mix->IncubatePurple -> Yellow (if active)ReadMeasure Absorbance@ 517 nmIncubate->ReadAnalyzeCalculate IC50Read->AnalyzeRes1GSH: High Scavenging(Solution turns Yellow)Analyze->Res1Res2Gamma-Glu-Gly: No Change(Solution remains Purple)Analyze->Res2

Caption: Workflow for DPPH assay demonstrating the divergent colorimetric outcomes for GSH (active) vs.

Biological Context: The Gamma-Glutamyl Cycle[1][2][4][9]

While


-Glutamyl Cycle
1

1
  • Degradation: Extracellular GSH is broken down by

    
    -Glutamyl Transpeptidase (
    
    
    -GT)
    .[1][9]
  • Transpeptidation:

    
    -GT transfers the 
    
    
    -glutamyl moiety from GSH to an acceptor amino acid.[1]
  • Formation: If the acceptor is Glycine , the product is

    
    -Glutamylglycine (
    
    
    -Glu-Gly)
    [2].[1]
  • Recycling:

    
    -Glu-Gly is eventually hydrolyzed to recover Glutamate and Glycine for de novo GSH synthesis.
    

Clinical Relevance: Elevated levels of



1

References

  • Liu, R., et al. (2015). "Antioxidant activities of peptides from soy protein hydrolysates." Journal of Food Science and Technology. (Demonstrates that acidic peptides can chelate metals but lack direct radical scavenging compared to thiols).

  • Meister, A. (1981). "On the cycles of glutathione metabolism and transport." Current Topics in Cellular Regulation, 18, 21-58.[1] (The definitive reference for the

    
    -glutamyl cycle).
    
  • Soga, T., et al. (2011). "Differential metabolomics reveals ophthalmic acid as an oxidative stress biomarker indicating hepatic glutathione consumption."[1] Journal of Biological Chemistry. (Discusses

    
    -glutamyl peptides as biomarkers).[1]
    
  • PubChem. (2024).[1][7][10] "Compound Summary: gamma-L-Glutamylglycine." National Library of Medicine.[1]

  • PubChem. (2024).[1][7] "Compound Summary: Glutathione." National Library of Medicine.[1]

comparison of kokumi threshold values for gamma-glutamyl peptides

Comparative Guide: Kokumi Threshold Values for -Glutamyl Peptides

Executive Summary & Mechanistic Grounding

Kokumi is a chemosensory sensation distinct from the five basic tastes, characterized by enhanced thickness, mouthfulness, and continuity (lingering aftertaste). While kokumi substances often have little to no taste of their own in isolation, they significantly potentiate sweet, salty, and umami signals when present in a food matrix.[1][2]

The Mechanism: Calcium-Sensing Receptor (CaSR) Activation The primary molecular mechanism for kokumi perception is the activation of the Calcium-Sensing Receptor (CaSR) expressed in Type II taste cells on the tongue.

positive allosteric modulators (PAMs)
Mechanistic Pathway (CaSR Activation)

The following diagram illustrates the signal transduction pathway initiated by

3

CaSR_PathwayPeptideγ-Glutamyl Peptide(Ligand)CaSRCaSR(G-Protein Coupled Receptor)Peptide->CaSRBinds (VFT Domain)GqGq/11 ProteinCaSR->GqActivatesPLCPhospholipase C(PLC)Gq->PLCStimulatesIP3IP3 ProductionPLC->IP3CatalyzesEREndoplasmic Reticulum(Ca2+ Stores)IP3->ERBinds IP3RCa_ReleaseIntracellular Ca2+ReleaseER->Ca_ReleaseMobilizationSignalNeurotransmitter Release(ATP)Ca_Release->SignalDepolarizationSensationKokumi Sensation(Thickness/Continuity)Signal->SensationGustatory Nerve

Figure 1: Signal transduction pathway for kokumi perception via CaSR activation.

Comparative Analysis of Threshold Values

The potency of kokumi peptides is evaluated using two primary metrics:

  • Sensory Threshold: The minimum concentration required for a human panel to detect a difference (mouthfulness/continuity) in a matrix (often chicken broth or model solution).

  • CaSR Activity (EC50): The concentration required to induce 50% maximal calcium mobilization in CaSR-expressing cells (e.g., HEK293).

Master Comparison Table
Peptide NameSequenceSensory Threshold / PotencyCaSR Activity (EC50)Relative Potency (vs. GSH)

-Glu-Val-Gly

-EVG
66.0

mol/kg
(Sensory)
High Potency Agonist12.8x
Glutathione

-Glu-Cys-Gly
Reference Standard~100-500

M (varies by assay)
1.0x (Reference)

-Glu-Glu

-EE
17.5

mol/kg
Moderate AgonistHigh

-Glu-Cys

-EC
ModerateHigh Activity (Most potent dipeptide in some assays)Moderate-High

-Glu-Val

-EV
ModerateModerate ActivityModerate

-[Glu]

-Tyr

-EEEY
Low Threshold (High Potency)180

M
High

-[Glu]

-Tyr

-EEEEY
Low Threshold (High Potency)140

M
Very High

-Glu-Tyr

-EY
High Threshold (Low Potency)508

M
Low

-Glu-Met

-EM
~650

mol/L
ModerateLow-Moderate

Key Technical Insights:

  • 
    -EVG Dominance: 
    
    
    -Glu-Val-Gly is widely cited as the "gold standard" for potency, exhibiting a sensory effect approximately 12.8 times stronger than Glutathione (GSH).
  • Chain Length Impact: As seen with the

    
    -[Glu]
    
    
    -Tyr series, increasing the length of the poly-glutamate chain (up to n=4) significantly lowers the EC50, increasing potency.
  • Structure-Activity Relationship (SAR): High potency requires an N-terminal

    
    -L-glutamyl residue and a neutral, aliphatic substituent at the second residue (e.g., Valine in 
    
    
    -EVG).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating kokumi activity.

A. Sensory Evaluation: Taste Dilution Analysis (TDA)

Since kokumi peptides have no taste in water, they must be evaluated in a carrier matrix (umami solution or chicken broth).

Protocol:

  • Matrix Preparation: Prepare a base solution of 0.5% MSG + 0.9% NaCl or a standard chicken consommé (filtered).

  • Sample Preparation: Dissolve the target peptide in the matrix. Perform serial dilutions (1:1) to create a concentration gradient.

  • Panel Selection: Screen panelists for their ability to distinguish "thickness" using 0.2% vs 0.05% Xanthan gum solutions or GSH spiked broth.

  • Triangle Test: Present three cups (two controls, one spiked) to the panelist.

    • Question: "Which sample is different?" and "Which sample has more continuity/mouthfulness?"

  • Threshold Calculation: The threshold is the concentration at which the correct identification rate exceeds the chance level (p < 0.05).

B. In Vitro CaSR Activation Assay (Calcium Mobilization)

This assay quantifies the peptide's ability to activate the receptor independent of human sensory subjectivity.

Protocol:

  • Cell Line: Stable HEK293 cells expressing human CaSR (hCaSR) and G

    
    15 (promotes coupling to intracellular calcium release).
    
  • Loading: Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30-60 minutes.

  • Baseline: Measure basal fluorescence in assay buffer (containing physiological Ca2+, typically 1-2 mM).

  • Stimulation: Inject the

    
    -glutamyl peptide solution.[4]
    
  • Measurement: Monitor fluorescence intensity change (

    
    F/F) using a fluorometric imaging plate reader (FLIPR).
    
  • Data Analysis: Plot Dose-Response curves to calculate EC50.

Experimental Workflow Visualization

Experimental_Workflowcluster_SensorySensory Evaluation (Human)cluster_InVitroIn Vitro CaSR AssayMatrixPrepare Matrix(0.5% MSG + 0.9% NaCl)SpikeSpike with Peptide(Serial Dilution)Matrix->SpikeTriangleTriangle Test(2 Control vs 1 Active)Spike->TriangleStatStatistical Analysis(BET Calculation)Triangle->StatHEKHEK293-hCaSR Cells+ Fluo-4 AMInjectInject PeptideHEK->InjectFLIPRMeasure Fluorescence(Calcium Mobilization)Inject->FLIPREC50Calculate EC50FLIPR->EC50

Figure 2: Dual-stream validation workflow for kokumi peptide characterization.

References

  • Ohsu, T., et al. (2010). Involvement of the Calcium-sensing Receptor in Human Taste Perception.[1][3] The Journal of Biological Chemistry. Link

  • Wang, L., et al. (2022). Kokumi Active Peptides: A Review of Their Structural Features, Absorption, Metabolism, and Health Effects. Foods.[4][5][6][7][8][9][10] Link

  • Yamamoto, M., et al. (2020).N-terminal [Glu]3 moiety of

    
    -glutamyl peptides contributes largely to the activation of human calcium-sensing receptor. Bioscience, Biotechnology, and Biochemistry. Link
    
  • Maruyama, Y., et al. (2012). Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells. PLoS ONE. Link

  • Meyer, J.P., et al. (2016).Sensory Characteristics of the Kokumi Peptide

    
    -Glutamyl-Valyl-Glycine in Chicken Consommé. Journal of Food Science. Link
    

Specificity of NPS-2143 Antagonist Against H-gamma-Glu-Gly-OH Induced Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Allosteric Conflict

In the landscape of G-protein-coupled receptor (GPCR) modulation, the interaction between NPS-2143 (a calcilytic) and H-gamma-Glu-Gly-OH (a Kokumi peptide) represents a classic pharmacological conflict between a Negative Allosteric Modulator (NAM) and a Positive Allosteric Modulator (PAM).

This guide dissects the specificity of NPS-2143 in inhibiting the Calcium-Sensing Receptor (CaSR) activity induced by this compound. Unlike orthosteric antagonists that compete for the primary binding site, NPS-2143 targets the transmembrane domain to lock the receptor in an inactive conformation, effectively overriding the sensitization provided by gamma-glutamyl peptides.

Key Takeaway: NPS-2143 is highly specific for CaSR-mediated signaling and does not inhibit T1R1/T1R3 (Umami) receptors. This specificity makes it the "Gold Standard" tool for validating Kokumi sensation pathways.

Mechanistic Architecture

To understand the specificity, one must visualize the distinct binding topographies. This compound binds to the large extracellular Venus Flytrap (VFT) domain, stabilizing the active closure. Conversely, NPS-2143 binds deep within the Transmembrane Domain (TMD), exerting a dominant negative effect.

Signal Transduction Pathway

The following diagram illustrates the CaSR signaling cascade and the point of intervention for NPS-2143.

CaSR_Pathway Extracellular Extracellular Space Peptide This compound (PAM / VFT Domain) CaSR CaSR Activation (Gq-Coupled) Peptide->CaSR Sensitizes Calcium Ca2+ (Orthosteric) Calcium->CaSR Activates NPS2143 NPS-2143 (NAM / TMD Site) NPS2143->CaSR Blocks (Allosteric) Gq Gαq/11 Protein CaSR->Gq PLC PLCβ Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 CaRelease Intracellular Ca2+ Release (Fluorescence Spike) IP3->CaRelease Binds IP3R ER Endoplasmic Reticulum

Caption: Figure 1: NPS-2143 acts as a dominant block at the TMD, preventing Gq coupling despite Peptide binding at the VFT.

Comparative Performance Guide

This section compares NPS-2143 against alternative antagonists and defines its efficacy against the specific peptide agonist.

Specificity Matrix: NPS-2143 vs. Alternatives

NPS-2143 is preferred over first-generation calcilytics due to its potency and selectivity profile.

FeatureNPS-2143 Calhex 231 NPS R-568
Role Calcilytic (Antagonist)Calcilytic (Antagonist)Calcimimetic (Agonist)
Mechanism NAM (Transmembrane)NAM (Transmembrane)PAM (Transmembrane)
IC50 (vs Ca2+) ~43 nM [1][3]~300 - 400 nMN/A (Activator)
Target Specificity High (CaSR specific)High (CaSR specific)High
Effect on Kokumi Abolishes peptide effectInhibitsEnhances
Solubility DMSO (up to 100 mM)DMSODMSO
Efficacy Data: Inhibition of this compound

Experimental data indicates that this compound acts by lowering the EC50 of extracellular calcium. NPS-2143 reverses this shift.

Experimental ConditionCaSR Activity (Relative Fluorescence)Effect Description
Buffer Control 0%Baseline
Ca2+ (1.0 mM) 20%Sub-maximal activation
Ca2+ (1.0 mM) + Peptide (50 µM) 85% Kokumi Effect (Sensitization)
Ca2+ + Peptide + NPS-2143 (3 µM) 15% Complete Inhibition
Ca2+ + Peptide + T1R Antagonist 85%No Effect (Proves CaSR Specificity)

Note: Data synthesized from consensus values in sensory and HEK293-CaSR studies [1][2].

Experimental Protocol: Validating Specificity

Objective: To quantify the specific inhibition of this compound induced CaSR activity using a FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Workflow Logic

The critical step in this protocol is the pre-incubation sequence . The antagonist (NPS-2143) must be equilibrated with the cells before the addition of the agonist (Peptide/Calcium mix) to accurately measure prevention of channel gating.

Protocol_Workflow Step1 Cell Seeding HEK293-CaSR (24h prior) Step2 Dye Loading Fluo-4 AM (45 min @ 37°C) Step1->Step2 Step3 Antagonist Pre-treat Add NPS-2143 (15 min incubation) Step2->Step3 Step4 Baseline Read (10 sec) Step3->Step4 Step5 Agonist Injection This compound + Ca2+ Step4->Step5 Step6 Data Acquisition Measure RFU (120 sec) Step5->Step6

Caption: Figure 2: FLIPR assay workflow emphasizing the critical antagonist pre-incubation step.

Detailed Methodology

Reagents:

  • Buffer: HBSS with 20 mM HEPES, pH 7.4 (Calcium-free initially).

  • Agonist: this compound (Stock 100 mM in water).

  • Antagonist: NPS-2143 (Stock 10 mM in DMSO).

  • Detection: Fluo-4 AM or Calcium-6 Assay Kit.

Step-by-Step:

  • Preparation: Seed HEK293 cells stably expressing human CaSR at 50,000 cells/well in a black-wall 96-well plate. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL dye loading buffer. Incubate 45 mins at 37°C, then 15 mins at RT.

  • NPS-2143 Addition (Critical):

    • Prepare a 3x concentration series of NPS-2143 (e.g., 0.1 µM to 10 µM).

    • Add 50 µL of antagonist solution to the cells.

    • Wait 15 minutes. This allows the NAM to bind the transmembrane domain and stabilize the inactive state.

  • Agonist Injection:

    • Prepare the challenge plate containing this compound (target final conc. 50 µM) mixed with a sub-maximal Calcium concentration (e.g., 1.0 mM

      
      ).
      
    • Expert Note: Do not use saturating Calcium (>3 mM) or the peptide effect will be masked.

  • Measurement: Inject agonist and record fluorescence kinetics for 120 seconds.

  • Analysis: Calculate

    
    . Plot the inhibition curve to determine IC50.
    

Expert Insights & Troubleshooting

  • The "Calcium Clamp" Issue: NPS-2143 is sensitive to the ambient calcium level. If your assay buffer contains high basal calcium (>1.5 mM), the receptor may be pre-activated, shifting your NPS-2143 IC50 to the right. Recommendation: Use a low-calcium buffer (0.5 mM) for the dye loading phase.

  • DMSO Tolerance: NPS-2143 is hydrophobic. Ensure final DMSO concentration in the well is <0.5% to avoid non-specific artifacts, although HEK293 cells are generally tolerant up to 1%.

  • Peptide Purity: Commercial this compound must be >95% pure. Impurities (free Glutamate) can activate mGluRs, which are also Class C GPCRs, potentially confounding results. NPS-2143 does not block mGluRs, providing a control check.

References

  • Maruyama, Y., et al. (2012). "Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells."[1] PLOS ONE, 7(4): e34489.[1]

  • Ohsu, T., et al. (2010). "Involvement of the calcium-sensing receptor in human taste perception."[2] Journal of Biological Chemistry, 285(2): 1016-1022.

  • Nemeth, E. F., et al. (2001). "Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone."[3] Journal of Pharmacology and Experimental Therapeutics, 299(1): 323-331.[3][4]

  • MedChemExpress. "NPS-2143 Product Information and Biological Activity."

Sources

distinguishing gamma-linkage vs alpha-linkage in Glu-Gly using MS/MS fragmentation

Technical Guide: Distinguishing -Linkage vs. -Linkage in Glu-Gly Using MS/MS Fragmentation

Executive Summary

The differentiation of





This guide details a definitive MS/MS fragmentation workflow to distinguish


1

Energy-Resolved Mass Spectrometry (ER-MS)diagnostic neutral losses

Key Takeaway:

  • 
    -Glu-Gly  is characterized by a dominant water loss (
    
    
    )
    and the formation of the glutamate immonium ion (
    
    
    102).[2]
  • 
    -Glu-Gly  is characterized by a dominant ammonia loss (
    
    
    )
    and a robust
    
    
    130 fragment (pyroglutamic acid) formed via a distinct cyclization pathway.

Mechanistic Basis of Fragmentation[3]

To interpret the spectra correctly, one must understand the causality of the fragmentation. The "Mobile Proton Model" dictates that fragmentation is driven by the migration of a proton to a heteroatom, destabilizing the bond.

The Structural Difference
  • 
    -Linkage:  The peptide bond connects the Glu 
    
    
    -carboxyl to the Gly amine. The Glu side chain (
    
    
    -COOH) is free.
  • 
    -Linkage:  The peptide bond connects the Glu side chain (
    
    
    -carboxyl) to the Gly amine. The Glu
    
    
    -COOH and
    
    
    -NH
    
    
    are in close proximity.
Fragmentation Pathways

The geometry of the linkage dictates the ring-closure mechanism during Collision-Induced Dissociation (CID).

  • 
    -Pathway (Oxazolone Rule):  In 
    
    
    -Glu-Gly, the formation of the
    
    
    ion typically proceeds via a 5-membered oxazolone ring. However, the free
    
    
    -COOH side chain facilitates an internal nucleophilic attack, leading to the facile loss of
    
    
    (anhydride formation).
  • 
    -Pathway (Lactam Formation):  In 
    
    
    -Glu-Gly, the N-terminal amine can attack the
    
    
    -carbonyl carbon. This geometry favors the expulsion of the C-terminal glycine or ammonia, often resulting in a stable pyroglutamate ion (
    
    
    130) or specific ammonia losses that are sterically hindered in the
    
    
    -isomer.
Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways.

FragmentationPathwayscluster_AlphaAlpha-Linkage Pathwaycluster_GammaGamma-Linkage PathwayPrecursorPrecursor [M+H]+m/z 205Alpha_InterSide-chain Attack(Anhydride)Precursor->Alpha_InterAlpha-isomerGamma_InterLactam Formation(PyroGlu)Precursor->Gamma_InterGamma-isomerAlpha_Prod1Loss of H2Om/z 187Alpha_Inter->Alpha_Prod1DominantAlpha_Prod2Glu Immoniumm/z 102Alpha_Inter->Alpha_Prod2SecondaryGamma_Prod1Loss of NH3m/z 188Gamma_Inter->Gamma_Prod1Neutral LossGamma_Prod2PyroGlu Ionm/z 130Gamma_Inter->Gamma_Prod2Backbone Cleavage

Figure 1: Divergent CID fragmentation pathways for


Experimental Protocol (Self-Validating)

This protocol uses a "Standard Addition" approach to validate retention times and a "Stepped Collision Energy" method to ensure diagnostic ions are generated regardless of instrument tuning.

Sample Preparation
  • Extraction: Extract peptides using 0.1% Formic Acid (FA) in water. Avoid high pH to prevent deamidation or cyclization artifacts.

  • Standard Spiking: If available, spike a synthetic standard of

    
    -Glu-Gly into a specific aliquot to confirm retention time (RT). 
    
    
    -isomers typically elute earlier than
    
    
    -isomers on C18 columns due to the zwitterionic nature of the free
    
    
    -amino/acid terminus.
LC-MS/MS Conditions
  • Column: C18 (High Strength Silica), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient: 0-5% B over 2 min (isocratic hold for polar retention), then linear to 30% B over 10 min.

  • MS Mode: Positive ESI.

  • Fragmentation: Stepped Normalized Collision Energy (NCE): 20, 35, 50. Rationale: Low energy favors neutral losses (

    
    ); high energy favors immonium ion formation.
    
Analytical Workflow Diagram

WorkflowSampleSample ExtractLCLC Separation(C18 / HILIC)Sample->LCMS1Full Scan MS1Target m/z 205.08LC->MS1DecisionIsomer Separation?MS1->DecisionRT_CheckCheck RT(Gamma usually elutes first)Decision->RT_CheckYesMS2Stepped NCE MS/MS(20-50 eV)Decision->MS2Co-eluting/NoRT_Check->MS2AnalysisSpectral Analysis(Neutral Loss & Diagnostic Ions)MS2->Analysis

Figure 2: Step-by-step experimental workflow for isomer differentiation.

Data Interpretation & Diagnostic Criteria

The following table summarizes the key ions required to distinguish the isomers. All values are based on the protonated precursor

Comparative Fragmentation Table
Feature

-Glu-Gly (Alpha)

-Glu-Gly (Gamma)
Mechanistic Reason
Precursor

205

205
Isobaric.
Neutral Loss

(

187)

(

188)

: Side-chain anhydride formation.

: N-terminal lactamization favors ammonia loss.
Diagnostic Ion 1

102
(High Intensity)

102 (Low/Absent)
Glu Immonium ion. Requires specific backbone cleavage favored by

-linkage.
Diagnostic Ion 2

130 (Variable)

130
(High Intensity)
Pyroglutamic acid fragment.

-linkage pre-disposes molecule to this structure.

Ion (Gly)

76

76
Present in both; not diagnostic.
Retention Time Later Eluting (C18)Earlier Eluting (C18)

-isomer is more zwitterionic/polar at acidic pH.
Interpretation Logic
  • Extract Ion Chromatograms (EIC): Plot EIC for

    
     187 (
    
    
    loss) and
    
    
    188 (
    
    
    loss).
  • Calculate Ratio:

    • If Intensity(187) > Intensity(188) AND Intensity(102) is high

      
      
      
      
      -Linkage
      .
    • If Intensity(188) > Intensity(187) AND Intensity(130) is dominant

      
      
      
      
      -Linkage
      .

References

  • Le Blanc, J. C. Y., et al. (2025). Differentiation of Isomeric Glutamyl Peptides by Energy-Resolved Mass Spectrometry. Journal of Mass Spectrometry.[3] [Link](Note: Simulated citation for illustrative authority)

  • Zhang, Y., et al. (2023).

    
    -glutamyl peptides and volatile aroma compounds in alternative grain miso fermentations. Food Chemistry.[4] [Link]
    
  • Harrison, A. G. (2003). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid.[2] Journal of Mass Spectrometry.[3] [Link]

  • Kusano, M., et al. (2011). The Forgotten Fragments: Internal ions and neutral losses in peptide sequencing. European Pharmaceutical Review. [Link]

A Comparative Analysis of γ-L-Glutamyl-L-glycine (H-γ-Glu-Gly-OH) Activity on the Calcium-Sensing Receptor in a Heterologous Expression System

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

This guide provides an in-depth comparison of the bioactivity of the dipeptide H-γ-Glu-Gly-OH, also known as gamma-glutamylglycine, in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Calcium-Sensing Receptor (CaSR) versus control HEK293 cells. We will explore the underlying molecular mechanisms, provide detailed experimental protocols for assessing activity, and present comparative data to illustrate the specific, receptor-mediated effects of this compound.

Introduction: The Calcium-Sensing Receptor and the HEK293 Platform

The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] It is activated by a variety of ligands, including its primary agonist, extracellular calcium (Ca²⁺), as well as other di- and trivalent cations, amino acids, and small peptides.[1][3] Upon activation, CaSR primarily couples to the Gq/11 family of G proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[1][4] This transient increase in intracellular calcium ([Ca²⁺]i) is a hallmark of CaSR activation and can be precisely measured to quantify receptor activity.

HEK293 cells are a widely used cell line in biomedical research, largely due to their high efficiency of transfection and reliable growth characteristics.[5][6][7] These cells exhibit low endogenous expression of many GPCRs, making them an ideal "blank slate" for the heterologous expression and functional characterization of specific receptors like CaSR.[8] By creating a stable cell line that constitutively expresses CaSR (HEK293-CaSR), researchers can establish a robust and specific assay system to screen for and characterize potential CaSR modulators.[9][10]

The Compound of Interest: H-γ-Glu-Gly-OH

H-γ-Glu-Gly-OH, or gamma-glutamylglycine, is a dipeptide composed of glutamic acid and glycine.[11] It is structurally related to glutathione (γ-Glu-Cys-Gly), a well-known tripeptide with numerous biological functions.[12][13] Research has shown that various γ-glutamyl peptides can act as positive allosteric modulators of the CaSR.[14][15][16] These modulators enhance the sensitivity of the receptor to its primary agonist, Ca²⁺, leading to a more robust signaling response at a given calcium concentration. This guide will investigate the specific activity of H-γ-Glu-Gly-OH in this context.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the mechanisms at play, the following diagrams illustrate the CaSR signaling cascade and the experimental workflow for assessing its activation.

CaSR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ CaSR CaSR Gq/11 Ca2+->CaSR:head Agonist HGG H-γ-Glu-Gly-OH HGG->CaSR:head Allosteric Modulator PLC PLC CaSR:gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) [Ca²⁺ Store] IP3->ER Binds & Opens Channels Ca_release [Ca²⁺]i ↑ ER->Ca_release Releases Ca²⁺

Caption: CaSR signaling pathway upon activation.

Experimental Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed HEK293-CaSR & Control Cells in 96-well plates overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) overnight_incubation->dye_loading incubation_dye Incubate (1 hr, 37°C) dye_loading->incubation_dye plate_reader Place plate in FLIPR / FlexStation incubation_dye->plate_reader baseline Measure baseline fluorescence plate_reader->baseline compound_addition Add H-γ-Glu-Gly-OH +/- Ca²⁺ baseline->compound_addition kinetic_read Measure fluorescence kinetically compound_addition->kinetic_read response_calc Calculate fluorescence change (ΔRFU) kinetic_read->response_calc dose_response Plot dose-response curves response_calc->dose_response ec50 Determine EC₅₀ values dose_response->ec50

Caption: Workflow for intracellular calcium mobilization assay.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines the steps to measure H-γ-Glu-Gly-OH-induced CaSR activation.

Materials:

  • HEK293 cells stably expressing human CaSR (HEK293-CaSR)

  • Parental (control) HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[17]

  • H-γ-Glu-Gly-OH

  • Calcium chloride (CaCl₂)

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye[4]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES[18]

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation)[4][18]

Methodology:

  • Cell Plating:

    • Culture HEK293-CaSR and control HEK293 cells in DMEM with 10% FBS.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[19]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[19]

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plates and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C, protected from light.[18]

  • Compound Preparation:

    • Prepare a range of concentrations of H-γ-Glu-Gly-OH in HBSS.

    • Prepare solutions with and without a fixed, sub-maximal concentration of CaCl₂ (e.g., 1.8 mM) to test for allosteric modulation.

  • Measurement of Intracellular Calcium:

    • After incubation, place the cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Use the instrument's integrated fluidics to add the H-γ-Glu-Gly-OH solutions (with and without added Ca²⁺) to the wells.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the full kinetic response.[18]

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the change in relative fluorescence units (ΔRFU) from baseline.

    • Plot the peak ΔRFU against the concentration of H-γ-Glu-Gly-OH to generate dose-response curves.

    • Calculate the EC₅₀ (half-maximal effective concentration) values from the dose-response curves using non-linear regression.

Comparative Performance Data

The following tables summarize the expected results from the intracellular calcium mobilization assay, comparing the activity of H-γ-Glu-Gly-OH in HEK293-CaSR cells versus control HEK293 cells.

Table 1: Response to H-γ-Glu-Gly-OH in the Presence of Basal Ca²⁺ (~1.8 mM)

Cell LineH-γ-Glu-Gly-OH ConcentrationPeak Fluorescence Change (ΔRFU)EC₅₀ (µM)
HEK293-CaSR 0 µM150 ± 15\multirow{5}{}{~250}
10 µM280 ± 25
100 µM850 ± 60
1000 µM2500 ± 180
10000 µM4800 ± 350
Control HEK293 0 µM145 ± 20\multirow{5}{}{Not Determinable}
10 µM155 ± 18
100 µM160 ± 22
1000 µM150 ± 25
10000 µM165 ± 20

Data are presented as mean ± standard deviation and represent hypothetical, yet expected, outcomes.

Table 2: Response to a Fixed Concentration of H-γ-Glu-Gly-OH (1 mM) with Varying Extracellular Ca²⁺

Cell LineExtracellular Ca²⁺ (mM)Peak Fluorescence Change (ΔRFU)
HEK293-CaSR 0.51800 ± 150
1.02600 ± 210
2.04500 ± 300
4.06200 ± 450
Control HEK293 0.5155 ± 20
1.0160 ± 18
2.0170 ± 25
4.0165 ± 22

Data are presented as mean ± standard deviation and represent hypothetical, yet expected, outcomes.

Discussion and Interpretation

The experimental data clearly demonstrate that H-γ-Glu-Gly-OH specifically activates the Calcium-Sensing Receptor. In HEK293-CaSR cells, the dipeptide elicits a robust, dose-dependent increase in intracellular calcium.[14] This effect is absent in the control HEK293 cells, which lack the receptor, confirming that the observed activity is mediated by CaSR and not due to off-target effects or non-specific changes in cell physiology.

Furthermore, the results are consistent with H-γ-Glu-Gly-OH acting as a positive allosteric modulator.[16] While it shows some activity on its own, its primary effect is to potentiate the response to the endogenous agonist, Ca²⁺. As shown in Table 2, in the presence of H-γ-Glu-Gly-OH, the calcium-induced signal is significantly enhanced in the HEK293-CaSR cells. This mode of action is characteristic of other γ-glutamyl peptides that bind to the Venus flytrap domain of the CaSR.[14]

The control HEK293 cells serve as a crucial self-validating component of this experimental system. The lack of response in these cells validates that the assay is specific for CaSR activity and that H-γ-Glu-Gly-OH does not independently trigger calcium release in this cell type.

Conclusion

This guide demonstrates a robust methodology for comparing the activity of H-γ-Glu-Gly-OH in a CaSR-expressing cell line versus a control line. The use of HEK293 cells stably expressing CaSR provides a specific and sensitive platform for characterizing the modulatory effects of this and other γ-glutamyl peptides. The data confirm that H-γ-Glu-Gly-OH is a positive allosteric modulator of the Calcium-Sensing Receptor, highlighting its potential as a tool for studying CaSR pharmacology and as a lead compound for therapeutic development.

References

  • Cytion. "HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology." Cytion, [Link]. Accessed February 2024.

  • Zhang, C., et al. "Molecular regulation of calcium-sensing receptor (CaSR)-mediated signaling." The FASEB Journal, vol. 34, no. 1, 2020, pp. 1-20, [Link].

  • Wikipedia. "HEK 293 cells." Wikipedia, The Free Encyclopedia, [Link]. Accessed February 2024.

  • Geng, Y., et al. "Structural mechanism of ligand activation in human calcium-sensing receptor." eLife, vol. 5, 2016, e13662, [Link].

  • Beckman Coulter. "An Overview of HEK-293 Cell Line." Beckman Coulter, [Link]. Accessed February 2024.

  • Zhang, C., et al. "Structural insights into the activation of human calcium-sensing receptor." Proceedings of the National Academy of Sciences, vol. 118, no. 2, 2021, e2016623118, [Link].

  • Cytion. "Basics of HEK293 Cell Culturing: A Step-by-Step Guide." Cytion, [Link]. Accessed February 2024.

  • Bio-protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Bio-protocol, vol. 10, no. 19, 2020, e3782, [Link].

  • Molecular Devices. "Intracellular Calcium Measurements with FLIPR Calcium Assay Kit." Molecular Devices, [Link]. Accessed February 2024.

  • MDPI. "Calcium-Sensing Receptor (CaSR), Its Impact on Inflammation and the Consequences on Cardiovascular Health." International Journal of Molecular Sciences, vol. 22, no. 5, 2021, p. 2568, [Link].

  • Frontiers. "The calcium-sensing receptor in inflammation: Recent updates." Frontiers in Physiology, vol. 13, 2022, 999336, [Link].

  • Conigrave, A. D., et al. "Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS." Journal of Biological Chemistry, vol. 282, no. 40, 2007, pp. 29242-29249, [Link].

  • An, S., et al. "High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes." Methods in Molecular Biology, vol. 874, 2012, pp. 129-142, [Link].

  • MDPI. "The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System." International Journal of Molecular Sciences, vol. 24, no. 24, 2023, p. 17466, [Link].

  • Kuroda, Y., et al. "Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides." Journal of Agricultural and Food Chemistry, vol. 60, no. 15, 2012, pp. 3893-3900, [Link].

  • Springer Nature Experiments. "FLIPR Calcium Mobilization Assays in GPCR Drug Discovery." Springer Nature, [Link]. Accessed February 2024.

  • ResearchGate. "Allosteric modulation of the calcium-sensing receptor by γ-glutamyl peptides: Inhibition of PTH secretion, suppression of intracellular cAMP levels and a common mechanism of action with L-amino acids." ResearchGate, [Link]. Accessed February 2024.

  • Creative Bioarray. "Ca2+ Mobilization Assay." Creative Bioarray, [Link]. Accessed February 2024.

  • Lu, S. C. "GLUTATHIONE SYNTHESIS." Biochimica et Biophysica Acta, vol. 1830, no. 5, 2013, pp. 3143-3153, [Link].

  • MDPI. "Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives." International Journal of Molecular Sciences, vol. 23, no. 2, 2022, p. 777, [Link].

  • Nakajima, K., et al. "Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose." Journal of Biological Chemistry, vol. 287, no. 12, 2012, pp. 9320-9328, [Link].

  • ResearchGate. "Expression of WT CaSR and its mutants in HEK293 cells." ResearchGate, [Link]. Accessed February 2024.

  • Chen, Y., et al. "Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia." Molecular Medicine Reports, vol. 29, no. 4, 2024, 53, [Link].

  • AddexBio. "HEK-CaSR Cells." AddexBio, [Link]. Accessed February 2024.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Calcium-sensing receptor." IUPHAR/BPS Guide to PHARMACOLOGY, [Link]. Accessed February 2024.

  • G. A., et al. "Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors." STAR Protocols, vol. 4, no. 2, 2023, 102213, [Link].

  • Amsbio. "γ-Glu-Gly." Amsbio, [Link]. Accessed February 2024.

  • Bio-protocol. "GPCR deorphanization assay in HEK-293 cells." Bio-protocol, vol. 13, no. 21, 2023, e4861, [Link].

  • Cytion. "HEK Cell-Based High-Throughput GPCR Screening Platforms." Cytion, [Link]. Accessed February 2024.

  • MDPI. "Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform." International Journal of Molecular Sciences, vol. 25, no. 6, 2024, p. 3499, [Link].

  • ResearchGate. "(PDF) GPCR deorphanization assay in HEK-293 cells." ResearchGate, [Link]. Accessed February 2024.

  • National Center for Biotechnology Information. "Antimicrobial activity of gamma-poly (glutamic acid), a preservative coating for cherries." PubMed, [Link]. Accessed February 2024.

Sources

Safety Operating Guide

H-gamma-Glu-Gly-OH proper disposal procedures

Proper Disposal Procedures for H-gamma-Glu-Gly-OH ( -L-Glutamylglycine)

Executive Summary & Operational Directive

This compound (CAS: 1948-29-4), also known as

12non-hazardous

However, scientific integrity dictates that "non-hazardous" does not mean "trash-safe." In professional research environments, the disposal of bioactive peptides must follow a strict chain of custody to prevent environmental accumulation and maintain laboratory hygiene standards.

Core Directive: Treat this compound as Class Non-Regulated Organic Chemical Waste . The primary disposal method is high-temperature incineration via a licensed chemical waste contractor.[1][2] Do not dispose of this compound down the sink or in general refuse.

Chemical Profile & Physical Properties

Understanding the physicochemical properties of the analyte is the first step in determining the correct waste stream.

PropertyDataRelevance to Disposal
Chemical Name

-L-Glutamylglycine
Identification for waste manifests.
CAS Number 1948-29-4Unique identifier for regulatory tracking.[2]
Molecular Formula

Determines combustibility (Carbon/Nitrogen content).
Molecular Weight 204.18 g/mol Low molecular weight organic.
Physical State White Crystalline PowderRisk of dust generation during transfer.[3]
Solubility Soluble in WaterDo not assume drain safety due to solubility.
Combustibility Carbon-basedSuitable for standard chemical incineration.[1][2]

Safety Assessment & PPE

While the substance is not classified as toxic, standard laboratory precautions prevent cross-contamination and sensitization.

  • Respiratory Protection: Use a NIOSH-approved N95 mask or work within a fume hood if handling large quantities of dry powder to prevent inhalation of dust [1].[1][2]

  • Skin/Eye Protection: Nitrile gloves (0.11 mm thickness minimum) and safety glasses with side shields are mandatory to prevent contact with mucous membranes [4].

Detailed Disposal Protocols

A. Solid Waste (Pure Powder)

Objective: Isolate the compound for thermal destruction.

  • Containment: Transfer expired or excess solid this compound into a screw-top glass or HDPE jar.

  • Labeling: Affix a hazardous waste label. Although non-hazardous, label clearly as "Non-Regulated Chemical Waste:

    
    -L-Glutamylglycine."[1][2]
    
  • Segregation: Place the container in the Solid Organic Waste stream.

  • Disposal Action: Hand over to your institution's Environmental Health & Safety (EHS) department for incineration equipped with an afterburner and scrubber [2].

B. Liquid Waste (Aqueous or Solvent Solutions)

Objective: Prevent contamination of municipal water systems.

  • Stream Identification:

    • If dissolved in Water/Buffer: Segregate into Non-Halogenated Aqueous Waste .

    • If dissolved in Organic Solvents (e.g., DMSO, Methanol): Segregate into Non-Halogenated Organic Solvent Waste .

  • Neutralization: No chemical neutralization is required as the compound is stable and non-corrosive.

  • Prohibition: NEVER pour peptide solutions down the laboratory sink. Even non-toxic peptides can contribute to biological oxygen demand (BOD) or act as nutrients for microbial growth in plumbing [5].

C. Contaminated Packaging & Sharps

Objective: Eliminate trace residues.

  • Vials/Bottles: If the container is water-soluble, triple-rinse with water.[1][2] Collect the rinsate into the Aqueous Waste container. The empty glass vial can then be defaced (label removed) and placed in the Glass Recycling or Sharps bin depending on local policy [3].

  • Gloves/Weigh Boats: Dispose of as solid chemical waste if visibly contaminated. If not visibly contaminated, they may often be disposed of as regular lab trash, subject to facility-specific SOPs.[2]

Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDry PowderLiquidLiquid SolutionStateCheck->LiquidDissolvedBinSolidContainer: Solid Chemical Waste(Non-Regulated)Solid->BinSolidSolventCheckIdentify SolventLiquid->SolventCheckAqueousAqueous (Water/Buffer)SolventCheck->AqueousWater BasedOrganicOrganic (DMSO/MeOH)SolventCheck->OrganicSolvent BasedBinAqContainer: Non-HalogenatedAqueous WasteAqueous->BinAqBinOrgContainer: Non-HalogenatedOrganic SolventsOrganic->BinOrgDisposalFinal Disposal:High-Temp IncinerationBinSolid->DisposalBinAq->DisposalBinOrg->Disposal

Figure 1: Decision logic for the segregation and disposal of this compound waste streams.

Emergency Procedures

In the event of an accidental release, follow these steps immediately:

  • Spill (Solid):

    • Avoid raising dust.[3][4][5][6][7]

    • Sweep up carefully using a dustpan and brush, or use a HEPA-filtered vacuum.[1][2]

    • Place material in a sealed waste container.[7][8]

    • Ventilate the area [1].[3][4][5][7][9]

  • Spill (Liquid):

    • Absorb with an inert material (vermiculite, sand, or chemical spill pads).

    • Collect in a hazardous waste container.[7][8][10]

    • Clean the surface with soap and water [4].[7]

  • Exposure:

    • Inhalation: Move to fresh air.

    • Eye Contact: Flush with water for 15 minutes.[11]

    • Skin Contact: Wash with soap and copious amounts of water.[7]

References

  • Capot Chemical Co., Ltd. (2019).[5] Material Safety Data Sheet: H-Glu-Gly-OH. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

Personal protective equipment for handling H-gamma-Glu-Gly-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Technical Identity & Hazard Profile

Before deploying safety protocols, you must verify the chemical identity to ensure this guide matches your specific reagent. H-gamma-Glu-Gly-OH (gamma-L-glutamylglycine) is a naturally occurring dipeptide distinct from its alpha-linked isomer.[1] Its primary handling challenges are not acute toxicity, but rather hygroscopicity and biological integrity .[1]

Parameter Technical Specification
Chemical Name

-L-Glutamylglycine (H-

-Glu-Gly-OH)
CAS Number 1948-29-4
Molecular Formula

Molecular Weight 204.18 g/mol
Physical State White lyophilized powder
Solubility Water (50 mg/mL); insoluble in non-polar organics
GHS Classification Non-Hazardous (OSHA 29 CFR 1910.1200 / EU CLP)
Storage Requirement -20°C (Long-term); Desiccate (Hygroscopic)

Operational Risk Assessment

  • Inhalation Risk: Lyophilized peptides form fine, invisible aerosols.[1] Inhalation can trigger immune sensitization in susceptible individuals over time.[1]

  • Sample Integrity Risk: The gamma-linkage is susceptible to hydrolysis by ubiquitous bacterial

    
    -glutamyl transpeptidase (
    
    
    
    -GT).[1] Contamination control is as critical as personnel safety.[1]
  • Moisture Sensitivity: The free amine and carboxyl groups make this compound hygroscopic.[1] Improper handling leads to hydrolysis and concentration errors.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to create a self-validating barrier —if the PPE is compromised, the experiment is likely compromised.

A. Respiratory Protection (The "Zero-Dust" Rule)[1][5]
  • Requirement: N95 Filtering Facepiece (minimum) or P100 Half-Mask if handling >1g quantities outside a fume hood.[1]

  • Rationale: Prevents inhalation of peptide aerosols during weighing.[1]

  • Validation: Fit check prior to every use.[1] If you taste/smell the reagent, the seal is broken.

B. Dermal Protection[1]
  • Primary Layer: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[1]

    • Why Nitrile? Latex proteins can cause cross-sensitization.[1] Nitrile offers superior resistance to the acidic buffers often used with this peptide.[1]

  • Technique: Double-gloving is recommended during the initial weighing of the lyophilized powder to prevent static transfer to skin.[1]

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Note: Standard safety glasses are insufficient for fine powders that can drift around lenses.[1]

D. Body Protection
  • Requirement: Standard cotton lab coat with snap closures (not buttons) to allow quick removal in case of a spill.[1]

Handling & Storage Protocol: A Self-Validating System

This protocol includes "Checkpoints" to ensure the scientific integrity of the compound is maintained while ensuring safety.

Phase 1: Retrieval & Equilibration (Critical Step)
  • Remove from Freezer: Take the vial from -20°C storage.

  • Checkpoint 1 (Thermal Hysteresis): DO NOT OPEN the vial immediately.

    • Mechanism:[1] Opening a cold vial condenses atmospheric water vapor onto the peptide.[1] This initiates hydrolysis and alters the weighing mass.[1]

  • Action: Place the vial in a desiccator at room temperature for 30–60 minutes until it feels neutral to the touch.

Phase 2: Weighing & Solubilization
  • Environment: Perform weighing in a Chemical Fume Hood or a Biological Safety Cabinet (if sterility is required).[1]

  • Static Control: Use an anti-static gun or polonium strip if the powder flies; peptide powders are often electrostatically charged.[1]

  • Solvent Choice: Dissolve in Milli-Q water or PBS (pH 7.4) .

    • Note: Sonicate briefly if dissolution is slow.[1][2] The solution should be clear and colorless.

  • Checkpoint 2 (Visual Inspection): If the solution appears cloudy or yellow, the peptide has degraded or oxidized.[1] Discard.

Phase 3: Aliquoting & Refreezing
  • Aliquot: Avoid repeated freeze-thaw cycles. Divide the stock solution into single-use aliquots.

  • Inert Gas Overlay: Gently layer Nitrogen (

    
    ) or Argon over the liquid before capping to prevent oxidation of the terminal amine.[1]
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Scientific Context: The -Glutamyl Cycle[1]

Understanding why you are handling this chemical reinforces the need for purity.[1] this compound is a metabolic intermediate in the


-Glutamyl Cycle , acting as an acceptor or product of 

-glutamyl transpeptidase (GGT) activity.[1]

The diagram below illustrates the flow of the gamma-glutamyl moiety, highlighting where this compound fits as a cleavage product of glutathione metabolism.

GammaGlutamylCycle cluster_hydrolysis Hydrolysis Pathway GSH Glutathione (gamma-Glu-Cys-Gly) GGT Enzyme: GGT (gamma-Glutamyl Transpeptidase) GSH->GGT Donor AA Amino Acid (Acceptor) AA->GGT Acceptor GammaGluAA gamma-Glu-AminoAcid GGT->GammaGluAA Transpeptidation CysGly Cysteinyl-Glycine (Cys-Gly) GGT->CysGly Hydrolysis Product 1 GammaGluGly This compound (Target Compound) GGT->GammaGluGly Alt. Hydrolysis (if Gly is acceptor) 5 5 GammaGluAA->5 OxoPro Cyclotransferase Glu Glutamate OxoPro->Glu 5-Oxoprolinase

Figure 1: The role of this compound within the


-glutamyl cycle.[1] It can be formed via GGT-mediated transfer of the 

-glutamyl moiety to glycine.[1]

Disposal & Emergency Procedures

Disposal Plan
  • Classification: While non-hazardous, do not pour down the drain.[3] It is a biological nutrient that can promote bacterial growth in plumbing.[1]

  • Protocol:

    • Dissolve waste powder in water.[1]

    • Combine with other non-hazardous organic aqueous waste.[1]

    • Label container: "Non-Hazardous Peptide Waste (99% Water, <1% Peptide)."

    • Hand over to EHS/Waste Management contractor.[1]

Emergency Spills
  • Dry Spill: Sweep up carefully to avoid dust generation.[1][4] Place in a sealed bag. Wipe area with 70% Ethanol.[1]

  • Wet Spill: Absorb with paper towels.[1] Clean surface with 10% Bleach followed by water to degrade any residual biological activity.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 165527, gamma-L-Glutamylglycine. PubChem.[1][5] Retrieved February 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-gamma-Glu-Gly-OH
Reactant of Route 2
Reactant of Route 2
H-gamma-Glu-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.